Product packaging for 2,3-dichloro-N-methylaniline hydrochloride(Cat. No.:CAS No. 1187386-16-8)

2,3-dichloro-N-methylaniline hydrochloride

Cat. No.: B1420233
CAS No.: 1187386-16-8
M. Wt: 212.5 g/mol
InChI Key: SUYWPDZIQASUEB-UHFFFAOYSA-N
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Description

2,3-dichloro-N-methylaniline hydrochloride is a useful research compound. Its molecular formula is C7H8Cl3N and its molecular weight is 212.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8Cl3N B1420233 2,3-dichloro-N-methylaniline hydrochloride CAS No. 1187386-16-8

Properties

IUPAC Name

2,3-dichloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7Cl2N.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYWPDZIQASUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672566
Record name 2,3-Dichloro-N-methylaniline--hydrogen chloride (1/1)
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Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-16-8
Record name Benzenamine, 2,3-dichloro-N-methyl-, hydrochloride (1:1)
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Record name 2,3-Dichloro-N-methylaniline--hydrogen chloride (1/1)
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Record name 2,3-dichloro-N-methylaniline hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-dichloro-N-methylaniline hydrochloride (CAS No. 1187386-16-8)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,3-dichloro-N-methylaniline hydrochloride (CAS No. 1187386-16-8), a halogenated aromatic amine of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from authoritative databases and extrapolates knowledge from structurally related analogs to offer insights into its properties, synthesis, characterization, potential applications, and safety considerations. All inferred information is explicitly noted to ensure scientific integrity. This document is intended to serve as a valuable resource for professionals engaged in research and development who may handle or consider this compound in their workflows.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of 2,3-dichloro-N-methylaniline. The presence of chlorine atoms on the aromatic ring and the N-methyl group significantly influences its chemical reactivity, solubility, and potential biological activity.

Structure and Identification
  • Chemical Name: this compound[1][2]

  • CAS Number: 1187386-16-8[1][2]

  • Molecular Formula: C₇H₈Cl₃N[1][2]

  • Molecular Weight: 212.50 g/mol [1][2]

  • Synonyms: N-Methyl 2,3-dichloroaniline HCl, 2,3-dichloro-N-methylanilinium chloride[1][2]

Physicochemical Data

Experimental data for this compound is not widely available. The following table includes computed data from reliable sources and inferred properties based on similar compounds.

PropertyValue/InformationSourceNotes
Physical State Expected to be a solid at room temperature.Inferred from related compoundsHydrochloride salts of amines are typically crystalline solids.
Melting Point Not available.-Data for the free base, 2,4-dichloro-N-methylaniline, is 28-32 °C. The hydrochloride salt is expected to have a significantly higher melting point.
Boiling Point Not available.-Not applicable for a salt under normal conditions.
Solubility Expected to have some solubility in water and polar organic solvents like methanol and ethanol.Inferred from general properties of amine hydrochloridesThe hydrochloride form increases aqueous solubility compared to the free base.
pKa Not available.-The pKa of the anilinium ion is typically in the range of 4-5. The electron-withdrawing chlorine atoms would be expected to lower the pKa of the anilinium ion of 2,3-dichloro-N-methylaniline.
XlogP3 3.0[3]For the free base, indicating moderate lipophilicity.

Synthesis and Manufacturing

Proposed Synthesis of 2,3-dichloro-N-methylaniline (Free Base)

The synthesis of the free base can be approached via two primary strategies:

  • Strategy A: N-methylation of 2,3-dichloroaniline.

  • Strategy B: Chlorination of N-methylaniline.

Strategy A is likely the more common and regioselective approach, as the starting material, 2,3-dichloroaniline, is commercially available.

Caption: Proposed synthesis of 2,3-dichloro-N-methylaniline via N-methylation.

Experimental Causality:

The choice of a methylating agent and base is crucial for achieving high yields and minimizing side reactions, such as the formation of the di-methylated product. A mild base like potassium carbonate is often sufficient. Stronger bases like sodium hydride may be used but require anhydrous conditions. The reaction is typically performed in a polar aprotic solvent to facilitate the nucleophilic attack of the aniline nitrogen on the methylating agent.

Formation of the Hydrochloride Salt

The conversion of the free base to the hydrochloride salt is a standard acid-base reaction.

Caption: Formation of the hydrochloride salt.

Experimental Protocol (Hypothetical):

  • Dissolve the purified 2,3-dichloro-N-methylaniline free base in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Analytical Characterization

Comprehensive analytical data for this compound is not publicly available. The following are expected analytical characteristics based on its structure and data for similar compounds.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons would appear as a multiplet in the range of 6.8-7.5 ppm. The N-methyl protons would likely be a singlet or a doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm. The N-H proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Six distinct aromatic carbon signals would be expected, with the carbons attached to chlorine atoms shifted downfield. The N-methyl carbon would appear around 30-35 ppm.
FT-IR Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2800-3100 cm⁻¹), C=C stretching (aromatic, around 1400-1600 cm⁻¹), and C-N stretching (around 1200-1300 cm⁻¹). The C-Cl stretching bands would be observed in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 2,3-dichloro-N-methylaniline. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1).
Purity Analysis (HPLC) Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with a buffer) would be a suitable method for purity determination. Detection would likely be by UV absorbance at a wavelength around 254 nm.

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, its structural motifs suggest its potential utility as a chemical intermediate or building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Dichloroaniline derivatives are known to be precursors for a variety of biologically active compounds.[5]

Potential Roles:

  • Scaffold for Bioactive Molecules: The dichlorinated phenyl ring can serve as a scaffold for the synthesis of compounds targeting various biological pathways. The chlorine atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

  • Precursor for Heterocyclic Synthesis: The aniline functionality can be utilized in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in many drug molecules.

  • Intermediate in Agrochemical Synthesis: Chlorinated anilines are common intermediates in the production of herbicides and fungicides.[6]

Caption: Potential applications of this compound.

Safety and Handling

Hazard Identification
  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A lab coat, safety glasses with side shields, and nitrile gloves are the minimum recommended PPE.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, avoid generating dust. Wear appropriate PPE and clean up using an absorbent material. Dispose of the waste in accordance with local regulations.

Conclusion

This compound is a chemical compound with potential applications as an intermediate in organic synthesis, particularly for the development of new pharmaceutical and agrochemical products. While there is a notable lack of specific experimental data for this compound, this guide provides a comprehensive overview based on available information and logical scientific inference. Researchers and drug development professionals should exercise caution when handling this compound, adhering to the safety guidelines outlined and conducting their own risk assessments. Further research is warranted to fully characterize its physicochemical properties, biological activity, and synthetic utility.

References

molecular weight of 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-dichloro-N-methylaniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in various research and development sectors. The document delineates the fundamental principles behind its molecular weight determination, supported by a detailed examination of its physicochemical and spectroscopic properties. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causal relationships in experimental design and data interpretation. It includes a plausible synthetic route and characterization workflow, designed as a self-validating system for researchers. The content is grounded in authoritative data, with applications in organic synthesis and biochemical research highlighted for professionals in drug development.

Compound Identification and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. This compound is identified by a specific combination of its chemical formula, structure, and registry numbers.

Nomenclature and Chemical Identifiers

The systematic name for this compound is 2,3-dichloro-N-methylaniline;hydrochloride.[1] It is the salt formed from the reaction of the free base, 2,3-dichloro-N-methylaniline, with hydrochloric acid. This formation is critical as it significantly enhances the compound's aqueous solubility and stability compared to its parent amine, a crucial factor in many biological and chemical applications.

Identifier Value Source
IUPAC Name 2,3-dichloro-N-methylaniline;hydrochloridePubChem[1]
CAS Number 1187386-16-8PubChem, Santa Cruz Biotechnology[1][2]
Molecular Formula C₇H₈Cl₃NPubChem, Parchem[1][3]
Alternate Formula C₇H₇Cl₂N•HClSanta Cruz Biotechnology[2]
InChIKey SUYWPDZIQASUEB-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CNC1=C(C(=CC=C1)Cl)Cl.ClPubChem[1]
Structural Elucidation

The molecular structure consists of an aniline ring substituted with two chlorine atoms at the ortho (2) and meta (3) positions relative to the amino group. The nitrogen atom is further substituted with a methyl group and is protonated to form the hydrochloride salt. This specific substitution pattern dictates the molecule's electronic properties and steric hindrance, influencing its reactivity in synthetic applications.

Molecular Weight Determination and Mass Spectrometry

The molecular weight (MW) is a fundamental physical property, essential for stoichiometric calculations in synthesis and for quantitative analysis.

Theoretical Molecular Weight Calculation

The molecular weight of the hydrochloride salt is the sum of the molecular weight of its parent compound, 2,3-dichloro-N-methylaniline (the free base), and hydrochloric acid (HCl).

  • Parent Compound: N-(2,3-dichlorophenyl)-N-methylamine (C₇H₇Cl₂N)[1]

    • Atomic mass of Carbon (C) ≈ 12.011 u

    • Atomic mass of Hydrogen (H) ≈ 1.008 u

    • Atomic mass of Chlorine (Cl) ≈ 35.453 u

    • Atomic mass of Nitrogen (N) ≈ 14.007 u

    • MW of Free Base = (7 * 12.011) + (7 * 1.008) + (2 * 35.453) + (1 * 14.007) = 176.04 g/mol

  • Hydrochloric Acid (HCl):

    • MW of HCl = 1.008 + 35.453 = 36.46 g/mol

  • Total Molecular Weight:

    • MW of Hydrochloride Salt = 176.04 + 36.46 = 212.50 g/mol

This calculated value aligns with figures from multiple authoritative sources, which list the molecular weight as 212.5 g/mol .[1][2] A more precise monoisotopic mass, used in high-resolution mass spectrometry, is calculated as 210.972232 Da.[1]

Experimental Verification Workflow

In a laboratory setting, the identity and molecular weight are confirmed experimentally, typically using Electrospray Ionization Mass Spectrometry (ESI-MS). The hydrochloride salt readily dissolves in polar solvents like methanol, making it ideal for ESI. The expected observation is not the intact salt, but the protonated free base, [M+H]⁺, where 'M' is the free base.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Weigh Compound Solvent Dissolve in Methanol (or suitable solvent) Sample->Solvent Dilute Dilute to ~1 µg/mL Solvent->Dilute ESI Infuse into ESI-MS (Positive Ion Mode) Dilute->ESI Detect Detect m/z of Ions ESI->Detect Observed Observe Peak at m/z ≈ 176.0 Detect->Observed Expected Expected m/z for [C₇H₇Cl₂N+H]⁺ = 176.00284 Expected->Observed Compare Isotope Confirm Cl Isotope Pattern (M, M+2, M+4) Observed->Isotope Validate Final Structure & MW Confirmed Isotope->Final

Fig 1. Workflow for Experimental Molecular Weight Verification.

The key diagnostic evidence is the observation of a peak at m/z ≈ 176.0, corresponding to the protonated free base. Furthermore, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with peaks at [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺ in an approximate ratio of 9:6:1, providing definitive structural confirmation.

Parameter Value
Calculated Molecular Weight 212.50 g/mol [1][2]
Monoisotopic Mass 210.972232 Da[1]
Parent Compound MW (Free Base) 176.04 g/mol
Expected ESI-MS Ion (m/z) 176.00284 ([M+H]⁺)[4]

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data provide a fingerprint for the compound, crucial for quality control and for predicting its behavior in various systems.

  • Physical State: Crystalline solid.[5]

  • Appearance: White to off-white.[5]

  • Solubility: The hydrochloride form confers enhanced aqueous solubility, which is vital for preparing stock solutions for biological assays.[5] The parent chlorinated aromatic structure provides some solubility in organic solvents like methanol.[5]

  • Spectroscopic Data: While specific spectra for this exact compound are not publicly available, a skilled chemist can predict the key features based on its structure:

    • ¹H NMR: Signals would be expected for the aromatic protons (in the ~7.0-7.5 ppm range), the N-H proton of the salt (a broad singlet, downfield), and the N-methyl group (a singlet or doublet depending on N-H coupling, ~3.0 ppm).

    • ¹³C NMR: Resonances for the six unique aromatic carbons and one aliphatic carbon from the methyl group would be expected.

    • IR Spectroscopy: Characteristic peaks for N-H stretching (as an ammonium salt, ~2400-2800 cm⁻¹), C-N stretching, and C-Cl stretching would be present.

Synthesis and Quality Control

This compound is typically used as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[5][6][7] A plausible laboratory-scale synthesis provides insight into its production and potential impurities.

Conceptual Synthetic Pathway

A common method for synthesizing N-methylated anilines involves the N-methylation of the corresponding primary aniline. The resulting free base is then treated with hydrochloric acid to precipitate the stable, crystalline hydrochloride salt.

G Precursor 2,3-Dichloroaniline (C₆H₅Cl₂N) Reagents + Methylating Agent (e.g., Dimethyl Sulfate) + Base (e.g., K₂CO₃) in Acetone Precursor->Reagents Reaction1 N-Methylation (SN2 Reaction) Reagents->Reaction1 Product_FB 2,3-dichloro-N-methylaniline (Free Base) Reaction1->Product_FB Workup Aqueous Workup & Extraction Product_FB->Workup HCl_add + HCl (in Ether or IPA) Workup->HCl_add Reaction2 Salt Formation (Acid-Base Reaction) HCl_add->Reaction2 Product_HCl Precipitation & Filtration Reaction2->Product_HCl Final Final Product: 2,3-dichloro-N- methylaniline HCl Product_HCl->Final

Fig 2. Conceptual Synthesis Pathway for Target Compound.
Self-Validating Synthesis and Purification Protocol

This protocol outlines a hypothetical procedure that includes integrated quality control steps to ensure the identity and purity of the final product.

  • N-Methylation:

    • To a stirred solution of 2,3-dichloroaniline (1.0 eq) in acetone, add potassium carbonate (2.0 eq) as a base.

    • Slowly add dimethyl sulfate (1.1 eq) at room temperature.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base, 2,3-dichloro-N-methylaniline.

  • Salt Formation and Purification:

    • Dissolve the crude free base in a minimal amount of a solvent like isopropanol (IPA).

    • Slowly add a solution of HCl in IPA or ether until the solution is acidic.

    • The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ether, and dry under vacuum.

  • Final Characterization (Validation):

    • Confirm the molecular weight and identity via ESI-MS as described in Section 2.2.

    • Assess purity using HPLC (typically >98% for R&D applications).

    • Confirm the structure using ¹H NMR, ensuring the absence of signals from the starting material and significant impurities.

Applications in Research and Drug Development

Substituted anilines are foundational building blocks in medicinal chemistry and materials science.

  • Synthetic Intermediate: The primary application of this compound is as a precursor for more complex molecules.[5] The aniline moiety can undergo a variety of chemical transformations, making it a versatile scaffold in the synthesis of pharmaceuticals and agrochemicals.[6][7]

  • Biochemical Research: As a commercially available amine, it can be used in proteomics research as a reagent or as a reference standard for the development of analytical methods.[2][5]

Safety and Handling

According to its GHS hazard identification, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-Depth Technical Guide to 2,3-dichloro-N-methylaniline Hydrochloride: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dichloro-N-methylaniline hydrochloride is a substituted aromatic amine that holds significance as a versatile chemical intermediate in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of chlorine atoms on the aromatic ring and a methyl group on the nitrogen atom imparts specific physicochemical properties that make it a valuable building block for creating more complex molecules with desired biological activities.[2] Aniline derivatives, in general, are foundational structures in drug discovery.[3][4] This guide provides a comprehensive technical overview of this compound, covering its chemical structure, a detailed synthetic protocol, methods for its characterization, and analytical procedures for quality control.

Chemical Structure and Properties

This compound is the hydrochloride salt of the organic base 2,3-dichloro-N-methylaniline. The salt formation enhances the compound's stability and solubility in polar solvents, which can be advantageous for its use in various chemical reactions.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2,3-dichloro-N-methylaniline;hydrochloride[5]
CAS Number 1187386-16-8[6]
Molecular Formula C₇H₈Cl₃N[6]
Molecular Weight 212.5 g/mol [6]
Canonical SMILES CNC1=C(C(=CC=C1)Cl)Cl.Cl[7]
InChIKey SUYWPDZIQASUEB-UHFFFAOYSA-N[5]
Parent Compound 2,3-dichloro-N-methylaniline (CAS: 10899189)[5]

The structure of the parent compound, 2,3-dichloro-N-methylaniline, consists of an aniline core substituted with two chlorine atoms at positions 2 and 3 of the benzene ring, and a methyl group attached to the amino group. The hydrochloride salt is formed by the protonation of the nitrogen atom by hydrochloric acid.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis of this compound

Diagram 2: Synthetic Workflow for this compound

G A Step 1: N-Methylation of 2,3-dichloroaniline D Reaction Conditions: Reflux, monitor by TLC/GC A->D B Starting Material: 2,3-dichloroaniline B->A C Reagents: Methylating agent (e.g., Dimethyl sulfate or Methyl iodide), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) C->A E Work-up: Filtration, extraction, and solvent evaporation D->E F Purification: Column chromatography E->F G Intermediate: 2,3-dichloro-N-methylaniline F->G H Step 2: Hydrochloride Salt Formation G->H K Reaction Conditions: Stirring at room temperature H->K I Starting Material: 2,3-dichloro-N-methylaniline I->H J Reagent: HCl in a suitable solvent (e.g., diethyl ether or isopropanol) J->H L Isolation: Filtration and drying K->L M Final Product: this compound L->M

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2,3-dichloro-N-methylaniline

This protocol is adapted from general methods for the N-methylation of aromatic amines.[8]

Materials:

  • 2,3-dichloroaniline

  • Dimethyl sulfate (or Methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,3-dichloroaniline (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2,3-dichloro-N-methylaniline by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Protocol: Preparation of this compound

Materials:

  • 2,3-dichloro-N-methylaniline

  • Anhydrous diethyl ether (or isopropanol)

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

  • Dissolve the purified 2,3-dichloro-N-methylaniline in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • A precipitate of this compound will form.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether.

  • Dry the resulting white to off-white solid under vacuum to obtain the final product.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. While specific spectral data for this compound is not widely published, the expected spectral features can be inferred from data for analogous compounds.[9][10][11]

Table 2: Expected Spectroscopic and Chromatographic Data

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets in the range of δ 6.5-7.5 ppm), N-methyl protons (singlet around δ 2.8-3.0 ppm), and a broad singlet for the N-H proton (variable chemical shift).
¹³C NMR Aromatic carbons (signals in the range of δ 110-150 ppm), and the N-methyl carbon (signal around δ 30-35 ppm).
FT-IR (KBr) N-H stretching vibrations (broad band around 2400-3000 cm⁻¹ for the ammonium salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching vibrations.
Mass Spectrometry (EI) Molecular ion peak (M⁺) for the free base (2,3-dichloro-N-methylaniline) at m/z corresponding to its molecular weight, and characteristic fragmentation patterns.
HPLC A single major peak under appropriate reversed-phase conditions, with purity determined by peak area percentage.
GC-MS A single major peak for the free base, with the mass spectrum confirming the molecular weight and fragmentation pattern.

Analytical Methods for Quality Control

To ensure the quality and purity of synthesized this compound, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of substituted anilines.[12]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantitative analysis and purity determination.

Diagram 3: HPLC Analysis Workflow

HPLC_Workflow A Sample Preparation B Dissolve sample in mobile phase or a suitable solvent A->B C HPLC System B->C G Data Analysis C->G D Column: C18 reversed-phase D->C E Mobile Phase: Acetonitrile/Water gradient with an additive (e.g., TFA or formic acid) E->C F Detection: UV detector at a suitable wavelength (e.g., 254 nm) F->C H Determine retention time and peak area G->H I Calculate purity H->I

References

An In-Depth Technical Guide to 2,3-dichloro-N-methylaniline hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis pathway, and potential applications of 2,3-dichloro-N-methylaniline hydrochloride (CAS Number: 1187386-16-8). This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and pharmaceutical development.

Introduction and Chemical Identity

This compound is a dichlorinated aromatic amine hydrochloride salt. Its structure, featuring a benzene ring substituted with two chlorine atoms, a methylamino group, and a hydrochloride salt, makes it a versatile intermediate in organic synthesis. The presence of chlorine atoms significantly influences the electron density of the aromatic ring, thereby affecting its reactivity and potential biological activity.

The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents, which is a crucial attribute for its application in various chemical reactions and biological assays.

Chemical Structure

Synthesis_Workflow start 2,3-Dichloroaniline step1 N-methylation start->step1 e.g., Formaldehyde, Sodium borohydride intermediate 2,3-dichloro-N-methylaniline step1->intermediate step2 Salt Formation intermediate->step2 HCl in ether product 2,3-dichloro-N-methylaniline hydrochloride step2->product

An In-depth Technical Guide to the Solubility of 2,3-dichloro-N-methylaniline Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of Amine Hydrochlorides in Drug Development

In the intricate world of pharmaceutical sciences and drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This technical guide is dedicated to a comprehensive exploration of the solubility of 2,3-dichloro-N-methylaniline hydrochloride, a compound of interest for researchers and scientists in the field. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this guide will provide a robust framework for understanding its solubility characteristics. We will delve into the theoretical underpinnings of its solubility, present a predicted solubility profile based on the analysis of its structural analogues, and offer a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents. This document is designed to be a practical and scientifically rigorous resource for professionals navigating the challenges of API characterization and formulation development.

Physicochemical Profile of this compound

A thorough understanding of a molecule's inherent properties is the foundation for predicting its behavior in different solvent systems. This compound is a salt, formed from the reaction of the weak base 2,3-dichloro-N-methylaniline with hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in drug development to enhance the aqueous solubility and stability of amine-containing compounds.[1]

Key Molecular Characteristics:

  • Molecular Formula: C₇H₈Cl₃N

  • Molecular Weight: 212.51 g/mol

  • Structure: The molecule consists of an N-methylated aniline core, with two chlorine atoms substituted at the 2 and 3 positions of the benzene ring. The amine nitrogen is protonated, forming an ammonium salt with a chloride counter-ion.

  • Polarity: The presence of the charged ammonium group and the chloride ion makes the molecule significantly more polar than its free base counterpart. The dichlorinated phenyl ring, however, contributes a significant non-polar character to the molecule. This amphiphilic nature suggests a complex solubility profile.

The solubility of this compound will be dictated by a delicate interplay between the polar hydrochloride moiety and the non-polar dichlorophenyl and methyl groups. Solvents capable of effectively solvating both the ionic and the organic portions of the molecule are likely to be the most effective.

Predicted Solubility Profile in Organic Solvents

In the absence of direct experimental data, a predicted solubility profile can be constructed by examining the solubility of its constituent parts and structurally similar molecules.

  • 2,3-dichloroaniline (Free Base): This parent compound is reported to have higher solubility in organic solvents such as ethanol, acetone, and dichloromethane, with moderate solubility in water.[2] This suggests that the dichlorinated aniline core has an affinity for both polar and non-polar organic solvents.

  • N-methylaniline (Free Base): This compound is described as slightly soluble in water but soluble in ethanol, ether, and chloroform.[3][4][5][6] This indicates that the N-methylaniline structure is generally soluble in common organic solvents.

Based on these observations and the principles of "like dissolves like," we can predict the following solubility trends for this compound:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group can hydrogen bond with the chloride ion and the proton on the ammonium group. The alkyl chain can interact with the organic part of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High to ModerateThese solvents have high dielectric constants and can effectively solvate the ionic portion of the salt. Their organic nature allows for interaction with the aromatic ring.
Moderately Polar Acetone, DichloromethaneModerate to LowThese solvents have a lower capacity for solvating the charged species compared to highly polar solvents. However, they can effectively solvate the non-polar part of the molecule.
Non-polar Toluene, HexaneLow to InsolubleThese solvents lack the polarity to effectively solvate the ionic hydrochloride portion of the molecule, leading to poor solubility.

It is crucial to emphasize that this table represents a qualitative prediction. The actual quantitative solubility values must be determined experimentally.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted and robust shake-flask method for determining the thermodynamic solubility of a compound in various organic solvents. This method ensures that an equilibrium is reached between the dissolved and undissolved solute, providing a true measure of solubility.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker or incubator

  • Vortex mixer

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess 2,3-dichloro-N-methylaniline HCl prep2 Add known volume of organic solvent prep1->prep2 Step 1 & 2 equil1 Seal vials and place in constant temp. shaker prep2->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 Step 3 sample1 Allow solid to settle (or centrifuge) equil2->sample1 sample2 Withdraw supernatant and filter through 0.22 µm filter sample1->sample2 Step 4 sample3 Dilute filtrate with the same solvent sample2->sample3 Step 5 sample4 Analyze concentration by validated HPLC method sample3->sample4 Step 6 calc1 Calculate solubility (e.g., in mg/mL or mol/L) sample4->calc1

References

An In-depth Technical Guide to the Safe Handling of 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for 2,3-dichloro-N-methylaniline hydrochloride. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. The structure of this document is designed to flow from fundamental identification to emergency response, providing a holistic safety perspective.

Chemical Identity and Physicochemical Properties

A foundational aspect of safe laboratory practice is the unambiguous identification of the substance in use. This compound is a chlorinated aromatic amine, and its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 2,3-dichloro-N-methylaniline;hydrochloride[1]
CAS Number 1187386-16-8[1][2]
Molecular Formula C₇H₈Cl₃N[1]
Molecular Weight 212.5 g/mol [1][3]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1] Understanding these classifications is critical for risk assessment and the implementation of appropriate safety controls.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

The corresponding GHS pictograms are:

Signal Word: Warning [1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following workflow outlines the essential steps for safe handling, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in a Fume Hood prep_ppe->prep_hood handle_weigh Weighing prep_hood->handle_weigh handle_dissolve Dissolving handle_weigh->handle_dissolve handle_transfer Transferring handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Workflow for Safe Handling
Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical barrier between the researcher and potential exposure.

  • Eye Protection: Chemical safety goggles or a face shield are required.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves. The exact material and thickness should be chosen based on the solvent used and the duration of the task.[4]

  • Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, consider additional protective clothing.[4]

  • Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Hygiene Measures
  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

  • Wash hands thoroughly after handling.[4]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

  • Stability: The product is chemically stable under standard ambient conditions (room temperature).

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical. The following decision tree outlines the initial steps for emergency response.

Emergency Response Decision Tree cluster_inhalation cluster_skin cluster_eye cluster_ingestion exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Wash with plenty of soap and water skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes eye_contact->rinse_eyes rinse_mouth Rinse mouth ingestion->rinse_mouth call_poison_center Call a POISON CENTER or doctor move_fresh_air->call_poison_center get_medical_advice Get medical advice/attention if irritation occurs wash_skin->get_medical_advice remove_contacts Remove contact lenses, if present and easy to do rinse_eyes->remove_contacts continue_rinsing Continue rinsing remove_contacts->continue_rinsing get_medical_attention_eye Get medical advice/attention if irritation persists continue_rinsing->get_medical_attention_eye call_poison_center_ingestion Call a POISON CENTER or doctor rinse_mouth->call_poison_center_ingestion

Emergency Response Protocol
Detailed First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Accidental Release Measures

  • Personal Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Ensure adequate ventilation.[4]

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Collect spillage. For dry spills, take up without creating dust. For liquid spills, absorb with an inert material. Dispose of the collected material in accordance with local, regional, national, and international regulations.

Toxicological Information

Disposal Considerations

Waste from residues and contaminated packaging must be disposed of in accordance with federal, state, and local environmental control regulations. Do not allow this chemical to enter the sewage system.

References

An Investigator's Guide to the Mechanistic Interrogation of 2,3-Dichloro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the current state of knowledge regarding 2,3-dichloro-N-methylaniline hydrochloride, a compound for which a specific biological mechanism of action has not been elucidated in public-domain scientific literature. Recognizing this knowledge gap, this document serves a dual purpose. Firstly, it provides a comprehensive profile of the compound based on available chemical data. Secondly, and more critically, it puts forth a putative mechanism of action derived from analogical reasoning with structurally related chlorinated and N-methylated anilines. The core of this guide is a detailed, multi-tiered experimental framework designed to empower researchers in drug discovery and toxicology with a systematic approach to comprehensively characterize the compound's biological activity, from initial in vitro screening to in vivo validation and target identification. This guide is intended not as a definitive statement of fact, but as a foundational roadmap for investigation.

Introduction: The Challenge of an Uncharacterized Molecule

In the landscape of chemical biology and drug discovery, researchers frequently encounter novel chemical entities with limited to no biological characterization. This compound (CAS 1187386-16-8) is one such molecule. While its chemical identity is established, its interaction with biological systems remains a "black box." This guide is predicated on the principle that the absence of evidence is not evidence of absence of activity. The structural motifs present in this compound—a chlorinated aromatic amine—are shared by compounds with known and often potent biological and toxicological profiles.[1][2] Aromatic amines as a class are of significant interest due to their widespread industrial use and their potential as precursors for pharmaceuticals, dyes, and agrochemicals.[3][4] However, this class of compounds is also associated with potential genotoxicity and carcinogenicity.[5][6][7]

This document, therefore, moves beyond a simple recitation of known facts and instead provides a hypothesis-driven framework for investigation. It is designed for the research scientist tasked with the de novo characterization of a small molecule, providing both the theoretical underpinnings for plausible mechanisms and a practical, step-by-step guide for their experimental validation.

Compound Profile: What is Known

This compound is a hydrochloride salt of the parent compound, 2,3-dichloro-N-methylaniline. The hydrochloride formulation typically enhances aqueous solubility, a key consideration for biological assays.[3]

PropertyValueSource
CAS Number 1187386-16-8[1][8]
Molecular Formula C₇H₇Cl₂N·HCl[8]
Molecular Weight 212.5 g/mol [1][8]
IUPAC Name 2,3-dichloro-N-methylaniline;hydrochloride[1]
SMILES CNC1=C(C(=CC=C1)Cl)Cl.Cl[1]
Physical Description Typically a solid[9]
Known Applications For research use only, biochemical for proteomics research[3][8]

A Putative Mechanism of Action: An Evidence-Based Hypothesis

Given the absence of direct data, we can formulate a plausible mechanistic hypothesis based on the known toxicology of analogous compounds, specifically other chlorinated anilines and N-methylated aromatic amines.

Metabolic Activation: The Gateway to Bioactivity

The primary hypothesis is that this compound is not biologically active in its parent form but requires metabolic activation, primarily via the cytochrome P450 (CYP450) enzyme system in the liver. Aromatic amines are well-known substrates for CYP450-mediated oxidation.[5]

A probable metabolic pathway involves two key steps:

  • N-demethylation: The N-methyl group can be removed to yield 2,3-dichloroaniline.

  • N-hydroxylation: The amino group can be oxidized to form a reactive N-hydroxylamine metabolite. This is a critical activation step for the genotoxicity of many aromatic amines.[6]

These reactive intermediates, particularly the N-hydroxylamine, can then undergo further transformations to form highly electrophilic nitrenium ions, which are capable of covalently binding to cellular macromolecules, including DNA.[6]

Putative Metabolic Activation Pathway cluster_0 Phase I Metabolism (CYP450) cluster_1 Further Transformation cluster_2 Cellular Targets Parent_Compound 2,3-dichloro-N-methylaniline N_demethylated 2,3-dichloroaniline Parent_Compound->N_demethylated N-demethylation N_hydroxylamine N-hydroxy-2,3-dichloro-N-methylaniline Parent_Compound->N_hydroxylamine N-hydroxylation Nitrenium_Ion Nitrenium Ion N_hydroxylamine->Nitrenium_Ion Esterification & Spontaneous loss Macromolecules DNA, Proteins Nitrenium_Ion->Macromolecules Covalent Adduct Formation

Caption: Putative metabolic activation of 2,3-dichloro-N-methylaniline.

Postulated Toxicological Endpoints

Based on this activation pathway, several toxicological outcomes can be predicted:

  • Genotoxicity and Mutagenicity: The formation of DNA adducts by the nitrenium ion can lead to mutations and chromosomal damage, which are hallmarks of genotoxicity.[10] This is a primary concern for aromatic amines and a critical area for investigation.[5]

  • Carcinogenicity: Chronic exposure leading to persistent DNA damage can initiate carcinogenesis. Several chlorinated anilines are known or suspected carcinogens.[7][11]

  • Methemoglobinemia: Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[11] This effect is often mediated by the N-hydroxylamine metabolite.

  • Organ-Specific Toxicity: The liver, being the primary site of metabolism, is a likely target for toxicity. Other organs, such as the spleen and kidneys, have also been identified as targets for certain chlorinated anilines.[4]

A Framework for Mechanistic Elucidation: An Experimental Roadmap

The following is a proposed multi-tiered research plan to systematically investigate the mechanism of action of this compound. This workflow is designed to progress from broad, high-throughput in vitro assessments to more focused in vivo and target identification studies.

Experimental Workflow cluster_1 Tier 1: In Vitro Profiling cluster_2 Tier 2: Mechanistic Deep Dive cluster_3 Tier 3: In Vivo Validation T1_Cytotox Cytotoxicity Assays (MTT, LDH) T1_Genotox Genotoxicity Screening (Ames, Micronucleus) T1_Cytotox->T1_Genotox T1_Metabolism Metabolic Stability (Microsomes, LC-MS) T1_Genotox->T1_Metabolism T2_Enzyme Enzyme Inhibition (CYP450 Panel) T1_Metabolism->T2_Enzyme Proceed if active T2_TargetID Target Identification (Affinity Proteomics) T2_Enzyme->T2_TargetID T2_GeneExp Gene Expression (RNA-seq) T2_TargetID->T2_GeneExp T3_PK Pharmacokinetics (PK) (Rodent Model) T2_GeneExp->T3_PK Proceed for validation T3_Tox Acute/Sub-chronic Toxicity T3_PK->T3_Tox

Caption: A multi-tiered workflow for MoA elucidation.

Tier 1: Foundational In Vitro Profiling

The initial phase focuses on establishing the basic biological activity profile of the compound.

Protocol 1: Cytotoxicity Assessment

  • Objective: To determine the concentration range over which the compound elicits cytotoxic effects in vitro.

  • Methodology:

    • Cell Lines: Utilize a panel of relevant human cell lines, such as HepG2 (liver), HEK293 (kidney), and a hematopoietic line (e.g., HL-60).

    • Treatment: Expose cells to a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24 and 48 hours.

    • Assays:

      • MTT Assay: To measure metabolic activity as an indicator of cell viability.

      • LDH Release Assay: To measure membrane integrity and cytotoxicity.

    • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line and time point.

Protocol 2: Genotoxicity Screening

  • Objective: To assess the mutagenic and clastogenic potential of the compound.

  • Methodology:

    • Bacterial Reverse Mutation Assay (Ames Test):

      • Strains: Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA).[12]

      • Conditions: Test with and without the addition of a metabolic activation system (S9 fraction from rat liver) to distinguish between direct-acting mutagens and those requiring metabolic activation.

      • Endpoint: A significant, dose-dependent increase in the number of revertant colonies indicates mutagenicity.

    • In Vitro Micronucleus Assay:

      • Cell Line: Use a mammalian cell line such as CHO-K1 or TK6.

      • Treatment: Treat cells with a range of concentrations (based on cytotoxicity data) with and without S9 activation.

      • Endpoint: Score cells for the presence of micronuclei, which are indicative of chromosome breakage or loss.

Tier 2: Mechanistic Deep Dive and Target Identification

If Tier 1 assays indicate significant biological activity, the next phase is to probe the specific mechanisms and identify molecular targets.[13][14]

Protocol 3: Metabolite Identification

  • Objective: To identify the major metabolites formed from this compound.

  • Methodology:

    • Incubation: Incubate the compound with human and rat liver microsomes in the presence of NADPH.

    • Analysis: Analyze the reaction mixture at various time points using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Identification: Compare the mass spectra of potential metabolites (e.g., N-demethylated, hydroxylated species) with the parent compound and reference standards if available.

Protocol 4: Chemical Proteomics for Target Identification

  • Objective: To identify the direct protein binding partners of the compound in an unbiased manner.[15]

  • Methodology:

    • Affinity Chromatography:

      • Synthesize a derivative of 2,3-dichloro-N-methylaniline with a linker arm suitable for immobilization on a solid support (e.g., Sepharose beads).

      • Incubate the affinity matrix with a relevant cell lysate (e.g., from HepG2 cells).

      • Wash away non-specific binders and elute the specific protein interactors.

    • Protein Identification: Identify the eluted proteins using shotgun proteomics (LC-MS/MS).

    • Validation: Validate key interactions using orthogonal methods such as Western blotting or surface plasmon resonance (SPR).

Tier 3: In Vivo Confirmation and Systemic Effects

Positive findings from in vitro studies must be validated in a whole-organism context.

Protocol 5: Preliminary Pharmacokinetics and Acute Toxicity in Rodents

  • Objective: To understand the compound's behavior in a living system and identify potential target organs for toxicity.

  • Methodology:

    • Dosing: Administer a single dose of the compound to a small cohort of rats or mice via oral gavage and intravenous injection.

    • Pharmacokinetics (PK): Collect blood samples at multiple time points and analyze plasma concentrations of the parent compound and major metabolites using LC-MS/MS to determine parameters like half-life, Cmax, and bioavailability.

    • Acute Toxicity: Administer escalating doses to different cohorts and monitor for clinical signs of toxicity over 14 days.

    • Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of key organs (liver, kidney, spleen, bone marrow) to identify any treatment-related changes.

Conclusion and Future Directions

The mechanism of action of this compound is currently an open question. However, its structural similarity to other well-characterized aromatic amines provides a strong foundation for a hypothesis-driven investigation. The proposed experimental framework offers a rigorous, phased approach to move from initial hazard identification to a detailed mechanistic understanding. The initial focus should be on confirming the requirement for metabolic activation and assessing the genotoxic potential, as these represent the most probable and concerning mechanisms for this class of compounds. Successful elucidation of its mechanism will not only define the safety profile of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the chlorinated aniline family, aiding in the future design of safer chemicals and pharmaceuticals.

References

Spectroscopic Characterization of 2,3-dichloro-N-methylaniline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of 2,3-dichloro-N-methylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectroscopic data based on established principles and data from analogous compounds. It offers detailed, field-proven protocols for data acquisition and interpretation, ensuring scientific integrity and practical utility.

Introduction: The Significance of Spectroscopic Analysis

This compound is a substituted aromatic amine of interest in synthetic chemistry and potentially in the development of pharmaceuticals and other bioactive compounds. Its chemical structure, possessing a dichlorinated benzene ring and an N-methylamino group, presents a unique electronic and steric environment. Accurate structural elucidation and purity assessment are paramount for any research or development application, and spectroscopic techniques are the cornerstone of this characterization.

This guide will provide a detailed predictive analysis of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. The formation of the hydrochloride salt significantly influences the spectroscopic properties, particularly of the amino group, and these effects will be a key focus of the discussion.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is presented below. The molecule consists of an aniline core, substituted with two chlorine atoms at positions 2 and 3 of the aromatic ring, and a methyl group on the nitrogen atom. The nitrogen atom is protonated, forming a hydrochloride salt.

Caption: Chemical structure of this compound.

The presence of electron-withdrawing chlorine atoms and the electron-donating N-methylamino group (which becomes electron-withdrawing upon protonation) will create a distinct pattern in the aromatic region of the NMR spectra. The hydrochloride salt will result in the appearance of N-H stretches in the IR spectrum.

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its molecular environment. For this compound, key functional groups that will exhibit characteristic absorptions include the N⁺-H bonds of the secondary ammonium salt, the aromatic C-H and C=C bonds, the C-N bond, and the C-Cl bonds.

Predicted IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)Expected IntensityNotes
N⁺-H Stretch2700-2250Strong, broadCharacteristic of a secondary amine salt.
Aromatic C-H Stretch3100-3000Medium to weak
Aliphatic C-H Stretch (CH₃)2975-2850Medium to weak
Aromatic C=C Stretch1600-1450Medium to strongMultiple bands are expected.
N-H Bend1600-1500Medium
C-N Stretch1350-1250Medium
C-Cl Stretch800-600StrongThe presence of two C-Cl bonds may result in multiple strong absorptions.

Causality of Predictions: The broad and strong absorption expected for the N⁺-H stretch is a hallmark of ammonium salts due to hydrogen bonding. The positions of the aromatic C=C stretching bands are influenced by the substitution pattern on the benzene ring. The C-Cl stretches are typically found in the fingerprint region and are strong due to the large change in dipole moment during the vibration.

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol is a self-validating system for obtaining a high-quality IR spectrum of a solid sample.

cluster_prep Sample Preparation cluster_acq Data Acquisition Start Start: Dry Sample and KBr Grind Grind 1-2 mg of sample with ~200 mg of dry KBr Start->Grind Pellet Press the mixture in a die at 8-10 tons to form a transparent pellet Grind->Pellet Background Acquire a background spectrum of the empty sample compartment Pellet->Background Sample_Scan Place the KBr pellet in the sample holder and acquire the sample spectrum Background->Sample_Scan Process Process the spectrum (baseline correction, smoothing) Sample_Scan->Process End End Process->End End: Interpretable IR Spectrum

Caption: Workflow for IR spectrum acquisition using the KBr pellet method.

  • Preparation: Ensure both the this compound sample and potassium bromide (KBr) are thoroughly dry to avoid interfering O-H bands from water.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 200 mg of spectroscopic grade KBr until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty pellet holder in the IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum.

  • Data Processing: Process the acquired spectrum using the spectrometer's software to perform baseline correction and smoothing if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of the signals reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. ¹³C NMR provides information about the different carbon environments in the molecule. The protonation of the nitrogen atom in this compound will cause a significant downfield shift of the adjacent N-methyl protons and the aromatic protons due to the increased electron-withdrawing nature of the ammonium group.[1][2]

Predicted ¹H NMR Spectrum (in DMSO-d₆):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic-H (H4)~7.6d~8.01H
Aromatic-H (H5)~7.4t~8.01H
Aromatic-H (H6)~7.8d~8.01H
N-H>10br s-1H
N-CH₃~3.0s-3H

Causality of Predictions: The aromatic protons are expected to be in the range of 7.4-7.8 ppm. The exact positions are influenced by the combined electronic effects of the two chlorine atoms and the N⁺H(CH₃) group. The H6 proton is likely to be the most downfield due to the deshielding effects of the adjacent chlorine and the ammonium group. The N-H proton of the hydrochloride salt is expected to be a broad singlet at a very downfield chemical shift, and its presence confirms the salt formation. The N-methyl protons will appear as a singlet, significantly shifted downfield compared to the free base due to the protonation of the nitrogen.[1]

Caption: Predicted ¹H-¹H coupling in the aromatic region.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)
C1~140
C2~125
C3~135
C4~128
C5~130
C6~120
N-CH₃~35

Causality of Predictions: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents. The carbons bearing the chlorine atoms (C2 and C3) and the carbon attached to the nitrogen (C1) will have their resonances shifted. The N-methyl carbon will appear in the aliphatic region.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

This protocol ensures the acquisition of high-resolution NMR spectra.

cluster_prep Sample Preparation cluster_acq Data Acquisition Start Start: Weigh Sample Dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) Start->Dissolve Transfer Transfer the solution to a clean, dry NMR tube Dissolve->Transfer Tune Insert the sample into the NMR spectrometer and lock, tune, and shim the instrument Transfer->Tune Acquire_1H Acquire the ¹H NMR spectrum Tune->Acquire_1H Acquire_13C Acquire the ¹³C NMR spectrum Acquire_1H->Acquire_13C End End Acquire_13C->End End: Processed NMR Spectra

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a small vial. Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity, which is critical for good resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and integration for ¹H) to obtain the final spectra.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The presence of chlorine atoms with their characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectrum (EI):

The mass spectrum will be of the free base, as the HCl will be lost upon volatilization. The molecular weight of 2,3-dichloro-N-methylaniline is 190.04 g/mol .

  • Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion due to the two chlorine atoms.

    • m/z 190 (containing two ³⁵Cl atoms) - highest abundance in the cluster.

    • m/z 192 (containing one ³⁵Cl and one ³⁷Cl atom) - approximately 65% the abundance of the m/z 190 peak.

    • m/z 194 (containing two ³⁷Cl atoms) - approximately 10% the abundance of the m/z 190 peak.

  • Major Fragment Ions:

    • [M-CH₃]⁺ (m/z 175): Loss of the methyl group. This will also show a characteristic isotopic pattern for two chlorine atoms.

    • [M-Cl]⁺ (m/z 155): Loss of a chlorine atom. This will show an isotopic pattern for one chlorine atom.

    • Further fragmentations: Subsequent losses of HCl or other small molecules from the fragment ions.

M [M]⁺˙ m/z 190, 192, 194 M_minus_CH3 [M-CH₃]⁺ m/z 175, 177, 179 M->M_minus_CH3 - •CH₃ M_minus_Cl [M-Cl]⁺ m/z 155, 157 M->M_minus_Cl - •Cl

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3-dichloro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis and practical instruction for researchers, scientists, and drug development professionals on obtaining and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dichloro-N-methylaniline hydrochloride. This document moves beyond a simple data sheet to offer a detailed examination of the underlying principles governing the spectral features of this compound, enabling a deeper understanding of its molecular structure.

Introduction

This compound (C₇H₇Cl₂N·HCl) is a substituted aromatic amine of interest in synthetic chemistry and pharmaceutical development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The ¹H NMR spectrum, in particular, provides a detailed map of the proton environments within the molecule, revealing crucial information about its connectivity and conformation.

This guide will first predict and analyze the expected ¹H NMR spectrum of this compound, considering the influence of the aromatic ring substituents and the protonation of the amine. Subsequently, a detailed experimental protocol for sample preparation and spectral acquisition is provided, followed by a systematic approach to interpreting the resulting spectrum.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the proton on the nitrogen atom. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the positive charge on the nitrogen atom upon protonation.

The Aromatic Region (δ 7.0 - 8.0 ppm)

The three protons on the dichlorinated benzene ring will give rise to a complex multiplet system in the aromatic region of the spectrum. Their chemical shifts are influenced by the substitution pattern. Based on data for 2,3-dichloroaniline, the aromatic protons are expected to resonate in the range of 6.6 to 7.1 ppm for the free base.[3] However, protonation of the nitrogen atom to form the hydrochloride salt will lead to a downfield shift of these signals due to the increased electron-withdrawing nature of the -NH₂CH₃⁺ group.

The expected coupling pattern for the three adjacent aromatic protons (H-4, H-5, and H-6) will be a set of coupled multiplets. Specifically:

  • H-6: This proton is ortho to the nitrogen and will be the most deshielded of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho coupling, J ≈ 7-9 Hz) and H-4 (meta coupling, J ≈ 1-3 Hz).

  • H-4: This proton is para to the nitrogen and will be split by H-5 (ortho coupling, J ≈ 7-9 Hz) and H-6 (meta coupling, J ≈ 1-3 Hz), also resulting in a doublet of doublets (dd).

  • H-5: This proton is situated between H-4 and H-6 and will experience ortho coupling to both. This will result in a triplet or, more accurately, a triplet of doublets if the coupling constants are slightly different, which is often the case in substituted rings.

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound.

The N-Methyl Group (δ ~3.0 - 3.5 ppm)

The three protons of the N-methyl group will appear as a singlet in the spectrum of the free base, typically around 2.9 ppm.[4] Upon protonation to form the hydrochloride salt, the adjacent positively charged nitrogen will deshield these protons, causing a downfield shift. The extent of this shift will depend on the solvent and concentration. In the hydrochloride salt, this signal is expected to appear as a singlet, as there are no adjacent protons to couple with. However, depending on the rate of proton exchange with the N-H proton, some broadening or even coupling might be observed.

The N-H Proton (δ > 10 ppm)

The proton attached to the nitrogen in the ammonium salt is expected to be significantly deshielded and will appear as a broad singlet at a downfield chemical shift, likely greater than 10 ppm. Its broadness is due to rapid chemical exchange with any trace amounts of water or with other exchangeable protons, as well as quadrupolar broadening from the nitrogen atom.[5][6][7] The exact chemical shift is highly dependent on the solvent, concentration, and temperature.[8][9][10]

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constants (J, Hz)
Aromatic H-67.5 - 7.8Doublet of Doublets (dd)J(H6-H5) ≈ 7-9, J(H6-H4) ≈ 1-3
Aromatic H-47.2 - 7.5Doublet of Doublets (dd)J(H4-H5) ≈ 7-9, J(H4-H6) ≈ 1-3
Aromatic H-57.0 - 7.3Triplet (t) or Triplet of Doublets (td)J(H5-H4) ≈ 7-9, J(H5-H6) ≈ 7-9
N-Methyl (CH₃)3.0 - 3.5Singlet (s)N/A
N-H> 10Broad Singlet (br s)N/A

Experimental Protocol

A well-defined experimental protocol is crucial for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation
  • Solvent Selection: A deuterated solvent that can dissolve the hydrochloride salt is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving most amine salts and will slow down the exchange rate of the N-H proton, often resulting in a sharper signal.[6] Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) can also be used, but the N-H proton will exchange with the deuterium of the solvent and will not be observed.[6]

  • Concentration: For a standard ¹H NMR experiment, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent is generally sufficient.[11][12][13]

  • Procedure:

    • Weigh 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Vortex or gently warm the mixture to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton wool filter, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[11][13]

Experimental Workflow

G cluster_workflow NMR Sample Preparation and Analysis Workflow start Start weigh Weigh 5-10 mg of 2,3-dichloro-N-methylaniline HCl start->weigh dissolve Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer Filter and transfer to NMR tube dissolve->transfer nmr Acquire 1H NMR Spectrum transfer->nmr process Process data: - Fourier Transform - Phasing - Baseline Correction nmr->process analyze Analyze Spectrum: - Chemical Shifts - Integration - Coupling Patterns process->analyze end End analyze->end

Caption: Workflow for NMR sample preparation and spectral analysis.

NMR Spectrometer Setup and Acquisition
  • Instrumentation: A standard 400 MHz or 500 MHz NMR spectrometer is suitable for this analysis.

  • Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is adequate.

    • Spectral Width: A spectral width of at least 15 ppm is recommended to ensure all signals, including the downfield N-H proton, are observed.

Interpretation of the Spectrum

A systematic approach to interpreting the obtained ¹H NMR spectrum will confirm the structure of this compound.

  • Identify Solvent and Reference Peaks: Identify the residual peak of the deuterated solvent (e.g., DMSO-d₅ at ~2.50 ppm) and the internal standard if used (e.g., TMS at 0 ppm).

  • Analyze the Aromatic Region:

    • Locate the multiplets in the downfield region (typically δ 7.0-8.0 ppm).

    • Integrate these signals to confirm the presence of three protons.

    • Analyze the splitting patterns. Identify the doublet of doublets and the triplet (or triplet of doublets) and use the coupling constants to establish the connectivity of the aromatic protons. The magnitude of the coupling constants is key to assigning the ortho, meta, and para relationships.[14][15][16]

  • Assign the N-Methyl Group:

    • Look for a singlet integrating to three protons in the region of δ 3.0-3.5 ppm.

  • Locate the N-H Proton:

    • Search for a broad singlet, integrating to one proton, at a very downfield chemical shift (δ > 10 ppm). To confirm this assignment, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the N-H signal to disappear due to proton-deuterium exchange.[5]

  • Final Structure Confirmation: Correlate all the observed signals with the expected structure of this compound. The chemical shifts, integration values, and coupling patterns should be consistent with the proposed structure.

Aromatic Proton Coupling Diagram

G cluster_coupling Spin-Spin Coupling in the Aromatic Ring H4 H-4 H5 H-5 H4->H5 J_ortho H6 H-6 H4->H6 J_meta H5->H6 J_ortho

Caption: Diagram illustrating the ortho and meta coupling between aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. By understanding the influence of the chloro substituents and the protonated amine group on the chemical shifts and coupling constants, a detailed and unambiguous assignment of the proton signals can be achieved. The experimental protocols and interpretation strategies outlined in this guide provide a robust framework for researchers to confidently characterize this and similar molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

mass spectrometry fragmentation of 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-dichloro-N-methylaniline Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2,3-dichloro-N-methylaniline, particularly when analyzed from its hydrochloride salt form. Authored for researchers, analytical chemists, and drug development professionals, this document delves into the principles of sample handling, appropriate instrumentation, and the detailed elucidation of its electron ionization (EI) fragmentation pathways. By understanding the characteristic cleavages and rearrangements, analysts can achieve unambiguous identification and structural confirmation of this compound in complex matrices. Key fragmentation routes, including the loss of hydrogen and chlorine radicals, elimination of neutral HCl, and cleavage of the N-methyl group, are explored in detail, supported by mechanistic reasoning and visual diagrams.

Introduction

Chemical Identity and Significance

2,3-dichloro-N-methylaniline is a halogenated aromatic amine that serves as a key intermediate in the synthesis of various dyes, agrochemicals, and pharmaceutical compounds. Its structure, featuring an N-methylated amine and two chlorine atoms in an ortho/meta relationship on the benzene ring, presents a unique and predictable fragmentation pattern in mass spectrometry. The molecular formula of the free base is C₇H₇Cl₂N, with a monoisotopic mass of approximately 175.0 Da.[1]

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of organic molecules. Electron Ionization (EI) is a classic and highly effective "hard" ionization method that imparts significant energy into the analyte molecule, inducing reproducible and extensive fragmentation.[2][3] This fragmentation pattern serves as a molecular "fingerprint," providing rich structural information that is crucial for confirming identity and distinguishing between isomers.

Considerations for the Hydrochloride Salt Form

The analyte is supplied as a hydrochloride salt (C₇H₇Cl₂N·HCl) to enhance its stability and solubility.[1][4] When preparing samples for Gas Chromatography-Mass Spectrometry (GC-MS), it is essential to understand that the analysis is performed on the volatile free base, not the salt itself. During sample preparation or injection into the hot GC inlet, the salt dissociates, and the free amine is volatilized. Therefore, the mass spectrum reflects the fragmentation of 2,3-dichloro-N-methylaniline. For Liquid Chromatography-Mass Spectrometry (LC-MS), the salt can often be injected directly, with the mobile phase conditions dictating the ionization of the protonated molecule.[5] This guide focuses on the EI fragmentation of the free base, which is the standard for library matching and detailed structural work.

Experimental Methodology

Sample Preparation Protocol

Trustworthy data begins with meticulous sample preparation. The primary goal is to ensure the analyte is in its free base form and dissolved in a volatile solvent compatible with the GC system.

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent like methanol or acetonitrile.

  • Neutralization (Optional but Recommended): While the heat of the GC inlet is often sufficient to liberate the free base, a gentle neutralization step can ensure reproducibility. Add a minimal amount (e.g., 5-10 µL) of a volatile base like dilute ammonium hydroxide or triethylamine to the solution to convert the salt to the free base. This is particularly important if lower inlet temperatures are used.

  • Dilution: Perform serial dilutions of the stock solution using the same solvent to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).[6]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before transferring to an autosampler vial.

Instrumentation: GC-MS with Electron Ionization (EI)

A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer is ideal for this analysis. EI is the preferred ionization method due to its ability to generate detailed, library-searchable fragmentation patterns.[3]

Table of Recommended GC-MS Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph
Injector ModeSplitlessMaximizes analyte transfer to the column for sensitivity.
Injector Temperature280 °CEnsures rapid volatilization of the analyte and dissociation of any residual salt.
Column TypeDB-5ms (or equivalent)A non-polar column provides good peak shape for this type of compound.[6]
Oven Program100 °C (hold 1 min), ramp 15 °C/min to 300 °C (hold 5 min)Provides effective separation from solvent and potential impurities.
Carrier GasHeliumInert carrier gas with a constant flow rate of 1.0-1.2 mL/min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for generating reproducible fragmentation patterns.[2]
Ionization Energy70 eVThe industry standard energy to ensure extensive fragmentation and comparability with spectral libraries.[3]
Source Temperature230 °CPrevents condensation of the analyte within the ion source.[6]
Quadrupole Temp150 °CEnsures stable ion transmission through the mass filter.[6]
Mass Rangem/z 40-300Covers the molecular ion and all expected significant fragments.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolution Dissolve HCl Salt Neutralization Neutralize to Free Base Dissolution->Neutralization Dilution Dilute to Working Conc. Neutralization->Dilution GC_Inlet GC Inlet (Volatilization) Dilution->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column EI_Source EI Ion Source (Ionization & Fragmentation) GC_Column->EI_Source Mass_Analyzer Mass Analyzer (Filtering) EI_Source->Mass_Analyzer Detector Detector (Signal Acquisition) Mass_Analyzer->Detector

Figure 1: GC-MS analysis workflow for 2,3-dichloro-N-methylaniline HCl.

Analysis of the Mass Spectrum

The Molecular Ion (M⁺) and the Dichloro Isotope Pattern

The first crucial feature in the mass spectrum is the molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), compounds with two chlorine atoms exhibit a characteristic isotopic pattern.[6] The spectrum will show three peaks:

  • M⁺: The peak for the molecule with two ³⁵Cl atoms (m/z 175).

  • (M+2)⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl atom (m/z 177).

  • (M+4)⁺: The peak for the molecule with two ³⁷Cl atoms (m/z 179).

The relative intensities of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.

Table of Principal Ions in the EI Mass Spectrum

The following table summarizes the key ions expected in the 70 eV EI mass spectrum of 2,3-dichloro-N-methylaniline.

m/z (Isotopologues)Proposed Fragment IonFormula of IonNeutral LossNotes on Formation
175 / 177 / 179[M]⁺ [C₇H₇Cl₂N]⁺-Molecular Ion (Radical Cation)
174 / 176 / 178[M-H]⁺ [C₇H₆Cl₂N]⁺H•Loss of a hydrogen radical, likely from the N-methyl group. A very stable fragment for N-methylanilines.[7]
160 / 162 / 164[M-CH₃]⁺ [C₆H₄Cl₂N]⁺CH₃•Loss of the N-methyl group via alpha-cleavage.
140 / 142[M-Cl]⁺ [C₇H₇ClN]⁺Cl•Loss of a chlorine radical, a common pathway for chloroaromatics.[6][8]
139 / 141[M-HCl]⁺ [C₇H₆ClN]⁺HClElimination of a neutral HCl molecule, facilitated by the ortho-chlorine.[6]
104[M-Cl-HCl]⁺ [C₇H₅N]⁺Cl•, HClSequential loss of a chlorine radical and then neutral HCl.

Principal Fragmentation Pathways

The fragmentation of 2,3-dichloro-N-methylaniline is governed by the interplay of its functional groups. The primary pathways are initiated at the nitrogen atom (the site of the radical cation) or through cleavage of the carbon-chlorine bonds.[3][9]

Pathway A: Loss of a Hydrogen Radical ([M-H]⁺)

This is a signature fragmentation for N-methylanilines.[7] Following ionization, the loss of a hydrogen radical from the N-methyl group is highly favorable. This alpha-cleavage results in a resonance-stabilized cation at m/z 174/176/178, which is often the base peak in the spectrum.

Pathway B: Loss of a Chlorine Radical ([M-Cl]⁺)

Cleavage of a C-Cl bond is a dominant pathway for halogenated aromatic compounds.[6][10] The loss of a chlorine radical (Cl•) from the molecular ion yields a fragment cluster at m/z 140/142. This cation can undergo further fragmentation, such as the loss of HCN.[8]

Pathway C: Elimination of Neutral HCl

The presence of a chlorine atom at the 2-position (ortho to the amine group) facilitates the elimination of a neutral HCl molecule.[6] This rearrangement reaction, often called the "ortho effect," involves the abstraction of the amine hydrogen by the adjacent chlorine, leading to a stable cyclic ion or radical cation at m/z 139/141.

Pathway D: Loss of the N-Methyl Group ([M-CH₃]⁺)

Cleavage of the N-C(methyl) bond results in the loss of a methyl radical (•CH₃), producing an ion at m/z 160/162/164. While this is a common amine fragmentation, it is often less intense than the [M-H]⁺ pathway due to the greater stability of the latter fragment.

Fragmentation Pathways Diagram

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M Molecular Ion (M⁺) m/z 175 / 177 / 179 MH [M-H]⁺ m/z 174 / 176 / 178 M->MH - H• MCl [M-Cl]⁺ m/z 140 / 142 M->MCl - Cl• MHCl [M-HCl]⁺ m/z 139 / 141 M->MHCl - HCl MCH3 [M-CH₃]⁺ m/z 160 / 162 / 164 M->MCH3 - CH₃• MCl_HCN [M-Cl-HCN]⁺ m/z 113 / 115 MCl->MCl_HCN - HCN

Figure 2: Proposed EI fragmentation pathways for 2,3-dichloro-N-methylaniline.

Causality and Expert Insights

Influence of Substituent Position

The 2,3-dichloro substitution pattern is key to the observed spectrum. The ortho-chlorine (at position 2) is directly responsible for the significant [M-HCl]⁺ peak, a feature that would be much less prominent in isomers like 3,4- or 3,5-dichloro-N-methylaniline.[6] Therefore, the relative abundance of the [M-Cl]⁺ and [M-HCl]⁺ ions can be a powerful tool for isomer differentiation.

Rationale for EI as the Ionization Technique of Choice

While "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are excellent for determining the molecular weight of the protonated molecule, they provide minimal structural information. EI's high energy (70 eV) is crucial because it induces these characteristic, predictable bond cleavages.[2] This makes EI the gold standard for structural confirmation and for creating searchable spectra for compound libraries like NIST.

Conclusion

The mass spectrometry fragmentation of 2,3-dichloro-N-methylaniline under electron ionization is a predictable and informative process. The resulting spectrum is characterized by a distinct dichloro-isotope pattern for the molecular ion and major fragments. The primary fragmentation pathways are dominated by the loss of a hydrogen radical from the N-methyl group to form a highly stable cation, followed by the loss of a chlorine radical and the ortho-effect driven elimination of neutral HCl. A thorough understanding of these pathways allows for confident identification of the analyte, differentiation from its isomers, and a deeper insight into its chemical structure, which is invaluable for quality control, metabolite identification, and forensic applications.

References

literature review of 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-dichloro-N-methylaniline hydrochloride

Introduction

This compound is a chlorinated aromatic amine salt with the chemical formula C₇H₈Cl₃N.[1][2] As a member of the dichloroaniline family, it serves primarily as a specialized chemical intermediate and research chemical. Its structure, featuring a benzene ring substituted with two chlorine atoms, a methylamino group, and complexed with hydrogen chloride, makes it a precursor in the synthesis of more complex molecules. Dichloroaniline derivatives are foundational in the production of various commercial products, including dyes, pesticides, and pharmaceuticals.[3] This guide provides a detailed overview of its chemical properties, synthesis, analytical methodologies, and safety protocols, intended for professionals in chemical research and drug development.

Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and analytical characterization. These properties dictate its solubility, reactivity, and stability.

PropertyValueSource
IUPAC Name 2,3-dichloro-N-methylaniline;hydrochloridePubChem[1]
CAS Number 1187386-16-8ChemicalBook[4]
Molecular Formula C₇H₈Cl₃NPubChem[1]
Molecular Weight 212.5 g/mol PubChem[1]
Canonical SMILES CNC1=C(C(=CC=C1)Cl)Cl.ClSmolecule[5]
InChI Key SUYWPDZIQASUEB-UHFFFAOYSA-NPubChem[1]
Appearance Crystalline Solid (typical for similar compounds)N/A
Parent Compound N-(2,3-dichlorophenyl)-N-methylamine (CAS: 10899189)PubChem[1]

Synthesis and Manufacturing

The primary route for synthesizing this compound involves a two-step process: the N-methylation of 2,3-dichloroaniline followed by salt formation with hydrochloric acid. The choice of methylating agent and reaction conditions is critical to optimize yield and minimize by-products.

Synthetic Pathway: N-Methylation of 2,3-dichloroaniline

The most direct synthesis begins with 2,3-dichloroaniline, which can be produced as a byproduct during the manufacturing of 3,4-dichloroaniline.[3] The N-methylation of the primary amine to a secondary amine can be achieved using various methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base to neutralize the acid formed during the reaction.[6] The resulting free base, 2,3-dichloro-N-methylaniline, is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Salt Formation 2_3_dichloroaniline 2,3-dichloroaniline free_base 2,3-dichloro-N-methylaniline (Free Base) 2_3_dichloroaniline->free_base Reaction methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) methylating_agent->free_base base Base (e.g., NaOH) base->free_base final_product This compound free_base->final_product Acid Treatment hcl Hydrochloric Acid (HCl) hcl->final_product

Diagram of the synthesis pathway.
Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative method for synthesizing the title compound from 2,3-dichloroaniline.

Materials:

  • 2,3-dichloroaniline

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2,3-dichloroaniline in a suitable solvent like tetrahydrofuran (THF).

  • Base Addition: Prepare a solution of sodium hydroxide in water and add it to the reaction mixture. The base is crucial for deprotonating the aniline nitrogen, increasing its nucleophilicity, and neutralizing the sulfuric acid byproduct of the reaction.

  • N-Methylation: Cool the mixture in an ice bath. Slowly add dimethyl sulfate dropwise from the dropping funnel. This is an exothermic reaction, and maintaining a low temperature is critical to control the reaction rate and prevent side reactions.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer containing the 2,3-dichloro-N-methylaniline free base with diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Salt Formation: Evaporate the solvent under reduced pressure to obtain the crude free base. Dissolve the crude product in a minimal amount of diethyl ether and cool it in an ice bath. Add concentrated hydrochloric acid dropwise while stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield this compound.

Analytical Methodologies

Accurate identification and purity assessment of this compound are critical. Gas chromatography (GC) is a highly effective technique for separating and quantifying aniline derivatives, while spectroscopic methods like NMR provide structural confirmation.

Gas Chromatography (GC) Analysis

GC with a Nitrogen-Phosphorus Detector (NPD) is particularly well-suited for analyzing nitrogen-containing compounds like anilines due to its high sensitivity and selectivity.[7]

Protocol: GC-NPD Analysis

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., toluene or methanol) to a known concentration (e.g., 1 mg/mL). The hydrochloride salt may need to be neutralized to its free base with a mild base for better chromatographic performance.

  • Instrument Setup:

    • Column: A capillary column such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane) is appropriate for separating aromatic amines.

    • Injector: Set to a temperature of 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute.

    • Detector (NPD): Set to 300°C.

  • Injection: Inject 1 µL of the prepared sample solution into the GC.

  • Data Analysis: Identify the peak corresponding to 2,3-dichloro-N-methylaniline based on its retention time, which is determined by running a certified reference standard under the same conditions. Purity can be calculated from the peak area relative to the total area of all peaks in the chromatogram.

G Sample Sample Weighing Dissolution Dissolution in Solvent (e.g., Toluene) Sample->Dissolution Neutralization Neutralization (Optional) Convert salt to free base Dissolution->Neutralization Injection GC Injection (1 µL) Neutralization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (NPD) Separation->Detection Data Data Acquisition & Analysis (Peak Integration, Quantification) Detection->Data Report Final Report (Purity Assessment) Data->Report

Workflow for GC-NPD analysis.
Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the N-H proton (if present), and the N-methyl protons.[8][9]

  • Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₇Cl₂N).[8]

Applications in Research and Development

While specific large-scale industrial applications for this compound are not widely documented, its structural motifs are relevant in several areas of chemical synthesis:

  • Pharmaceutical Intermediates: Dichloroaniline structures are precursors in the synthesis of various active pharmaceutical ingredients (APIs).[3]

  • Agrochemical Synthesis: Related isomers are used to produce herbicides and fungicides, suggesting potential utility for this compound in developing new agrochemicals.[10]

  • Dye Manufacturing: The aromatic amine structure is a common feature in azo dyes and other pigments.[3][11]

  • Proteomics Research: Some substituted anilines serve as reagents in proteomics for studying protein interactions.[5]

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]

GHS Hazard Classification

The compound is associated with several hazard statements according to the Globally Harmonized System (GHS).[1]

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowedPubChem[1]
Skin Corrosion/IrritationH315Causes skin irritationPubChem[1]
Serious Eye Damage/IrritationH319Causes serious eye irritationPubChem[1]
Specific Target Organ ToxicityH335May cause respiratory irritationPubChem[1]
Handling and First Aid

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[12]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[12]

  • Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator if dust or aerosols are generated.[13]

First Aid Measures:

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[13][14]

  • If on Skin: Wash off immediately with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[13][14]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[13]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13]

Conclusion

This compound is a valuable, albeit specialized, chemical compound. Its synthesis from readily available precursors and its structural features make it a point of interest for creating novel molecules in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its properties, analytical methods, and stringent adherence to safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

An In-Depth Technical Guide to the Potential Derivatives of 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and potential applications of derivatives of 2,3-dichloro-N-methylaniline hydrochloride. By leveraging established synthetic methodologies and predicting reactivity, this document serves as a roadmap for exploring the chemical space around this versatile scaffold.

Introduction: The Strategic Value of the 2,3-dichloro-N-methylaniline Scaffold

This compound is a substituted aniline that presents a unique combination of electronic and steric properties. The presence of two chlorine atoms on the aromatic ring significantly influences its reactivity and the potential biological activity of its derivatives. Dichloroaniline derivatives are known precursors to a range of bioactive molecules, including herbicides and fungicides[1][2][3]. The N-methyl group introduces a point of differentiation from its parent amine, 2,3-dichloroaniline, offering altered solubility, lipophilicity, and metabolic stability in potential drug candidates. This guide will explore key synthetic transformations to unlock a diverse library of novel compounds based on this core structure.

Core Physicochemical Properties

A foundational understanding of the parent compound is critical for designing successful synthetic strategies.

PropertyValueSource
Molecular Formula C₇H₈Cl₃N[4][5]
Molecular Weight 212.5 g/mol [4][5]
Parent Compound 2,3-dichloro-N-methylaniline[4]
CAS Number 1187386-16-8[5][6]

Synthetic Pathways to Novel Derivatives

The reactivity of the 2,3-dichloro-N-methylaniline core is primarily centered around the secondary amine and the aromatic ring. The following sections detail key synthetic strategies for its derivatization.

Further N-Alkylation and N-Arylation

The secondary amine of 2,3-dichloro-N-methylaniline is a prime target for introducing further diversity. While direct N-alkylation with alkyl halides is a straightforward approach, modern cross-coupling reactions offer a more versatile and controlled route to a wider range of derivatives.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[7][8][9]. This methodology is highly tolerant of various functional groups and has revolutionized the synthesis of arylamines[7].

Causality of Experimental Choices: The choice of a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., Xantphos or RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu) is critical. The ligand stabilizes the palladium catalyst and facilitates the reductive elimination step, while the base is required to deprotonate the amine, forming the active nucleophile[8][10].

Application to 2,3-dichloro-N-methylaniline: While the N-methyl group slightly increases steric hindrance compared to the parent aniline, it is not expected to inhibit the reaction. The electronic-withdrawing nature of the dichlorinated ring can make the amine less nucleophilic, potentially requiring slightly more forcing conditions (e.g., higher temperature or longer reaction times).

Experimental Protocol (Proposed):

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable base (e.g., sodium tert-butoxide, 2.2 eq) to liberate the free amine.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the aryl or alkyl halide (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validating System: The success of the reaction is validated by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald_Hartwig_Amination reagents Pd Catalyst Ligand, Base C-N Coupling C-N Coupling reagents->C-N Coupling start 2,3-dichloro-N-methylaniline product N-Aryl-2,3-dichloro-N-methylaniline start->product C-N Coupling aryl_halide Aryl-X aryl_halide->product

Caption: Buchwald-Hartwig amination workflow.

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for C-N bond formation[11][12][13]. While traditionally requiring harsh conditions, modern protocols with soluble copper catalysts and ligands have expanded its applicability[11][13].

Causality of Experimental Choices: Copper(I) salts are typically used as the catalyst, often in the presence of a ligand such as 1,10-phenanthroline to enhance solubility and catalytic activity. A base is required to deprotonate the amine. The reaction generally requires higher temperatures than the Buchwald-Hartwig amination[11].

Application to 2,3-dichloro-N-methylaniline: The Ullmann condensation is a viable method for the N-arylation of 2,3-dichloro-N-methylaniline. The electron-withdrawing groups on the aniline ring may necessitate the use of more reactive aryl iodides as coupling partners.

Synthesis of Heterocyclic Derivatives

The 2,3-dichloro-N-methylaniline scaffold can be elaborated into a variety of heterocyclic systems, which are of significant interest in medicinal chemistry.

Quinolines are a prominent class of N-heterocycles with a broad range of biological activities[2][14]. Several classical methods, such as the Skraup and Combes syntheses, can be adapted for the preparation of quinoline derivatives from anilines[2].

Causality of Experimental Choices: These reactions typically involve the condensation of an aniline with a 1,3-dicarbonyl compound or its equivalent, followed by an acid-catalyzed cyclization and dehydration/oxidation to form the aromatic quinoline ring[2]. The choice of acid catalyst and oxidizing agent is crucial for the success of the reaction.

Application to 2,3-dichloro-N-methylaniline: The N-methyl group in 2,3-dichloro-N-methylaniline would prevent direct participation in classical quinoline syntheses that require a free N-H bond for the initial condensation. However, a multi-step approach could be envisioned where a suitable side chain is first installed on the nitrogen, followed by a subsequent cyclization. A more direct approach would be the electrophilic cyclization of an N-(2-alkynyl)-2,3-dichloro-N-methylaniline precursor[5].

Experimental Protocol (Proposed for N-(2-alkynyl)aniline cyclization):

  • Synthesize the N-(2-alkynyl)-2,3-dichloro-N-methylaniline intermediate via N-alkylation of 2,3-dichloro-N-methylaniline with a propargyl halide.

  • Dissolve the N-(2-alkynyl)-2,3-dichloro-N-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution to -78 °C.

  • Add a solution of an electrophile (e.g., ICl, 1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify by flash column chromatography to yield the 3-iodoquinoline derivative.

Quinoline_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Electrophilic Cyclization start 2,3-dichloro-N-methylaniline intermediate N-(2-alkynyl)-2,3-dichloro-N-methylaniline start->intermediate propargyl_halide Propargyl Halide propargyl_halide->intermediate product Substituted Quinoline intermediate->product electrophile Electrophile (e.g., ICl) electrophile->product

Caption: Two-step synthesis of substituted quinolines.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems[4][6][15][16][17]. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization[4][6][15].

Causality of Experimental Choices: The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring[4][6]. The nucleophilicity of the aromatic ring is a key factor; electron-rich aromatic systems generally give higher yields under milder conditions[4].

Application to 2,3-dichloro-N-methylaniline: A direct Pictet-Spengler reaction with 2,3-dichloro-N-methylaniline is not feasible as it is not a β-arylethylamine. However, a multi-step synthesis could be devised where the aniline is first converted into a suitable β-(2,3-dichloro-N-methylanilino)ethylamine derivative. The electron-withdrawing nature of the two chlorine atoms would likely decrease the nucleophilicity of the aromatic ring, potentially requiring strong acid catalysis and higher temperatures for the cyclization step.

Potential Applications and Biological Significance

Derivatives of dichloroanilines have been extensively explored in agrochemical and pharmaceutical research[1][2][18]. The introduction of various substituents through the synthetic pathways described above could lead to the discovery of novel compounds with a range of biological activities.

Derivative ClassPotential ApplicationRationale
N-Aryl Derivatives Herbicides, FungicidesThe N-aryl moiety is a common feature in many commercial pesticides. Fine-tuning the electronic and steric properties of this group can lead to enhanced activity and selectivity[3][19][20].
Quinoline Derivatives Antimalarials, AntibacterialsThe quinoline scaffold is a well-established pharmacophore in numerous clinically used drugs.
Tetrahydroisoquinoline Derivatives CNS Agents, AntiviralsThis structural motif is present in a wide range of biologically active natural products and synthetic drugs.

A substructure-based screening of known drug substances reveals that N-methylaniline moieties are present in various pharmaceuticals, suggesting that derivatives of 2,3-dichloro-N-methylaniline could be of interest for drug discovery programs[21][22].

Conclusion

This compound is a versatile starting material for the synthesis of a diverse array of novel derivatives. By employing modern synthetic methodologies such as the Buchwald-Hartwig amination and strategic multi-step syntheses to access heterocyclic systems, researchers can efficiently explore the chemical space around this scaffold. The insights provided in this guide, from the causality of experimental choices to detailed, adaptable protocols, are intended to empower scientists in the fields of drug discovery and materials science to unlock the full potential of this promising building block.

References

toxicology and safety precautions for 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Toxicology and Safety Precautions for 2,3-dichloro-N-methylaniline hydrochloride

Introduction

This compound is a chlorinated aromatic amine, a class of compounds frequently utilized as intermediates in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.[1][2] Given its chemical structure, it presents significant toxicological concerns that necessitate a thorough understanding and rigorous implementation of safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth analysis of its toxicological profile and detailed, field-proven safety procedures. The information herein is synthesized from data on the parent compound, 2,3-dichloroaniline, and structurally related chloroanilines and N-methylated anilines to build a comprehensive safety and handling framework.

Toxicological Profile

The toxicity of this compound is primarily inferred from its structural components: the chlorinated aniline core and the N-methyl group.

Physicochemical and Hazard Properties

A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.

PropertyValueSource
Molecular Formula C₇H₈Cl₃NPubChem[3]
Molecular Weight 212.5 g/mol PubChem[3]
CAS Number 1187386-16-8PubChem[3]

The compound is classified under the Globally Harmonized System (GHS) with significant acute and local toxicity warnings.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation
Source: PubChem[3]
Primary Mechanism of Toxicity: Hematotoxicity

The most significant systemic toxic effect of chlorinated anilines is on the hematopoietic (blood-forming) system.[2][4]

  • Methemoglobinemia : The primary toxic action is the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin.[5][6] Unlike hemoglobin, methemoglobin cannot bind and transport oxygen, leading to functional anemia and cyanosis (a bluish discoloration of the skin).[2][5] The N-methyl group can be metabolized to aniline, and its metabolites, such as nitrosobenzene, are potent inducers of this oxidative stress on red blood cells.[6]

  • Consequences : This condition reduces the oxygen-carrying capacity of the blood, which can lead to central nervous system depression, weakness, and, in severe cases, death.[2][5] Prolonged or repeated exposure can cause damage to the spleen, the organ responsible for clearing damaged red blood cells.[6][7]

Other Target Organ Toxicity
  • Local Irritation : As indicated by its GHS classification, the compound is a significant irritant. Direct contact can cause serious irritation to the skin, eyes, and respiratory tract.[3] Studies on the parent compound, 2,3-dichloroaniline, confirm it is highly irritating to the skin.[7]

  • Carcinogenicity and Genotoxicity : There is no specific carcinogenicity data for this compound. However, occupational exposure to related dyestuff intermediates, including o-toluidine (2-methylaniline), is associated with an increased risk of bladder cancer.[5] The proposed mechanism for related aniline-induced spleen tumors in rats is considered an indirect, non-genotoxic effect resulting from chronic red blood cell damage and iron overload in the spleen.[6]

  • Environmental Toxicity : Chlorinated anilines are recognized as being very toxic to aquatic life with long-lasting effects.[1][4] They are persistent in the environment and can cause significant harm to aquatic ecosystems.[1][8] Therefore, release into the environment must be strictly avoided.

Exposure Prevention and Comprehensive Safety Protocols

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is essential.

Hierarchy of Controls

The most effective safety strategy involves implementing controls in a hierarchical order. Personal protective equipment, while critical, is considered the last line of defense.

Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for mitigating chemical hazards.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood : All weighing and handling of this compound, whether in solid or solution form, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Emergency Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE): Essential for Direct Handling

Selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

ProtectionSpecificationRationale and Best Practices
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Double-gloving is recommended. Gloves must be inspected before use and changed immediately upon contamination. Do not wear gloves outside the laboratory.[10][11]
Eye/Face Chemical splash goggles and a full-face shield.Goggles are required to prevent splashes from entering the eyes. A face shield must be worn over the goggles to protect the entire face, as this compound is a severe skin and eye irritant.[4][10]
Body A fully buttoned, long-sleeved lab coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be required.Use of a respirator is necessary if there is a potential for exposure outside of a fume hood, such as during a large spill cleanup. Respirator use requires a formal program including fit-testing and training.[4][12]
Safe Handling and Storage Protocol

Adherence to a strict protocol minimizes the risk of accidental exposure.

Experimental Protocol: Handling Solid this compound

  • Preparation : Don all required PPE (double gloves, lab coat, goggles, face shield) before entering the designated handling area.

  • Work Area : Confirm the chemical fume hood is operational. Place absorbent, disposable bench paper on the work surface.

  • Weighing : Use a tared weigh boat or container. Handle the stock bottle with care to minimize the generation of airborne dust.

  • Transfer : After weighing, securely close the primary container. Use a spatula to transfer the solid to the reaction vessel, keeping all materials well within the fume hood.

  • Post-Handling : Clean any residual powder from the spatula and work surface using a damp cloth (being careful not to create dust). Dispose of all contaminated disposable materials (gloves, bench paper, weigh boat) in a designated hazardous waste container.[11]

  • Hand Washing : After removing PPE, wash hands thoroughly with soap and water.

Storage Requirements

  • Store in a tightly sealed, properly labeled container.[4]

  • Keep in a cool, dry, well-ventilated area designated for toxic chemicals.

  • Store locked up and away from incompatible materials such as strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[4][9]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures for Exposure
Exposure RouteAction
Inhalation Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[4]
Spill Response Protocol

The response depends on the scale and location of the spill.

Start Spill Occurs Assess Assess Spill (Size & Location) Start->Assess Minor Minor Spill (<10g, in fume hood) Assess->Minor Minor Major Major Spill (>10g or outside hood) Assess->Major Major Cleanup Contain & Clean Up (Follow SOP) Minor->Cleanup Evacuate Evacuate Area Alert Others Major->Evacuate Dispose Dispose of Waste Cleanup->Dispose ContactEHS Contact EHS / Emergency (Provide Details) Evacuate->ContactEHS

Caption: Decision workflow for responding to a chemical spill.

Experimental Protocol: Minor Spill Cleanup (inside a fume hood)

  • Alert : Alert personnel in the immediate area.

  • Containment : Ensure the spill is contained within the fume hood.

  • PPE : Wear appropriate PPE, including double gloves, a lab coat, and eye/face protection. A respirator may be necessary.

  • Neutralization/Absorption : Gently cover the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid raising dust.

  • Collection : Carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealable hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal : Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.[15]

For major spills, evacuate the area immediately, alert others, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Waste Disposal

Chemical waste containing this compound is considered hazardous.

  • Segregation : Do not mix with other waste streams.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal : All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11][15] Contact your institution's EHS department for specific procedures.

Conclusion

This compound is a hazardous chemical with significant acute toxicity, irritancy, and a primary risk of inducing methemoglobinemia. Its handling demands a comprehensive safety culture built on a foundation of robust engineering controls, meticulous adherence to PPE standards, and well-rehearsed emergency procedures. By understanding the causality behind its toxic effects and implementing the self-validating protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.

References

Methodological & Application

The Strategic Application of 2,3-dichloro-N-methylaniline Hydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,3-dichloro-N-methylaniline hydrochloride is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring vicinal chlorine atoms and an N-methyl group, imparts specific reactivity and steric properties that are strategically exploited in the construction of complex molecular architectures, particularly within the pharmaceutical industry. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this versatile intermediate, with a focus on its role in the synthesis of novel therapeutic agents.

The presence of the dichloro substitution pattern on the aniline ring significantly influences its electronic properties, rendering the aromatic system electron-deficient. This electronic characteristic, combined with the directing effects of the amine and methyl groups, allows for selective transformations at various positions of the molecule. The hydrochloride salt form enhances the compound's stability and solubility in certain polar solvents, facilitating its use in a range of reaction conditions.

This guide will delve into the mechanistic underpinnings of key reactions involving this compound, providing detailed, field-proven protocols and explaining the rationale behind the chosen experimental parameters. A primary focus will be placed on its application in the synthesis of pyrrole-based compounds, a scaffold of immense importance in medicinal chemistry.

Core Application: Synthesis of Pyrrole-Based α7 Nicotinic Acetylcholine Receptor Modulators

A significant application of this compound is in the synthesis of potent and selective modulators of the α7 nicotinic acetylcholine receptor (nAChR). These receptors are implicated in a variety of neurological and psychiatric disorders, making them a key target for drug discovery. One such modulator, A-867744, demonstrates the strategic use of 2,3-dichloro-N-methylaniline as a key precursor. The synthesis of A-867744 showcases a classic Paal-Knorr pyrrole synthesis, a powerful method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.

Mechanistic Insight: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely utilized method for the formation of substituted pyrroles.[1][2][3][4] The reaction proceeds by the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic or neutral conditions.

The mechanism commences with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[4] The choice of solvent and catalyst is crucial for the efficiency of the reaction and can be tailored to the specific substrates.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a key pyrrole intermediate derived from 2,3-dichloro-N-methylaniline, which is a precursor to compounds like A-867744.

Protocol 1: Paal-Knorr Synthesis of 1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole

This protocol details the synthesis of a core pyrrole structure, a key intermediate in the path to more complex pharmaceutical agents.

Materials:

  • This compound

  • Acetonylacetone (2,5-Hexanedione)

  • Toluene

  • Magnesium Sulfate (MgSO4)

  • Ethyl acetate

  • Hexane

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 2,3-dichloro-N-methylaniline (derived from its hydrochloride salt by neutralization with a suitable base like sodium bicarbonate and subsequent extraction) (1 equivalent).

  • Solvent and Reagent Addition: Add toluene (sufficient to fill the Dean-Stark trap and provide a reaction concentration of ~0.5 M) and acetonylacetone (1.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 16 hours, continuously removing the water formed during the reaction via the Dean-Stark trap.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Wash the solution with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by crystallization from a mixture of ether and hexane (1:1) to yield the pure 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole.[5]

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPhysical State
2,3-dichloro-N-methylaniline176.041.0Liquid
Acetonylacetone114.141.1Liquid
1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole254.12-Solid

Visualization of the Workflow:

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2,3-dichloro-N-methylaniline 2,3-dichloro-N-methylaniline Reaction Reaction 2,3-dichloro-N-methylaniline->Reaction 1 eq. Acetonylacetone Acetonylacetone Acetonylacetone->Reaction 1.1 eq. Toluene Toluene Toluene->Reaction Reflux Reflux Reflux->Reaction Dean-Stark Dean-Stark Dean-Stark->Reaction Work-up Work-up Purification Purification Work-up->Purification Product 1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole Purification->Product Reaction->Work-up 16 h

Caption: Workflow for the Paal-Knorr synthesis of 1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is harmful if swallowed and may cause skin irritation. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant heterocyclic compounds. The Paal-Knorr synthesis provides a reliable and efficient route to pyrrole intermediates from this starting material. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, contributing to the advancement of drug discovery and development.

References

Application Notes & Protocols: 2,3-Dichloro-N-methylaniline Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-DCNMA-MC2026-01

Abstract

This technical guide provides an in-depth overview of the applications of 2,3-dichloro-N-methylaniline hydrochloride as a pivotal building block in modern medicinal chemistry. With a focus on the synthesis of kinase inhibitors, this document details the strategic importance of the dichlorinated aniline moiety for achieving potent and selective biological activity. A comprehensive, field-proven protocol for the synthesis of a key N-aryl pyrimidine intermediate, a common core in many targeted therapeutics, is provided. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel small molecule therapeutics.

Introduction: The Strategic Value of Substituted Anilines

In the landscape of drug discovery, aniline derivatives are foundational scaffolds used to construct a vast array of therapeutic agents.[1][2] The strategic placement of substituents on the aniline ring profoundly influences the physicochemical properties and pharmacological activity of the final compound, affecting parameters such as lipophilicity, metabolic stability, and target binding affinity.[2] The subject of this guide, this compound (C₇H₇Cl₂N·HCl), is a versatile chemical intermediate whose utility is increasingly recognized in the synthesis of complex, biologically active molecules.[3][4]

The presence of two chlorine atoms on the phenyl ring creates a distinct electronic and steric profile, which medicinal chemists can exploit to modulate interactions with biological targets. The hydrochloride salt form enhances the compound's solubility in polar solvents, facilitating its use in various reaction conditions.[5] While broadly applicable, this guide will focus on a particularly impactful application: the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Core Application: Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors are designed to block the activity of these enzymes, thereby halting aberrant signaling.[3] A significant number of FDA-approved kinase inhibitors, such as Trametinib, feature a substituted aniline moiety linked to a heterocyclic core, often a pyrimidine.[5][6]

The 2,3-dichlorophenyl group, derived from 2,3-dichloro-N-methylaniline, can serve as a crucial pharmacophore that anchors the inhibitor within the ATP-binding pocket of the target kinase. The chlorine atoms can form specific halogen bonds or other non-covalent interactions with amino acid residues, contributing to the compound's potency and selectivity. The N-methyl group can provide additional steric bulk and modulate the basicity of the aniline nitrogen, fine-tuning the molecule's properties.

The primary synthetic strategy for incorporating this moiety is through a nucleophilic aromatic substitution (SNAr) reaction, where the aniline nitrogen displaces a leaving group (typically a halogen) on an electron-deficient heteroaromatic ring.

Protocol: Synthesis of a 2-(2,3-dichloro-N-methylanilino)pyrimidine Intermediate

This protocol details a representative procedure for the synthesis of a key intermediate for kinase inhibitors, showcasing the utility of this compound in a palladium-catalyzed Buchwald-Hartwig amination reaction—a cornerstone of modern C-N bond formation.[4][7] This reaction couples the aniline with a di-substituted pyrimidine, a common core structure in this drug class.[8][9]

Reaction Scheme

Reaction_Scheme cluster_products Product Reactant1 2,3-Dichloro-N-methylaniline (from Hydrochloride salt) Plus1 + Reactant2 2,4-Dichloropyrimidine Arrow Pd Catalyst Ligand, Base Solvent, Heat Reactant2->Arrow Product 2-((2,3-dichlorophenyl)(methyl)amino)- 4-chloropyrimidine Arrow->Product

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
2,3-Dichloro-N-methylaniline HCl1187386-16-8212.505.01.0
2,4-Dichloropyrimidine3934-20-1148.985.51.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.050.01
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.670.10.02
Sodium tert-butoxide (NaOtBu)865-48-596.1012.52.5
Anhydrous Toluene108-88-392.1450 mL-
Step-by-Step Experimental Protocol
  • Preparation of the Free Base: In a 100 mL round-bottom flask, suspend this compound (1.06 g, 5.0 mmol) in 20 mL of ethyl acetate. Add 15 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until all solid has dissolved and the layers are distinct. Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free aniline as an oil.

  • Inert Atmosphere Setup: Place the flask containing the aniline oil under an inert atmosphere (Argon or Nitrogen). This is critical as palladium catalysts are sensitive to oxygen.

  • Reagent Addition: To the flask, add anhydrous toluene (50 mL), 2,4-dichloropyrimidine (0.82 g, 5.5 mmol), sodium tert-butoxide (1.20 g, 12.5 mmol), XPhos (48 mg, 0.1 mmol), and finally Pd₂(dba)₃ (46 mg, 0.05 mmol).

  • Reaction Execution: Equip the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 30 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 2-((2,3-dichlorophenyl)(methyl)amino)-4-chloropyrimidine.

Expected Outcome & Characterization

The protocol is expected to yield the desired product as a solid with a yield of 70-85%. The purity and identity of the compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Mechanistic Insights and Workflow Visualization

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that proceeds via a catalytic cycle involving a palladium(0) species.[7][10] The cycle is generally understood to involve three key steps: oxidative addition, ligand exchange/amine coordination, and reductive elimination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R2NH - HX (with Base) ReductElim Reductive Elimination Complex AmineCoord->ReductElim Isomerization ReductElim->Pd0 Product Release Product Coupled Product (Ar-NR2) ReductElim->Product ArylHalide 2,4-Dichloropyrimidine (Ar-X) ArylHalide->OxAdd Amine 2,3-Dichloro-N-methylaniline (R2NH) Amine->AmineCoord Base NaOtBu Base->AmineCoord Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry. Its application in the synthesis of kinase inhibitors via robust and efficient methods like the Buchwald-Hartwig amination provides a clear pathway to novel and potent therapeutic candidates. The protocol described herein offers a reliable and scalable method for producing key intermediates, which can be further elaborated to generate libraries of potential drug molecules. As the demand for targeted therapies continues to grow, the strategic use of such well-defined chemical synthons will remain paramount in the quest for new medicines.

References

Application Note & Protocol: Facile N-Methylation of 2,3-Dichloroaniline via the Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylated aromatic amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability. This application note provides a detailed, robust, and field-proven protocol for the exhaustive N-methylation of 2,3-dichloroaniline, a sterically hindered and electronically deactivated substrate. We employ the classic Eschweiler-Clarke reaction, a reliable one-pot procedure that utilizes formaldehyde as the C1 source and formic acid as the reducing agent. This method is advantageous as it effectively prevents the over-alkylation to quaternary ammonium salts, a common side reaction with other methylation agents.[1] The causality behind experimental choices, a step-by-step methodology, safety protocols, and troubleshooting are discussed in detail to ensure successful implementation by researchers in organic synthesis and drug development.

Introduction: The Challenge of Methylating Deactivated Anilines

The N-methylation of anilines is a cornerstone transformation in organic synthesis. However, substrates like 2,3-dichloroaniline present a distinct challenge. The two chlorine atoms on the aromatic ring are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine nitrogen. This deactivation makes the aniline less reactive towards electrophilic methylating agents.

Conventional methods, such as direct alkylation with methyl iodide, often require harsh conditions and can lead to a mixture of mono-, di-methylated, and quaternary ammonium salt products, complicating purification and reducing yields.[2][3] While modern transition-metal-catalyzed methods offer high efficiency, they often rely on specialized and expensive catalysts.[4][5]

The Eschweiler-Clarke reaction circumvents these issues by proceeding through a reductive amination pathway. It is a highly effective method for methylating primary and secondary amines to their tertiary counterparts using an excess of formic acid and formaldehyde.[1][6] The reaction is renowned for its high yields, operational simplicity, and, most critically, its inherent inability to form quaternary ammonium salts, as a tertiary amine cannot form the required iminium ion intermediate.[1]

Reaction Principle and Mechanism

The Eschweiler-Clarke reaction proceeds in two main stages, repeated twice for a primary amine to achieve exhaustive methylation.

  • Iminium Ion Formation: The amine first performs a nucleophilic attack on formaldehyde to form a hemiaminal intermediate. This intermediate rapidly dehydrates to form an electrophilic iminium ion.

  • Hydride Reduction: Formic acid then serves as a hydride donor. The formate ion transfers a hydride to the iminium ion, reducing it to the N-methylated amine. This step is irreversible due to the concomitant release of carbon dioxide gas.[1][7]

For a primary amine like 2,3-dichloroaniline, this sequence occurs a second time to yield the N,N-dimethylated product.

Eschweiler-Clarke Mechanism cluster_0 Step 1: Mono-methylation cluster_1 Step 2: Di-methylation Aniline 2,3-Dichloroaniline (Primary Amine) Iminium1 Iminium Ion Intermediate Aniline->Iminium1 + CH₂O - H₂O Formaldehyde1 Formaldehyde (CH₂O) MonoMethyl N-methyl-2,3-dichloroaniline (Secondary Amine) Iminium1->MonoMethyl + HCOOH - CO₂ FormicAcid1 Formic Acid (HCOOH) CO2_1 CO₂ Iminium2 Iminium Ion Intermediate MonoMethyl->Iminium2 + CH₂O - H₂O Formaldehyde2 Formaldehyde (CH₂O) DiMethyl N,N-dimethyl-2,3-dichloroaniline (Tertiary Amine) Iminium2->DiMethyl + HCOOH - CO₂ FormicAcid2 Formic Acid (HCOOH) CO2_2 CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for 2,3-dichloroaniline.

Experimental Protocol

This protocol details the N,N-dimethylation of 2,3-dichloroaniline on a 10 mmol scale.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Molar Eq.AmountNotes
2,3-Dichloroaniline608-27-5162.021.01.62 gStarting material. Toxic solid.[8]
Formic Acid (98-100%)64-18-646.03~5.02.3 g (~1.9 mL)Reductant and solvent. Corrosive.
Formaldehyde (37% aq. soln.)50-00-030.03~5.04.1 mLC1 source. Toxic and volatile.
Sodium Hydroxide (NaOH)1310-73-240.00-As neededFor neutralization. Corrosive.
Ethyl Acetate (EtOAc)141-78-688.11-~150 mLExtraction solvent.
Brine (sat. NaCl soln.)---~50 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As neededDrying agent.
Silica Gel63231-67-4--As neededFor column chromatography.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Safety Precautions
  • Perform all steps in a certified chemical fume hood. [9]

  • 2,3-Dichloroaniline is toxic if swallowed, inhaled, or in contact with skin.[9]

  • Formaldehyde is a known carcinogen and is highly toxic and volatile.

  • Formic acid is corrosive and can cause severe burns.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles at all times.[8]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup (Combine Reagents) start->setup reaction 2. Heat to Reflux (Monitor by TLC) setup->reaction workup 3. Quench & Neutralize (Cool, add NaOH) reaction->workup extraction 4. Liquid-Liquid Extraction (Ethyl Acetate) workup->extraction purification 5. Dry & Concentrate (Na₂SO₄, Rotovap) extraction->purification chromatography 6. Column Chromatography (Purify Product) purification->chromatography end End (Characterize Product) chromatography->end

Caption: Workflow for the N-methylation of 2,3-dichloroaniline.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloroaniline (1.62 g, 10.0 mmol).

    • In the fume hood, carefully add formic acid (1.9 mL, ~50 mmol), followed by aqueous formaldehyde solution (4.1 mL, ~50 mmol).

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle or oil bath.

    • Maintain reflux with vigorous stirring for 8-12 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluent: 9:1 Hexane:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup and Isolation:

    • After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice (~50 g).

    • Slowly neutralize the acidic solution by adding 10 M aqueous sodium hydroxide (NaOH) solution dropwise with stirring until the pH is basic (pH > 9, check with pH paper). Caution: This neutralization is exothermic; perform it slowly and with cooling.

    • Transfer the mixture to a 250 mL separatory funnel.

  • Extraction:

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in a flask.

    • Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[10]

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel. A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate).

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield N,N-dimethyl-2,3-dichloroaniline.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete Insufficient heating; Deactivated substrate requires forcing conditions.Ensure the reaction is at a vigorous reflux. Extend the reaction time to 24 hours.
Low yield of isolated product Incomplete extraction due to product protonation; Loss during chromatography.Ensure the aqueous layer is strongly basic (pH > 9) before extraction to ensure the amine is in its free base form. Use care during chromatography.
Presence of mono-methylated product Insufficient amount of formaldehyde or formic acid; Short reaction time.Ensure at least 4-5 equivalents of both formaldehyde and formic acid are used. Increase reaction time.
Dark-colored crude product Formation of polymeric byproducts from formaldehyde at high temperatures.This is common. Purification via column chromatography should effectively remove these impurities.

Conclusion

The Eschweiler-Clarke reaction is a highly effective and reliable method for the exhaustive N-methylation of the challenging substrate 2,3-dichloroaniline. Its operational simplicity, use of inexpensive reagents, and ability to prevent quaternary salt formation make it a superior choice over many alternative methods. This detailed protocol provides researchers with a validated procedure to access N,N-dimethyl-2,3-dichloroaniline, a valuable building block for further synthetic applications in pharmaceutical and materials science research.

References

Application Note: High-Fidelity Quantification of 2,3-dichloro-N-methylaniline hydrochloride using Validated Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This application note provides a comprehensive, validated analytical method for the precise quantification of 2,3-dichloro-N-methylaniline hydrochloride. As a critical intermediate or potential impurity in pharmaceutical manufacturing, its accurate measurement is essential for quality control and regulatory compliance. The primary method detailed is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) technique with UV detection. The protocol herein is structured to meet rigorous standards of scientific integrity, aligning with ICH and FDA guidelines for analytical procedure validation.[1][2][3] An alternative Gas Chromatography (GC) method is also discussed for confirmatory purposes. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Significance

This compound (Molecular Formula: C₇H₈Cl₃N, Molecular Weight: 212.5 g/mol ) is a substituted aniline derivative.[4][5] In the context of drug development and manufacturing, compounds of this class can be key starting materials, intermediates, or process-related impurities. The presence and quantity of such substances must be meticulously controlled to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Failure to do so can lead to regulatory non-compliance and potential patient safety issues.[3]

Therefore, a robust, accurate, and validated analytical method is not merely a procedural requirement but a cornerstone of Good Manufacturing Practices (GMP). This document provides a detailed protocol for an HPLC method, chosen for its specificity, sensitivity, and widespread availability in quality control laboratories.

Overview of Analytical Strategies

Several analytical techniques can be employed for the analysis of substituted anilines. The choice of method depends on the sample matrix, required sensitivity, and the specific purpose of the analysis (e.g., quantification vs. identification).

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for the quantification of non-volatile or thermally labile organic molecules in pharmaceutical matrices.[1] Its high resolution, reproducibility, and compatibility with UV-Vis detectors make it ideal for routine quality control. A reverse-phase method, utilizing a nonpolar stationary phase and a polar mobile phase, is perfectly suited for retaining and separating this compound from potential impurities.

  • Gas Chromatography (GC): GC is an excellent alternative, particularly for volatile and semi-volatile analytes.[6] It can be used as an orthogonal technique to confirm HPLC results. The free base form of 2,3-dichloro-N-methylaniline is sufficiently volatile for GC analysis, often coupled with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification.[7]

  • Spectroscopic Methods: Techniques like UV-Vis, Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) are powerful for structural elucidation and identification but are not typically used for standalone quantification without chromatographic separation.[8][9][10] They are, however, critical during method development to confirm the identity of the analyte peak.

This note will focus on a validated HPLC method due to its superior performance in routine pharmaceutical quality control environments.

Primary Method: Validated RP-HPLC for Quantification

Principle of the Method

This method employs isocratic reverse-phase chromatography. The analyte, this compound, is dissolved in a suitable diluent and injected into the HPLC system. It partitions between the polar mobile phase and the nonpolar stationary phase (C18). The analyte is retained on the column and then elutes at a characteristic time. A UV detector measures the absorbance of the analyte as it passes through the flow cell, and the resulting peak area is directly proportional to its concentration. The method is validated to ensure it is fit for its intended purpose, as mandated by regulatory bodies.[2]

Method Validation: A Self-Validating System

Method validation is the documented process that establishes the performance characteristics of an analytical procedure, ensuring it is suitable for its intended use.[3][11] The following parameters must be assessed according to ICH Q2(R2) guidelines.[2]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] This is demonstrated by showing that the analyte peak is well-resolved from other potential peaks and by conducting forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined across a specified range by analyzing a series of standards of known concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by analyzing a sample of known concentration (e.g., a spiked placebo) and comparing the measured value to the theoretical value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Detailed Experimental Protocol

3.3.1. Instrumentation and Materials

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Reference Standard: this compound (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

3.3.2. Preparation of Solutions

  • Mobile Phase (Acetonitrile:Phosphate Buffer 60:40 v/v):

    • Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase Preparation: Mix 600 mL of Acetonitrile with 400 mL of the prepared Phosphate Buffer. Degas thoroughly using sonication or vacuum degassing. Causality: The phosphate buffer controls the pH to ensure consistent ionization of the aniline, leading to stable retention times and symmetrical peak shapes. Acetonitrile provides the necessary elution strength.

  • Diluent (Methanol:Water 50:50 v/v):

    • Mix 500 mL of Methanol with 500 mL of HPLC grade water. Causality: This composition ensures good solubility of the analyte and is compatible with the mobile phase to prevent peak distortion.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of Diluent and sonicate for 5 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with Diluent. Mix well.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Diluent and mix well. This is the working standard for quantification.

  • Sample Preparation:

    • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Prepare a sample stock solution following the same procedure as the Standard Stock Solution.

    • Prepare a working sample solution by performing a 1-in-10 dilution with the Diluent, similar to the Working Standard Solution. Filter the final solution through a 0.45 µm syringe filter if particulate matter is present.

3.3.3. Chromatographic Conditions & Data Presentation

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 242 nm
Run Time 10 minutes

3.3.4. System Suitability Test (SST) Before sample analysis, the system's performance must be verified. This is a self-validating step to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Procedure Inject the Working Standard Solution five times.
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%

3.3.5. Analysis and Calculation

  • Perform the System Suitability Test.

  • Inject the Diluent once as a blank to ensure no interfering peaks are present.

  • Inject the Working Standard Solution and the prepared Sample Solution.

  • Calculate the amount of this compound in the sample using the peak areas and the following formula:

    Amount (mg) = (Area_Sample / Area_Standard) * (Conc_Standard) * Dilution_Factor

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (ACN:Buffer) sst System Suitability Test (5x Standard Injections) prep_mobile->sst prep_std Prepare Standard (Stock & Working) prep_std->sst prep_sample Prepare Sample (Weigh, Dissolve, Dilute) analysis Inject Standard & Sample Solutions prep_sample->analysis blank Blank Injection (Diluent) sst->blank If Pass blank->analysis acquire Acquire Chromatograms (Data System) analysis->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentration using Standard integrate->calculate report Final Report calculate->report

Caption: Workflow for the HPLC quantification of 2,3-dichloro-N-methylaniline HCl.

Summary of Typical Validation Data
Validation ParameterTypical Result
Specificity No interference from blank or placebo. Peak purity > 99.9%.
Linearity (Range) 5 µg/mL - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Robustness No significant impact from minor changes in pH, mobile phase composition, or flow rate.

Alternative Method: Gas Chromatography (GC)

For orthogonal confirmation or for matrices where GC is preferred, the following outline can be used as a starting point for method development. The analysis should be performed on the free base; therefore, sample preparation involves neutralization of the hydrochloride salt.

  • Sample Preparation: Dissolve the sample in water, neutralize with a base (e.g., dilute NaOH) to a pH > 10, and extract the free base into a suitable organic solvent like methylene chloride or methyl tert-butyl ether (MTBE).

  • Instrumentation: GC system with FID or MS detector.

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.

  • Carrier Gas: Helium or Hydrogen.

  • Detector: FID for quantification or MS (in Scan or SIM mode) for identification and quantification.

References

A Stability-Indicating RP-HPLC Method for the Potency and Purity Analysis of 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,3-dichloro-N-methylaniline hydrochloride. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method to determine potency and profile related substances. The scientific rationale behind key methodological choices—such as mobile phase pH control, column chemistry selection, and gradient elution—is thoroughly explained to provide a deeper understanding of the chromatographic principles at play. The method demonstrates specificity through a forced degradation study, ensuring separation of the active pharmaceutical ingredient (API) from potential degradation products formed under various stress conditions.

Introduction and Scientific Rationale

This compound is an important substituted aniline derivative used as an intermediate in the synthesis of various chemical and pharmaceutical products.[1] Accurate determination of its purity and stability is critical for ensuring the quality and safety of downstream products. The analysis of aromatic amines by RP-HPLC can be challenging due to their basic nature, which often leads to poor peak shape (tailing) through secondary ionic interactions with residual silanol groups on silica-based stationary phases.

This method directly addresses this challenge by controlling the mobile phase pH. 2,3-dichloro-N-methylaniline, being a secondary amine, is basic. By maintaining a low-pH mobile phase (pH 3.0), the analyte is forced into its protonated, cationic form (R-NHCH₃⁺). This consistent positive charge prevents unwanted interactions with the stationary phase, leading to symmetrical, sharp chromatographic peaks and ensuring reproducible retention.

Furthermore, a gradient elution strategy is employed. For a stability-indicating assay, it is imperative to separate the main component from a variety of potential impurities and degradants, which may possess a wide range of polarities.[2] A gradient method, which systematically increases the organic solvent concentration, provides the necessary peak capacity to resolve both early-eluting polar impurities and late-eluting non-polar impurities within a single analytical run.[2]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is essential for logical method development.

PropertyValueSource
Chemical Name This compound[3]
Molecular Formula C₇H₇Cl₂N·HCl[4]
Molecular Weight 212.5 g/mol [3][4]
CAS Number 1187386-16-8[3][5]
Structure CNC1=C(C(=CC=C1)Cl)Cl.Cl[3]
Solubility The hydrochloride salt form enhances solubility in polar solvents.[6]Smolecule[6]

Materials and Methods

Equipment and Instrumentation
  • HPLC system with a binary pump, degasser, autosampler, and column thermostat.

  • Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance, pH meter, and volumetric glassware.

Reagents and Standards
  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Orthophosphoric acid (85%) (Analytical grade).

  • Water (Deionized, 18.2 MΩ·cm).

Chromatographic Conditions

The selected parameters are optimized to provide robust separation and peak integrity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm (or λmax determined by PDA scan)
Diluent Water:Acetonitrile (50:50, v/v)

Detailed Experimental Protocols

Solution Preparation
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent (Water:Acetonitrile, 50:50): Mix equal volumes of deionized water and acetonitrile.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

HPLC System Preparation and Execution

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases & Diluent P2 Prepare Standard & Sample Solutions P1->P2 A1 Equilibrate System (Initial Conditions) P2->A1 A2 Perform System Suitability Test (SST) A1->A2 A3 Inject Blank, Standards, & Samples A2->A3 A4 Run Gradient Method A3->A4 D1 Integrate Peaks A4->D1 D2 Verify SST Results D1->D2 D3 Calculate Potency & Purity D2->D3

Caption: HPLC analysis workflow from preparation to data processing.

  • System Equilibration: Purge the system with the prepared mobile phases. Equilibrate the column with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST): Inject the Working Standard Solution (50 µg/mL) in six replicates. The system is deemed ready for analysis if the following criteria are met.

    • Peak Area Precision: Relative Standard Deviation (RSD) ≤ 2.0%.

    • Retention Time Precision: RSD ≤ 1.0%.

    • Tailing Factor (Asymmetry): ≤ 1.5.

    • Theoretical Plates (N): ≥ 2000.

  • Analysis Sequence:

    • Inject one blank (diluent) to ensure no carryover or system contamination.

    • Inject the bracketing Working Standard Solution.

    • Inject the sample solutions.

    • Inject a concluding Working Standard Solution to verify system stability throughout the run.

Method Specificity: Forced Degradation Study

To qualify this method as "stability-indicating," its ability to separate the intact analyte from its degradation products must be proven.[7][8] A forced degradation study is performed by subjecting the analyte to harsh conditions to intentionally induce degradation.

Forced_Degradation cluster_conditions Stress Conditions Analyte Analyte Solution (100 µg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (Solid, 80°C) Analyte->Thermal Photo Photolytic (UV Light, 254nm) Analyte->Photo Analysis Analyze by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Peak Purity Assessment & Resolution Check Analysis->Result

Caption: Logical workflow for the forced degradation study.

  • Procedure: Prepare separate solutions of this compound (~100 µg/mL) and expose them to the following conditions. Samples should be neutralized (if acidic or basic) before injection.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 80 °C for 48 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method is specific if the chromatograms show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products. All degradant peaks must be baseline-resolved from the main analyte peak (Resolution > 2.0). The peak purity analysis (via PDA detector) of the analyte peak in the stressed samples should pass, confirming no co-elution.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Mobile phase pH is too high; Column aging/contamination; Silanol interactions.Verify mobile phase pH is 3.0; Flush column with strong solvent or replace if necessary.
Retention Time Drift Inadequate system equilibration; Column temperature fluctuation; Mobile phase composition changing.Equilibrate for a longer duration; Ensure column oven is stable; Prepare fresh mobile phase daily.
Poor Resolution Inappropriate gradient slope; Old or degraded column.Optimize the gradient program (e.g., make the slope shallower); Replace the column.
Ghost Peaks Contaminated diluent or mobile phase; Carryover from autosampler.Use fresh, high-purity solvents; Run blank injections; Clean the autosampler needle and seat.

Conclusion

The RP-HPLC method presented here is demonstrated to be precise, specific, and stability-indicating for the analysis of this compound. The detailed explanation of the scientific principles provides analysts with the necessary background to successfully implement, validate, and troubleshoot the procedure. This protocol is well-suited for routine quality control and for stability studies in regulated environments.

References

Application Note: Optimized Gas Chromatography (GC) Conditions for the Separation of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aniline and its derivatives are foundational intermediates in the synthesis of dyes, pharmaceuticals, polymers, and agrochemicals.[1] Their potential toxicity and classification as suspected carcinogens necessitate robust and sensitive analytical methods for their monitoring in environmental, industrial, and biological matrices.[2][3] Gas chromatography (GC) offers a powerful platform for this analysis, providing high-resolution separation and sensitive detection.[4] However, the inherent chemical properties of anilines—specifically the polarity and basicity of the amine functional group—present significant chromatographic challenges, often leading to poor peak shape and analyte loss.[1][5] This application note provides a comprehensive guide to developing and optimizing GC methods for aniline derivatives. We will explore two primary strategic approaches: direct analysis for simpler matrices and analysis following chemical derivatization for trace-level quantification and complex samples. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into column selection, parameter optimization, and detailed experimental protocols to ensure accurate and reproducible results.

The Core Analytical Challenge: Overcoming Amine Activity

The primary obstacle in the GC analysis of anilines is the reactivity of the primary or secondary amine group. This functional group is highly polar and basic, leading to undesirable interactions with the GC system:

  • Adsorption: The lone pair of electrons on the nitrogen atom can form strong hydrogen bonds with active sites (e.g., surface silanols) on the GC inlet liner and the column stationary phase. This irreversible or slow-to-desorb interaction results in significant peak tailing, where the peak slopes gradually back to the baseline.[5]

  • Poor Peak Shape: Severe tailing compromises resolution between adjacent peaks and reduces the accuracy of peak integration, thereby affecting quantitative precision.

  • Thermal Instability: Some aniline derivatives can be thermolabile, degrading at the high temperatures often required in the GC injector port, leading to analyte loss and inaccurate quantification.[3]

Addressing these issues is the cornerstone of successful method development. The choice of analytical strategy hinges on the specific analytes, the required detection limits, and the complexity of the sample matrix.

Strategic Method Development: Direct vs. Derivatization

The analyst must decide whether to analyze the anilines directly or to first modify them chemically through derivatization. This decision is critical and depends on the application's specific demands.

MethodSelection Start Sample Analysis Requirement Decision Trace Analysis (ppb/ppt)? Poor Peak Shape? Complex Matrix? Start->Decision Direct Direct GC Analysis Decision->Direct No   Deriv GC Analysis with Derivatization Decision->Deriv  Yes Direct_Desc Simpler workflow Good for moderate concentrations Requires highly inert column/system Direct->Direct_Desc Deriv_Desc Improves peak shape Increases volatility Enhances detector sensitivity (e.g., ECD) Deriv->Deriv_Desc

Diagram 1: Decision workflow for selecting an analytical approach.

Method I: Direct Gas Chromatography Analysis

Direct injection is a straightforward approach suitable for less polar aniline derivatives or when analytes are in relatively clean matrices at moderate-to-high concentrations.[1] The success of this method is entirely dependent on minimizing active sites within the GC system.

Column Selection: The Key to Inertness

The choice of capillary column is the most critical parameter for direct analysis.

  • Workhorse Phases (Low-to-Mid Polarity): A non-polar 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms, SE-54) is a surprisingly effective and common starting point.[4][6][7] This phase separates compounds primarily by their boiling points. Its widespread use is due to its excellent thermal stability and the high degree of inertness achieved by modern manufacturing processes.

  • Polar Phases: For separating compounds with similar boiling points but different polarities, a more polar column is required. Polyethylene glycol (PEG) phases, often called "WAX" columns, are highly polar and provide strong dipole-dipole and hydrogen-bonding interactions, offering alternative selectivity.[8][9]

  • Base-Deactivated Columns: The most crucial factor is not just the phase chemistry but the column's deactivation. Many manufacturers offer specially "base-deactivated" columns designed for analyzing basic compounds like amines. These columns have undergone a secondary surface treatment to cap residual acidic silanol groups, significantly reducing peak tailing.[5]

Table 1: Recommended GC Columns for Direct Aniline Analysis

Stationary Phase Polarity Primary Separation Mechanism Typical Application
5% Phenyl / 95% Dimethylpolysiloxane Non-Polar Boiling Point General-purpose screening, halogenated anilines, robust and thermally stable.[6][7]
50% Phenyl / 50% Dimethylpolysiloxane Intermediate Polarity Boiling Point & Dipole Interactions Increased selectivity for aromatic compounds.

| Polyethylene Glycol (WAX) | Polar | Hydrogen Bonding & Dipole Interactions | Separation of polar anilines, isomers (e.g., chloroanilines).[8][9] |

Optimizing GC Parameters
  • Injector Temperature: Set the temperature high enough to ensure rapid volatilization of all analytes but low enough to prevent thermal degradation. A typical starting point is 250 °C.

  • Injection Mode: For trace analysis, a splitless injection is required to transfer the entire sample volume onto the column. This requires optimizing the splitless hold time to ensure efficient analyte trapping at the head of the column.[7] For higher concentration samples, a split injection (e.g., 20:1 split ratio) can be used to prevent column overload and maintain sharp peaks.

  • Carrier Gas: Helium is standard, but hydrogen can provide faster analysis and higher efficiency at a lower cost.[10] Maintain a constant flow rate (e.g., 1.0-1.5 mL/min) for reproducible retention times.

Temperature programming is essential for separating a mixture of anilines with a range of boiling points.[11] A "scouting gradient" is an excellent starting point for method development.[12]

  • Initial Temperature & Hold: Start at a low temperature (e.g., 40-80 °C) to ensure good focusing of early-eluting, volatile compounds.[12] An initial hold time is often necessary for splitless injections to complete the sample transfer.[13]

  • Ramp Rate: The rate of temperature increase (°C/min) directly impacts resolution. A slow ramp (e.g., 4-10 °C/min) provides better separation for complex mixtures, while a faster ramp shortens analysis time.[7][12] The optimal ramp rate is often approximated as 10°C per column void time.[13]

  • Final Temperature & Hold: The final temperature should be high enough to elute the least volatile components from the column. A hold at this temperature ensures that the column is clean before the next injection.

Table 2: Example GC Method Parameters (Direct Analysis via EPA Method 8131) [7]

Parameter Setting Rationale
Column SE-54 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film A robust, low-polarity column suitable for a wide range of anilines.
Carrier Gas Helium Inert and provides good efficiency.
Inlet Mode Splitless To achieve low detection limits required for environmental monitoring.
Inlet Temp 250 °C Ensures efficient vaporization without significant degradation.
Oven Program 80°C (hold 4 min), then 4°C/min to 230°C (hold 4 min) The initial hold separates volatile compounds, and the slow ramp resolves a wide range of aniline derivatives.

| Detector | Nitrogen-Phosphorus Detector (NPD) @ 280 °C | Highly selective and sensitive for nitrogen-containing compounds, reducing matrix interference.[1] |

Method II: GC Analysis with Derivatization

For trace-level analysis, highly polar anilines, or complex matrices, derivatization is the most effective strategy.[3] This process chemically modifies the problematic amine group into a less polar, more stable functional group.

The Rationale and Benefits
  • Improved Peak Shape: The resulting derivatives are less polar and do not interact with active sites, producing sharp, symmetrical Gaussian peaks.[1]

  • Enhanced Volatility: Derivatization can make less volatile anilines more amenable to GC analysis.

  • Increased Sensitivity: By introducing halogen atoms (e.g., fluorine) into the molecule, sensitivity can be dramatically increased when using an Electron Capture Detector (ECD), which is highly responsive to electrophilic groups.[1][14]

Common Derivatization Reaction: Acylation

Acylation is a robust and widely used technique for derivatizing anilines. It involves reacting the amine with an acylating agent, such as an acid anhydride, to form a stable amide.

Diagram 2: General acylation reaction for derivatizing anilines.

Common acylating agents include:

  • Acetic Anhydride: Inexpensive and effective.

  • Trifluoroacetic Anhydride (TFAA): Adds a trifluoroacetyl group, enhancing ECD response.[1]

  • Heptafluorobutyric Anhydride (HFBA): A highly effective reagent that creates derivatives with excellent chromatographic properties and a very strong ECD signal.[6]

GC Conditions for Derivatized Anilines

Once derivatized, the analytes behave like well-behaved, non-polar compounds.

  • Column: A standard 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms) is ideal for separating these derivatives.[6]

  • Detector: While MS provides structural confirmation, the Electron Capture Detector (ECD) is the detector of choice for achieving the lowest possible detection limits with halogenated derivatives.[14]

Table 3: Example GC-MS Method Parameters (Derivatized Analysis) [6]

Parameter Setting Rationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film The non-polar column provides excellent separation of the non-polar derivatives.
Carrier Gas Helium @ 1.2 mL/min Standard conditions for GC-MS.
Inlet Mode Splitless For trace analysis.
Inlet Temp 250 °C Standard for volatilizing the derivatives.
Oven Program 70°C (hold 1 min), then 10°C/min to 280°C (hold 5 min) A general-purpose program that effectively separates the derivatives by boiling point.

| Detector | Mass Spectrometer (Scan or SIM mode) | Provides definitive mass spectral identification and sensitive quantification. |

Experimental Protocols

The following protocols provide step-by-step methodologies for sample preparation and analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) of Anilines from Water

(Based on principles from EPA Method 8131)[4][7]

  • Sample Collection: Collect 1 liter of aqueous sample in a clean glass bottle.

  • pH Adjustment: Transfer the sample to a 2 L separatory funnel. Adjust the sample pH to >11 by adding 1.0 M Sodium Hydroxide (NaOH) dropwise. Check the pH with pH paper. Causality: This deprotonates the aniline derivatives, converting them to their neutral free base form, which is soluble in organic solvents.

  • First Extraction: Add 60 mL of methylene chloride to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate. The methylene chloride will be the bottom layer.

  • Collection: Drain the bottom organic layer into a clean flask or beaker.

  • Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all three extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for direct GC analysis or derivatization.

Protocol 2: Derivatization with Heptafluorobutyric Anhydride (HFBA)[6]
  • Solvent Evaporation: Take the 1 mL sample extract from Protocol 1 and evaporate it to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 50 µL of ethyl acetate (to redissolve the analytes) and 50 µL of HFBA.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.

  • Reagent Removal: After cooling, evaporate the reaction mixture to dryness again under nitrogen to remove excess HFBA and solvent.

  • Reconstitution: Reconstitute the final residue in 100 µL of a suitable solvent (e.g., ethyl acetate or toluene) for GC injection.

GC_Workflow cluster_workflow Overall GC Analysis Workflow Sample Sample Collection (Water, Soil, Serum) Prep Sample Preparation (LLE or SPE) Sample->Prep Deriv_Step Optional: Derivatization Prep->Deriv_Step Injection GC Injection (Split/Splitless) Deriv_Step->Injection Separation Column Separation (Temperature Program) Injection->Separation Detection Detection (FID, NPD, MS, ECD) Separation->Detection Data Data Analysis (Quantification) Detection->Data

Diagram 3: Experimental workflow for GC analysis of aniline derivatives.

Conclusion

Gas chromatography is an exceptionally versatile and powerful technique for the analysis of aniline derivatives. The primary challenge posed by the polar amine group can be effectively overcome through two well-defined strategies. Direct analysis, when paired with modern, highly inert base-deactivated columns, offers a rapid and straightforward workflow for moderately concentrated samples. For applications demanding the highest sensitivity and robustness, particularly in complex matrices, chemical derivatization with acylating agents like HFBA transforms problematic anilines into ideal analytes for GC. By understanding the chemical principles behind these approaches and carefully optimizing column selection and instrument parameters, researchers can develop reliable, accurate, and sensitive methods to meet any analytical demand.

References

The Strategic Role of 2,3-dichloro-N-methylaniline hydrochloride in Advanced Dye Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2,3-dichloro-N-methylaniline hydrochloride in the manufacturing of specialized dyes. This guide will delve into the mechanistic principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, ensuring a comprehensive understanding for both academic and industrial applications.

Introduction: Beyond the Primary Amine - The Utility of Secondary Amines in Azo Dye Chemistry

Azo dyes, characterized by the vibrant chromophore of the –N=N– group, represent the most diverse and widely used class of synthetic colorants.[1][2] The cornerstone of their synthesis is the elegant and versatile two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2] While primary aromatic amines are essential for forming the diazonium salt (the electrophile), the choice of the coupling component is equally critical in defining the final dye's color, fastness, and solubility properties.

This is where this compound comes into play. As a secondary aromatic amine, it serves as a potent coupling component. The presence of the N-methyl group and the two chlorine atoms on the aromatic ring introduces specific steric and electronic effects that can be leveraged to create dyes with unique characteristics. The electron-donating nature of the N-methyl group enhances the nucleophilicity of the aromatic ring, facilitating the coupling reaction, while the electron-withdrawing chloro groups can modulate the color and improve the lightfastness of the resulting dye.

Mechanistic Insight: The Electrophilic Aromatic Substitution

The core of the synthesis is an electrophilic aromatic substitution reaction. A primary aromatic amine is first converted to a highly reactive aryldiazonium salt. This salt then acts as an electrophile, attacking the electron-rich aromatic ring of the 2,3-dichloro-N-methylaniline, which serves as the nucleophile.[3][4] The coupling reaction with N-alkylanilines typically occurs at the para-position relative to the activating amino group, due to steric hindrance at the ortho-positions.

Caption: General workflow for azo dye synthesis.

Experimental Protocols

The following section outlines a detailed, two-part protocol for the synthesis of a representative azo dye using this compound as the coupling component. For this example, we will use p-nitroaniline as the primary aromatic amine for diazotization.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.

  • Toxicity: Aromatic amines and their derivatives are toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[5] Diazonium salts in their dry state can be explosive and should always be kept in solution.[2]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Part A: Diazotization of p-Nitroaniline

This first stage creates the electrophilic diazonium salt. The reaction is highly temperature-sensitive and must be maintained at 0-5 °C to prevent the decomposition of the unstable diazonium salt.[1]

Materials & Reagents

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
p-Nitroaniline138.121.3810
Concentrated HCl36.463.0 mL-
Sodium Nitrite (NaNO₂)69.000.7611
Distilled Water18.0220 mL-

Procedure

  • In a 100 mL beaker, add 1.38 g of p-nitroaniline to 10 mL of distilled water.

  • Slowly and with stirring, add 3.0 mL of concentrated hydrochloric acid. The mixture will form a slurry.

  • Cool the beaker in an ice-water bath to 0-5 °C with continuous stirring.

  • In a separate 50 mL beaker, dissolve 0.76 g of sodium nitrite in 10 mL of cold distilled water.

  • Slowly, add the sodium nitrite solution dropwise to the cold p-nitroaniline slurry over 10-15 minutes. Ensure the temperature remains below 5 °C throughout the addition.

  • Continue stirring the resulting clear, cold diazonium salt solution in the ice bath for an additional 10 minutes. This solution should be used immediately in the next step.

Part B: Azo Coupling with this compound

In this stage, the prepared diazonium salt is reacted with the this compound coupling component to form the final azo dye.

Materials & Reagents

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
This compound212.502.1310
Sodium Acetate (CH₃COONa)82.035.0 g-
Ethanol46.0720 mL-
Distilled Water18.0250 mL-

Procedure

  • In a 250 mL beaker, dissolve 2.13 g of this compound in 20 mL of ethanol.

  • Add 50 mL of distilled water and 5.0 g of sodium acetate to the solution and stir until all solids have dissolved. The sodium acetate acts as a buffer to maintain a slightly acidic to neutral pH, which is optimal for the coupling reaction.

  • Cool this coupling solution in an ice-water bath to 0-5 °C with constant stirring.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold coupling solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-45 minutes to ensure the coupling reaction goes to completion.

  • Isolate the dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected dye with cold distilled water to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol/water mixture, to purify the product.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Caption: Step-by-step experimental workflow.

Characterization of the Synthesized Dye

The synthesized dye should be characterized to confirm its structure and purity. Standard analytical techniques include:

  • Melting Point: To assess the purity of the compound.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N azo bond and substituents on the aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.

Conclusion

This compound is a valuable intermediate in the synthesis of specialized azo dyes. By acting as a coupling component, it allows for the introduction of a unique substitution pattern on one of the aromatic rings of the dye molecule. The protocol and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel azo dyes with tailored properties for a wide range of applications, from textiles to advanced materials.

References

Application Notes and Protocols: Dichloroaniline Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dichloroaniline (DCA) isomers serve as pivotal chemical scaffolds in the synthesis of a diverse array of agrochemicals.[1][2] The strategic placement of two chlorine atoms on the aniline ring profoundly influences the final compound's biological activity, leading to the development of potent herbicides, fungicides, and other crop protection agents.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, mechanisms of action, and bio-efficacy evaluation protocols for key agrochemicals derived from dichloroaniline. It aims to bridge theoretical knowledge with practical, field-proven insights to accelerate innovation in agrochemical research.

Introduction: The Versatility of the Dichloroaniline Scaffold

Dichloroanilines are aromatic amines with the molecular formula C₆H₅Cl₂N.[1] Of the six possible isomers, 3,4-dichloroaniline and 3,5-dichloroaniline are particularly significant as precursors for major classes of herbicides and fungicides, respectively.[4][5] Their utility stems from the reactivity of the amino group, which allows for the straightforward introduction of various functional groups, and the electronic effects of the chlorine substituents, which modulate the molecule's stability, lipophilicity, and interaction with biological targets.

This guide will focus on two exemplary case studies:

  • Phenylurea Herbicides from 3,4-Dichloroaniline: Detailing the synthesis and action of Diuron, a potent inhibitor of photosynthesis.

  • Dicarboximide Fungicides from 3,5-Dichloroaniline: Exploring the synthesis and application of Iprodione, a broad-spectrum fungistat.

Application Focus I: Phenylurea Herbicides

Phenylurea herbicides, derived from 3,4-dichloroaniline, represent a critical class of compounds for broadleaf and grass weed control.[6][7] Diuron is a prominent example, widely used in agriculture for its effectiveness and soil-applied or early post-emergent activity.[8]

2.1. Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for phenylurea herbicides like Diuron is the inhibition of photosynthesis.[7]

  • Target Site: These herbicides bind to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[6][9]

  • Biochemical Impact: This binding event physically blocks the plastoquinone (PQ) binding site, interrupting the photosynthetic electron transport chain.[9][10] The halt in electron flow prevents the fixation of CO₂ and the production of ATP and NADPH, which are essential for plant growth.[9]

  • Resulting Phytotoxicity: While the cessation of energy production contributes to the plant's death, the more immediate cause of cellular damage is oxidative stress. The blockage of electron transport leads to the formation of highly reactive oxygen species that cause rapid lipid and protein peroxidation, destroying cell membranes and leading to tissue necrosis.[6][9]

PSII_Inhibition cluster_thylakoid Thylakoid Membrane P680 P680 (PSII Core) Pheo Pheophytin P680->Pheo QA QA Pheo->QA D1 D1 Protein (QB/PQ Site) QA->D1 PQ_Pool Plastoquinone Pool D1->PQ_Pool Blocked by Diuron ROS Reactive Oxygen Species (ROS) Leads to Cell Death D1->ROS Diuron Diuron Diuron->D1 Light Light Energy Light->P680

Caption: Mechanism of Diuron, a PSII inhibitor that blocks electron transport.

2.2. Protocol: Synthesis of Diuron from 3,4-Dichloroaniline

This protocol describes a two-step synthesis of Diuron. The first step involves the formation of a key intermediate, 3,4-dichlorophenyl isocyanate, followed by its reaction with dimethylamine.

Step 1: Synthesis of 3,4-Dichlorophenyl Isocyanate This reaction is typically achieved by reacting 3,4-dichloroaniline with phosgene or a phosgene equivalent like triphosgene.[11][12]

  • Materials: 3,4-dichloroaniline, an inert solvent (e.g., toluene, dichloromethane), phosgene or triphosgene, and a catalyst (e.g., triethylamine, pyridine) if using triphosgene.[11]

  • Procedure:

    • Dissolve 3,4-dichloroaniline in the chosen inert solvent within a reaction vessel equipped for gas introduction and temperature control.

    • Under controlled temperature conditions, introduce phosgene gas or a solution of triphosgene.[13] The reaction is exothermic and requires careful monitoring.

    • The reaction proceeds until the consumption of the starting aniline is complete, which can be monitored by techniques like TLC or GC.

    • The resulting solution contains 3,4-dichlorophenyl isocyanate.[12]

Step 2: Synthesis of Diuron The isocyanate intermediate is highly reactive and is directly treated with dimethylamine to form the final product.[14]

  • Materials: Solution of 3,4-dichlorophenyl isocyanate, dimethylamine (gas or aqueous solution), solvent (e.g., toluene, tetrahydrofuran).[11]

  • Procedure:

    • Into the reaction vessel containing the 3,4-dichlorophenyl isocyanate solution, introduce dry dimethylamine gas or an aqueous solution of dimethylamine.[11][13]

    • Maintain the reaction temperature, typically between 45-70°C, and monitor the pH, aiming for a value of 8-9 to ensure the reaction goes to completion.[11][13]

    • Stir the mixture for a period (e.g., 2 hours) after the addition of dimethylamine is complete.[11]

    • The Diuron product will precipitate as a solid.

    • Collect the solid product by suction filtration and dry it to obtain the final Diuron technical solid.[11] High yields (over 98%) are reported for this method.[11]

2.3. Protocol: Evaluation of Herbicidal Activity (Post-Emergence)

This protocol provides a general method for assessing the post-emergence herbicidal efficacy of a synthesized dichloroaniline derivative.[3]

  • Materials:

    • Test compound (e.g., synthesized Diuron).

    • Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, Lemna minor, or a common weed).[15]

    • Potting soil and pots.

    • Solvent (e.g., acetone) and a surfactant.

    • Calibrated laboratory spray chamber.

    • Controlled environment growth chamber or greenhouse.[3]

  • Procedure:

    • Plant Preparation: Sow seeds in pots and grow them under controlled conditions (e.g., 22-25°C day, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[15]

    • Formulation Preparation: Prepare a stock solution of the test compound in the solvent. Create a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 500 µM). Add a surfactant to the final spray solutions to ensure even foliage coverage.[3] Include a negative control (solvent + surfactant) and a positive control (a known commercial herbicide).[3]

    • Application: Arrange the pots in the spray chamber. Apply the different herbicide formulations uniformly to the plant foliage.[3]

    • Incubation: Return the treated plants to the controlled environment for 7-14 days.

    • Efficacy Assessment:

      • Visual Assessment: Score plants daily for phytotoxicity symptoms like chlorosis (yellowing), necrosis (tissue death), and stunting, often using a 0% (no effect) to 100% (complete death) scale.

      • Quantitative Assessment: After the incubation period, harvest the above-ground biomass. Measure the fresh weight, then dry the biomass at 70°C for 48 hours to determine the dry weight.[15]

    • Data Analysis: Calculate the percent growth inhibition relative to the negative control. Plot the inhibition data against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Application Focus II: Dicarboximide Fungicides

Derivatives of 3,5-dichloroaniline are precursors to the dicarboximide class of fungicides, which includes important compounds like Iprodione and Vinclozolin.[5][16] Iprodione is a contact fungicide known for its broad-spectrum activity against numerous fungal pathogens.[17][18]

3.1. Mechanism of Action: Disruption of Fungal Cell Processes

Iprodione exerts its fungicidal effect through a multi-faceted mechanism that disrupts key cellular processes in susceptible fungi.[17]

  • Primary Action: It is known to inhibit the germination of fungal spores and the growth of mycelia.[17][19][20]

  • Molecular Targets: The mode of action involves interference with fungal cell division and energy production.[17] Specifically, it is believed to disrupt DNA and RNA synthesis, which are fundamental for fungal growth and proliferation.[16][19]

3.2. Protocol: Synthesis of Iprodione from 3,5-Dichloroaniline

The synthesis of Iprodione involves the reaction of 3,5-dichloroaniline with N-(isopropoxycarbonyl)glycine, followed by cyclization to form the hydantoin ring, and subsequent reaction to form the final imidazolidine-carboxamide structure. This is a more complex synthesis than for Diuron and is often proprietary. A conceptual outline is provided.

  • Amide Formation: 3,5-dichloroaniline is reacted with an appropriate glycine derivative to form an N-phenylglycine intermediate.

  • Cyclization: The intermediate undergoes cyclization, often using phosgene or a similar reagent, to form a hydantoin ring structure.

  • Carboxamide Formation: The hydantoin is then reacted with isopropyl isocyanate to yield the final Iprodione molecule.

3.3. Protocol: Evaluation of Fungicidal Activity (In Vitro Mycelial Growth Inhibition)

This protocol, often called a "poisoned food" technique, is a standard method to assess the in vitro efficacy of a fungicide against a plant pathogenic fungus.[21]

  • Materials:

    • Test compound (e.g., synthesized Iprodione).

    • Pure culture of a target fungus (e.g., Botrytis cinerea, Fusarium solani).[22][23]

    • Potato Dextrose Agar (PDA) or another suitable growth medium.

    • Sterile Petri dishes.

    • Solvent (e.g., acetone or DMSO).

    • Sterile cork borer (5-mm diameter).

  • Procedure:

    • Fungicide-Amended Media: Prepare a stock solution of the test compound in the solvent. Add appropriate volumes of the stock solution to molten PDA (cooled to ~45-50°C) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).[24] Pour the amended PDA into sterile Petri dishes. Include a solvent-only control plate.

    • Fungal Inoculation: From the margin of an actively growing culture of the target fungus, cut a 5-mm mycelial plug using a sterile cork borer.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.[25]

    • Incubation: Incubate the plates at a suitable temperature (e.g., 24-26°C) in the dark for 3-7 days, or until the fungal colony in the control plate has reached the edge of the dish.[25][26]

    • Efficacy Assessment: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Data Analysis: Calculate the average colony diameter for each concentration. Determine the percentage of mycelial growth inhibition using the formula:

      • % Inhibition = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.[27]

      • Plot the inhibition data to determine the EC₅₀ value.

Fungicide_Workflow start Start prep_media Prepare PDA with Varying Fungicide Concentrations start->prep_media pour_plates Pour Amended PDA into Petri Dishes prep_media->pour_plates inoculate Inoculate Center of Each Plate with a Mycelial Plug pour_plates->inoculate incubate Incubate Plates (e.g., 3-7 days at 25°C) inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition vs. Control measure->calculate end Determine EC50 Value calculate->end

Caption: Workflow for in vitro evaluation of fungicidal activity.

Structure-Activity Relationships (SAR) and Future Directions

The development of new agrochemicals from dichloroaniline scaffolds relies heavily on understanding structure-activity relationships (SAR). For phenylurea herbicides, SAR studies have shown that the nature and position of substituents on both the phenyl ring and the urea nitrogen atoms are critical for binding to the D1 protein.[28] Hydrophobicity (log P) and electronic parameters (like the energy of the lowest unoccupied molecular orbital, E(LUMO)) are key determinants of antibody recognition and, by extension, biological activity.[28]

Future research should focus on:

  • Novel Scaffolds: Synthesizing novel derivatives by modifying the side chains attached to the dichloroaniline core to enhance target specificity and reduce off-target effects.

  • Resistance Management: Developing compounds with alternative binding modes or mechanisms of action to combat the growing issue of herbicide and fungicide resistance.

  • Environmental Profile: Designing molecules with improved biodegradability to minimize environmental persistence and impact on non-target organisms.[29][30]

Safety and Environmental Considerations

Dichloroanilines and their derivatives can pose risks to human health and the environment.[29][31] 3,4-dichloroaniline, for instance, is a known metabolite of several herbicides and can persist in soil and water systems.[4] It is crucial for researchers to handle these compounds with appropriate personal protective equipment (PPE) and to follow all institutional and regulatory safety guidelines. Waste disposal must be conducted in accordance with environmental regulations to prevent contamination.

References

Application Notes & Protocols: The Sandmeyer Reaction with Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction: A Cornerstone of Aromatic Synthesis

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, remains a foundational and versatile tool in synthetic organic chemistry.[1][2] It provides a robust method for the transformation of primary aromatic amines into a wide array of functionalized arenes, including aryl halides, cyanides, and trifluoromethylated compounds.[3][4] This transformation proceeds via the formation of an aryl diazonium salt, a highly reactive intermediate that can be displaced by various nucleophiles, often with the indispensable aid of a copper(I) catalyst.[5][6] For drug development professionals and synthetic chemists, the Sandmeyer reaction is particularly valuable as it enables substitution patterns on aromatic rings that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.[5] This guide offers a comprehensive overview of the reaction's mechanism, the influence of aniline substituents, critical safety protocols, and detailed laboratory procedures.

Reaction Principle and Mechanism: A Tale of Two Stages

The Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[1] The overall transformation is elegantly executed in two distinct stages, typically performed as a one-pot synthesis due to the instability of the key intermediate.[7][8]

Stage 1: Diazotization The journey begins with the conversion of a primary aromatic amine (an aniline derivative) into an arenediazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric or hydrobromic acid.[9][10] This reaction is highly exothermic and must be performed at low temperatures (typically 0–5 °C) to prevent the thermally unstable diazonium salt from decomposing prematurely.[11][12] The diazonium group (-N₂⁺) is an exceptionally good leaving group, setting the stage for the subsequent substitution.[13]

Stage 2: Copper(I)-Catalyzed Substitution The cold diazonium salt solution is then introduced to a solution of a copper(I) salt (e.g., CuCl, CuBr, or CuCN).[13] The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[5][7] This transfer generates an aryl radical with the concomitant loss of dinitrogen gas (N₂) and the formation of a copper(II) species.[5][7] The aryl radical then rapidly abstracts a halide or pseudohalide from the copper(II) complex to form the final aromatic product, regenerating the copper(I) catalyst in the process.[7] The detection of biaryl byproducts lends strong support to this radical-mediated pathway.[1]

Critical Safety Considerations: Taming the Diazonium Salt

Aryl diazonium salts are notoriously unstable and can be explosive in solid, dry form.[14][15] Their safe handling is paramount for any successful and incident-free synthesis. Adherence to a strict set of safety protocols is not merely recommended; it is mandatory.

The Cardinal Rules for Handling Diazonium Intermediates:

  • Maintain Low Temperatures: The diazotization and subsequent reaction must be kept cold (0–5 °C) using an ice or ice-salt bath to prevent uncontrolled decomposition.[12]

  • Never Isolate the Salt: Unless specifically required for creating stabilized salts (e.g., tetrafluoroborates for the Balz-Schiemann reaction) and only on a very small scale, aryl diazonium salts should be generated and used in situ without isolation.[16] Never allow the diazonium salt to precipitate from the solution.[14]

  • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to unwanted side reactions and increase safety risks.[12][14]

  • Test for Excess Nitrite: After the diazotization is complete, check for the presence of residual nitrous acid using starch-iodide paper (a blue-black color indicates its presence). If positive, the excess can be quenched by the cautious addition of a small amount of sulfamic acid or urea until the test is negative.[14]

  • Ensure Proper Venting: The reaction liberates nitrogen gas, which can cause pressure buildup. Always perform the reaction in an open or vented apparatus within a fume hood.[12][14]

  • Quench Before Work-up: Before raising the temperature or beginning extraction, ensure all residual diazonium salt is quenched.[14]

  • Use Appropriate PPE: Always wear safety goggles, a lab coat, and gloves. For larger-scale reactions, a blast shield is highly recommended.[11]

Influence of Aniline Substituents

The electronic nature of the substituents on the aniline ring plays a significant role in the stability of the diazonium salt and the overall efficiency of the Sandmeyer reaction. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are generally well-tolerated, a testament to the reaction's broad scope.[3][7]

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, -CO₂R, and halogens tend to increase the stability of the diazonium salt, making the reaction more controlled and often leading to higher yields of the desired Sandmeyer product.[3][17]

  • Electron-Donating Groups (EDGs): Substituents like -CH₃, -OCH₃, and -OH can decrease the stability of the diazonium salt, making strict temperature control even more critical. These substrates may be more prone to side reactions, such as the formation of phenols or azo-coupling products.[3][18]

Substituent TypeExample SubstrateTypical Nucleophile (Catalyst)Expected ProductYield Range (%)Key Considerations
Strong EWG 4-NitroanilineCl⁻ (CuCl)1-Chloro-4-nitrobenzene75-90%Diazonium salt is relatively stable; reaction is generally clean.[19]
Moderate EWG 4-BromobenzonitrileBr⁻ (CuBr)1,4-Dibromobenzene70-85%Good substrate for Sandmeyer bromination.[9]
Weak EWG 2-ChloroanilineCN⁻ (CuCN)2-Chlorobenzonitrile60-75%Cyanation requires careful handling of toxic cyanide salts.[3]
Neutral AnilineBr⁻ (CuBr)Bromobenzene65-80%The classic Sandmeyer substrate.[9]
EDG p-Toluidine (4-methylaniline)Cl⁻ (CuCl)4-Chlorotoluene60-75%Requires stringent temperature control to avoid side products.[18]

Table 1: Effect of Aniline Substituents on the Sandmeyer Reaction. Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Workflow

The following diagram outlines the typical laboratory workflow for a Sandmeyer reaction, from the starting substituted aniline to the purified final product.

Sandmeyer_Workflow cluster_diazotization Part A: Diazotization (0-5 °C) cluster_sandmeyer Part B: Sandmeyer Reaction cluster_workup Part C: Work-up & Purification A Dissolve Substituted Aniline in Cold Mineral Acid C Slowly Add NaNO₂ Solution to Aniline Salt Suspension A->C B Prepare Aqueous Sodium Nitrite (NaNO₂) Solution B->C D Stir for 15-30 min at 0-5 °C (Formation of Ar-N₂⁺X⁻) C->D E Test for Excess HNO₂ (Starch-Iodide Paper) D->E G Slowly Add Cold Diazonium Salt Solution to CuX Solution E->G Transfer Cold Solution F Prepare Cold Solution of Copper(I) Halide (CuX) F->G H Warm to RT, then Heat Gently (N₂ Evolution) G->H I Reaction Complete H->I J Cool Reaction Mixture & Quench I->J K Extract with Organic Solvent J->K L Wash, Dry, and Concentrate Organic Layer K->L M Purify Crude Product (Distillation or Chromatography) L->M N Characterize Final Product M->N

Caption: General workflow for the Sandmeyer reaction.

Detailed Laboratory Protocols

The following protocols provide step-by-step methodologies for the diazotization of a substituted aniline and its subsequent conversion to an aryl halide.

Protocol 1: Diazotization of a Substituted Aniline (General Procedure)

This procedure describes the formation of the arenediazonium salt solution, which is the common intermediate for all subsequent Sandmeyer reactions.

Materials:

  • Substituted Aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%) or Hydrobromic Acid (HBr, 48%) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Deionized Water

  • Ice

  • Starch-iodide paper

  • Sulfamic acid (for quenching, if needed)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine the substituted aniline (1.0 eq) with water and the concentrated mineral acid (3.0 eq).

  • Cool the resulting solution or suspension to 0–5 °C in an ice-salt bath with vigorous stirring.[9]

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Fill the dropping funnel with the cold NaNO₂ solution. Add the solution dropwise to the cold aniline salt suspension over 30-60 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition to prevent decomposition. [19][20]

  • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure diazotization is complete.[19]

  • Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. A blue-black color indicates excess HNO₂. If the test is positive, add small portions of solid sulfamic acid until the test is negative.

  • The resulting cold diazonium salt solution is now ready for immediate use in the next step. Do not store this solution.

Protocol 2: Chloro-Sandmeyer Reaction of 4-Amino-3-nitrobenzonitrile

Materials:

  • Diazonium salt solution of 4-amino-3-nitrobenzonitrile (prepared as in Protocol 1 using HCl)

  • Copper(I) Chloride (CuCl) (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a separate large flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool the solution to 0 °C in an ice bath.[21]

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the CuCl solution.[19]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature. A vigorous evolution of nitrogen gas should be observed.[9]

  • Gently heat the mixture to 50–60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[19]

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.[21]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford the pure 4-chloro-3-nitrobenzonitrile.[21]

Conclusion

The Sandmeyer reaction is an enduring and powerful transformation that provides synthetic chemists with a reliable method to introduce a diverse range of functionalities onto an aromatic core. Its broad substrate scope, including anilines with both electron-withdrawing and electron-donating groups, makes it an essential strategy in multistep synthesis and drug discovery. However, its utility is intrinsically linked to a disciplined approach to safety. A thorough understanding of the mechanism and strict adherence to the protocols for handling unstable diazonium intermediates are the keys to successfully and safely harnessing the synthetic power of this classic reaction.

References

proper handling and storage procedures for 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-dichloro-N-methylaniline hydrochloride is a substituted aromatic amine, a class of compounds pivotal in synthetic chemistry, serving as key intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[1] The hydrochloride salt form often enhances solubility and stability, making it a convenient precursor for various chemical transformations. However, the presence of a dichlorinated benzene ring and an N-methylaniline moiety necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of this compound. The protocols outlined herein are designed to be self-validating systems, emphasizing the scientific rationale behind each step to foster a culture of safety and experimental reproducibility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and effective use in experimental work.

PropertyValueSource
Molecular Formula C₇H₈Cl₃NPubChem[2]
Molecular Weight 212.5 g/mol PubChem[2]
CAS Number 1187386-16-8ChemicalBook[3]
Appearance Solid (form may vary)
Solubility Data not widely available, but hydrochloride salts of amines are generally more water-soluble than the free base.
Storage Temperature Store in a cool, dry, and well-ventilated place.[4][5]

Hazard Identification and Safety Precautions

Substituted anilines and their hydrochlorides are known to be hazardous. While specific toxicity data for this compound is not extensively published, related compounds exhibit significant health risks. Therefore, a precautionary approach is mandatory.

Potential Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6] Anilines can affect the blood (methemoglobinemia), leading to cyanosis.

  • Irritation: May cause skin and serious eye irritation.[7]

  • Allergenic Potential: May cause an allergic skin reaction.[8]

  • Environmental Hazard: Halogenated organic compounds can be persistent and toxic to aquatic life.[6]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to create a barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment of the planned experimental procedure.[9]

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (Contaminated Area) D1 1. Lab Coat (Nomex® or 100% cotton) D2 2. Shoe Covers (if necessary) D1->D2 D3 3. Inner Gloves (Nitrile) D2->D3 D4 4. Respirator (N95 or higher) D3->D4 D5 5. Safety Goggles (ANSI Z87.1 compliant) D4->D5 D6 6. Face Shield (over goggles) D5->D6 D7 7. Outer Gloves (Chemical-resistant, e.g., Neoprene) D6->D7 F1 1. Outer Gloves F2 2. Face Shield F1->F2 F3 3. Lab Coat & Shoe Covers F2->F3 F4 4. Safety Goggles F3->F4 F5 5. Respirator F4->F5 F6 6. Inner Gloves F5->F6

Caption: PPE Donning and Doffing Workflow.

Rationale for PPE Selection:

  • Respiratory Protection: An N95 respirator or higher is crucial to prevent inhalation of fine powders, which is a primary exposure route.[10] For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.[11]

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles provides an additional layer of protection against splashes and unforeseen reactions.[12]

  • Hand Protection: A double-gloving system is recommended. The outer, chemical-resistant glove (e.g., neoprene or butyl rubber) provides the primary barrier, while the inner nitrile glove offers protection in case the outer glove is breached.[13] Gloves should be inspected for any signs of degradation before use.[14]

  • Body Protection: A flame-resistant lab coat (e.g., Nomex®) worn over cotton-based clothing is advised.[12] Synthetic fabrics like polyester should be avoided as they can melt and adhere to the skin in case of a fire.

Handling and Use Protocols

Engineering Controls

All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area should be kept clean and organized to prevent accidental spills.[15]

Weighing and Dispensing
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. The weighing area within the fume hood should be clean and free of drafts.

  • Container Handling: The primary container should be opened and closed within the fume hood. Avoid generating dust when scooping or transferring the solid.[5]

  • Weighing: Use a tared, sealed container (e.g., a vial with a cap) for weighing to prevent contamination of the balance and the surrounding area.

  • Cleaning: After dispensing, decontaminate the spatula and any other tools used with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of the contaminated wipes as hazardous waste.

Solution Preparation
  • Solvent Selection: Choose a solvent in which this compound is soluble. The hydrochloride salt form suggests potential solubility in polar solvents.

  • Dissolution: Add the solvent to the weighed solid in a suitable reaction vessel within the fume hood. Gentle agitation or stirring may be required. Avoid heating the mixture unless the thermal stability of the compound in the chosen solvent is known.

  • Storage of Solutions: Solutions should be stored in clearly labeled, sealed containers. The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Storage Procedures

Proper storage is critical to maintain the chemical's integrity and prevent accidents.

  • Container: Store in the original, tightly sealed container.[4]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic and hazardous chemicals.[5] The storage area should be locked or otherwise secured to restrict access to authorized personnel.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[16] Aniline hydrochlorides can react with these substances, potentially leading to the release of toxic fumes or excessive heat.

  • Light Sensitivity: Some aniline derivatives are light-sensitive.[4] While specific data for this compound is limited, it is prudent to store it in an opaque container or in a dark cabinet to prevent photodegradation.

Spill and Emergency Procedures

Prompt and correct response to a spill is crucial to mitigate exposure and environmental contamination.

Small Spill (Solid)

For spills of less than 5 grams, trained laboratory personnel may proceed with cleanup.[10]

  • Alert and Isolate: Alert personnel in the immediate vicinity and restrict access to the spill area.[11]

  • PPE: Ensure appropriate PPE, including respiratory protection, is worn before initiating cleanup.[11]

  • Containment: Gently cover the spill with a wet absorbent material to prevent the powder from becoming airborne.[11]

  • Cleanup: Carefully scoop the absorbed material into a labeled hazardous waste container.[15]

  • Decontamination: Wipe the spill area with a wet paper towel, followed by a decontamination solution (e.g., soap and water).[15] All cleanup materials must be disposed of as hazardous waste.

Large Spill (Solid)

For spills exceeding 5 grams or any spill that cannot be safely managed by laboratory personnel:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify the institutional Environmental Health and Safety (EHS) office or emergency response team.[11]

  • Isolate: Secure the area and post warning signs.[11]

  • Ventilation: If safe to do so, ensure the fume hood in the area continues to operate. Do not attempt to adjust other ventilation systems.[11]

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill < 5g and Contained Assess->SmallSpill Small LargeSpill > 5g or Uncontained Assess->LargeSpill Large Cleanup Trained Personnel Cleanup (Follow Small Spill Protocol) SmallSpill->Cleanup Evacuate Evacuate Area LargeSpill->Evacuate Decontaminate Decontaminate Area & Dispose of Waste Cleanup->Decontaminate AlertEHS Alert EHS/ Emergency Response Evacuate->AlertEHS SecureArea Secure Area & Post Warnings AlertEHS->SecureArea End End of Response SecureArea->End Decontaminate->End

Caption: Spill Response Flowchart.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

  • Segregation: Halogenated organic waste should be collected separately from non-halogenated waste streams.[17]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[18] The label should accurately reflect the contents.

  • Disposal: Arrange for disposal through the institution's EHS office or a licensed hazardous waste disposal contractor.[6] Incineration is a common treatment method for halogenated organic compounds.[19] Do not dispose of this chemical down the drain or in regular trash.[18]

Conclusion

The protocols detailed in these application notes are grounded in established safety principles for handling hazardous chemicals. Adherence to these guidelines is paramount for ensuring the well-being of laboratory personnel, maintaining the integrity of research, and protecting the environment. A proactive approach to safety, rooted in a comprehensive understanding of the chemical's properties and potential hazards, is the cornerstone of responsible scientific practice.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2,3-dichloro-N-methylaniline hydrochloride (CAS No. 1187386-16-8).[1] This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges and achieve high purity for your target compound.

Critical Safety Information

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[4]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[3] Avoid contact with skin and eyes.[4]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[3]

Troubleshooting Guide: At-a-Glance

This table provides quick solutions to the most common issues encountered during the purification of this compound.

SymptomPossible Cause(s)Suggested Solution(s)
Dark Color in Crude Product (Brown, Black, or Greenish) Air oxidation of the aniline moiety, a common issue with aniline derivatives.[5][6]Perform recrystallization with the addition of activated carbon to adsorb colored impurities.[7]
Product "Oils Out" During Recrystallization 1. The chosen solvent is not polar enough for the hydrochloride salt. 2. The solution is oversaturated and cooled too quickly.[7]1. Switch to a more polar solvent system (e.g., isopropanol/water, ethanol). 2. Ensure slow cooling, scratch the flask's inner surface, or add a seed crystal to induce crystallization.[7]
Low Product Recovery After Purification 1. The product is significantly soluble in the chosen recrystallization solvent, even at low temperatures. 2. The free base form of the amine is partially soluble in the aqueous phase during extraction.1. Select a solvent system where the product has high solubility when hot and very low solubility when cold. Minimize the solvent volume used.[7] 2. During acid-base extraction, saturate the aqueous layer with NaCl to decrease the organic amine's solubility.
Persistent Impurities Despite Recrystallization Co-crystallization of impurities with similar solubility profiles as the product.Employ an orthogonal purification method like acid-base extraction, which separates compounds based on their acid-base properties rather than just solubility.[8]
Poor Separation on Silica Gel Column The hydrochloride salt is highly polar and binds strongly, often irreversibly, to the acidic silica gel stationary phase, leading to tailing and poor recovery.[7]Do not purify the salt directly on silica. Instead, purify the free base (2,3-dichloro-N-methylaniline) using column chromatography and then convert the pure amine back to the hydrochloride salt.[7]

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, discolored solid. What causes this, and is it a major issue?

A1: Discoloration (typically brown, black, or sometimes greenish) in crude anilines and their salts is almost always due to the formation of colored oxidation products.[5] The aniline functional group is susceptible to oxidation upon exposure to air and light. While this indicates the presence of impurities, they are often in small quantities and can typically be removed effectively. The most common method to address this is by treating a solution of the crude product with activated carbon during recrystallization.[7] The porous structure of the carbon adsorbs the large, colored polymeric molecules, allowing you to filter them off from the hot solution.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The impurity profile depends heavily on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as 2,3-dichloroaniline if the N-methylation step was incomplete.

  • Reaction Byproducts: This can include isomers (e.g., 3,4- or 2,5-dichloro-N-methylaniline) if the dichlorination or amination was not perfectly regioselective, or over-methylated products like 2,3-dichloro-N,N-dimethylaniline.[9][10]

  • Oxidation Products: As discussed in Q1, these are common colored impurities.[6]

  • Inorganic Salts: Residual salts from the reaction workup or hydrochloride formation (e.g., NaCl).

  • Residual Solvents: Solvents used in the preceding synthetic steps.

Q3: Can I purify this compound using standard silica gel column chromatography?

A3: It is strongly discouraged to attempt direct purification of the hydrochloride salt on a standard silica gel column.[7] Being a salt, the compound is highly polar. The acidic silanol groups (Si-OH) on the surface of the silica gel will interact strongly with the basic amine hydrochloride, leading to very broad peaks, significant tailing, and often irreversible adsorption to the column. This results in poor separation and very low recovery of your product.[7]

The field-proven best practice is to first purify the free amine, 2,3-dichloro-N-methylaniline. This less polar form is amenable to standard silica gel chromatography. After collecting the pure free amine fractions, you can then convert it back to the highly pure hydrochloride salt.

Q4: My compound is quite hydrophobic. Will standard acid-base extraction work effectively?

A4: Yes, acid-base extraction is a powerful technique, even for more hydrophobic ("greasy") anilines. While the dichloro-substituents increase hydrophobicity, the N-methylaniline moiety is still sufficiently basic to be protonated by dilute aqueous acid (e.g., 1-2 M HCl). This protonation forms the water-soluble hydrochloride salt, which partitions into the aqueous phase, separating it from neutral organic impurities.[8][11] If you encounter issues with the salt partitioning effectively into the aqueous layer, you can try using a more polar organic solvent during the extraction or using a slightly more concentrated acid solution.

Visualized Purification Workflows

The choice of purification strategy depends on the nature and quantity of impurities in your crude material.

Caption: Decision tree for selecting the appropriate purification protocol.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization with Activated Carbon

This method is most effective for removing colored impurities and small amounts of other contaminants when the crude product is already of moderate purity (>90%).

  • Solvent Selection: Choose a solvent or solvent system in which the hydrochloride salt is highly soluble at high temperatures but poorly soluble at low temperatures. Good starting points are isopropanol (IPA), ethanol, or an IPA/water mixture.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent incrementally until the solid just dissolves.

  • Decolorization: Remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

    • Expert Tip: Never add activated carbon to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Swirl the mixture and gently reheat to boiling for 5-10 minutes. Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed flask. This step removes the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: High-Purity Purification via Acid-Base Extraction

This is the most robust method for removing a wide range of impurities, particularly neutral organic compounds. The workflow involves converting the hydrochloride salt to its free base, washing out impurities, and then regenerating the pure salt.

References

identifying common impurities in 2,3-dichloro-N-methylaniline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dichloro-N-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, cause-and-effect explanations for potential impurities and offer validated troubleshooting protocols to ensure the integrity and purity of your final compound.

Overview: The Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. The first, and most critical, step is the selective mono-N-methylation of the primary aromatic amine, 2,3-dichloroaniline. This is followed by the formation of the hydrochloride salt to improve the compound's stability and handling characteristics. The choice of methylating agent and reaction conditions in the first step is paramount as it directly influences the impurity profile.

Synthesis_Workflow A 2,3-Dichloroaniline (Starting Material) B 2,3-Dichloro-N-methylaniline (Free Base Intermediate) A->B  N-Methylation  (e.g., CH₃OH, Catalyst) C 2,3-Dichloro-N-methylaniline HCl (Final Product) B->C  Acidification  (HCl) Impurity_Formation cluster_start Starting Materials cluster_reaction N-Methylation Reaction cluster_degradation Degradation A 2,3-Dichloroaniline C Desired Product (2,3-Dichloro-N-methylaniline) A->C Successful Methylation D Over-Methylation (N,N-Dimethyl...) A->D Second Methylation E Incomplete Reaction (Unreacted SM) A->E Carryover B Isomeric Dichloroanilines (e.g., 2,5- or 3,4-) F Isomeric Products (e.g., 2,5-dichloro-N-methyl...) B->F Methylation of Isomer C->D G Oxidation Products (Colored Impurities) C->G Exposure to Air/Light

minimizing side reactions in the synthesis of 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichloro-N-methylaniline hydrochloride. Recognizing the nuances introduced by the specific substitution pattern of this molecule, this document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and minimize side reactions. Our approach is grounded in mechanistic principles and validated through established literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of 2,3-dichloro-N-methylaniline is often complicated by the electronic and steric effects of the chlorine substituents. The electron-withdrawing nature of the two chlorine atoms deactivates the aniline nitrogen, making it less nucleophilic, while the ortho-chloro group introduces significant steric hindrance. These factors can lead to sluggish reactions and the formation of undesirable byproducts. This guide addresses the most common issues encountered during the N-methylation of 2,3-dichloroaniline.

Issue 1: Low or No Conversion of 2,3-dichloroaniline

Question: I am attempting to N-methylate 2,3-dichloroaniline, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the reaction yield?

Answer:

Low conversion in the N-methylation of 2,3-dichloroaniline is a frequent challenge, primarily due to the reduced nucleophilicity of the starting material. The two electron-withdrawing chlorine atoms significantly decrease the electron density on the nitrogen atom. Additionally, the ortho-chlorine atom presents a steric barrier to the incoming methylating agent.

Probable Causes & Recommended Solutions:

Probable Cause Explanation Recommended Solution
Insufficiently Reactive Methylating Agent Classical methylating agents like methyl iodide may not be electrophilic enough to react efficiently with the deactivated aniline.Consider more reactive methylating agents such as dimethyl sulfate or trimethyloxonium tetrafluoroborate. Alternatively, explore catalytic methods that proceed through different mechanisms.
Inadequate Reaction Conditions The reaction temperature may be too low, or the reaction time too short to overcome the activation energy barrier.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC-MS. Extended reaction times (24-48 hours) may be necessary.
Choice of Base (for methods requiring one) If using a method that requires a base (e.g., with methyl halides), the base may not be strong enough to sufficiently deprotonate the aniline or neutralize the acid byproduct.Employ a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Catalyst Inactivity (for catalytic methods) In catalytic approaches like reductive amination or Buchwald-Hartwig amination, the catalyst may be poisoned or not suitable for this specific substrate.For reductive amination, ensure the quality of the reducing agent (e.g., sodium triacetoxyborohydride). For Buchwald-Hartwig coupling, ligand selection is critical; sterically hindered phosphine ligands are often required for challenging substrates.[1]

Experimental Workflow: Reductive Amination Approach

Reductive amination is a robust method that can be effective for electron-deficient anilines.[2][3]

G cluster_0 Reductive Amination Workflow start Mix 2,3-dichloroaniline and paraformaldehyde in a suitable solvent (e.g., dichloroethane). imine Stir at room temperature to form the imine intermediate. start->imine Step 1 reduction Add sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. imine->reduction Step 2 quench Quench the reaction with saturated aqueous NaHCO3. reduction->quench Step 3 extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract Step 4 purify Purify by column chromatography. extract->purify Step 5

Caption: Workflow for the reductive amination of 2,3-dichloroaniline.

Issue 2: Formation of N,N-dimethylated Side Product

Question: My reaction is producing a significant amount of 2,3-dichloro-N,N-dimethylaniline. How can I improve the selectivity for the mono-methylated product?

Answer:

Over-methylation is a classic side reaction in the N-alkylation of primary amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second methylation.

Strategies to Enhance Mono-methylation Selectivity:

Strategy Explanation Practical Implementation
Control Stoichiometry Using a limited amount of the methylating agent can favor mono-methylation.Use a stoichiometric equivalent or a slight excess (1.0-1.2 equivalents) of the methylating agent relative to the 2,3-dichloroaniline.
Choice of Methylating Agent Some methylating agents are known to provide better selectivity for mono-alkylation.Dimethyl carbonate (DMC) in the presence of a suitable catalyst can be highly selective for mono-N-methylation.[4]
Continuous Flow Chemistry Continuous flow reactors allow for precise control over reaction time and stoichiometry, which can significantly suppress over-methylation.[4]If available, a microreactor setup can be used to introduce the methylating agent gradually and maintain a low instantaneous concentration.
Use of Protecting Groups A multi-step approach involving protection of the amine, methylation, and deprotection can provide excellent selectivity, though it adds steps to the synthesis.For example, acylation of the amine, followed by methylation of the resulting amide and subsequent hydrolysis.

Reaction Pathway Visualization: Mono- vs. Di-methylation

G cluster_1 N-Methylation Pathways start 2,3-dichloroaniline mono 2,3-dichloro-N-methylaniline (Desired Product) start->mono First Methylation reagent + Methylating Agent di 2,3-dichloro-N,N-dimethylaniline (Side Product) mono->di Second Methylation (Over-methylation) reagent2 + Methylating Agent

Caption: Competing pathways leading to mono- and di-methylated products.

Issue 3: Formation of Ring-Alkylated (C-Alkylated) Byproducts

Question: I am observing isomers of my desired product, which I suspect are C-methylated byproducts. How can I prevent this side reaction?

Answer:

While less common than N-alkylation, C-alkylation (methylation on the aromatic ring) can occur, particularly under acidic conditions or with certain catalysts. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Minimizing C-Alkylation:

  • Avoid Strongly Acidic Conditions: Friedel-Crafts type conditions should be avoided. If using a method that generates acid, ensure a suitable base is present to neutralize it.

  • Catalyst Selection: Zeolite catalysts, which can have strong Brønsted acid sites, have been shown to promote C-alkylation in aniline methylation.[5] Opt for catalyst systems that do not have strong acidic character.

  • Reaction Temperature: Higher temperatures can sometimes favor C-alkylation. If this side reaction is observed, try running the reaction at a lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the N-methylation of an electron-deficient and sterically hindered aniline like 2,3-dichloroaniline?

A1: There is no single "best" method, as the optimal choice can depend on available reagents, equipment, and scale. However, for a challenging substrate like 2,3-dichloroaniline, modern catalytic methods are often superior to classical approaches.

  • Reductive Amination: This is a highly versatile and often high-yielding method for N-alkylation and is known to be effective for electron-deficient anilines.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be adapted for methylation. The use of sterically hindered phosphine ligands is crucial for success with challenging substrates.[1][6]

  • Catalytic Methylation with Methanol: Ruthenium or iridium-based catalysts can effectively methylate anilines using methanol as a green methylating agent. These methods often show good functional group tolerance.[7][8]

Q2: How do I purify the final product, 2,3-dichloro-N-methylaniline?

A2: Purification can typically be achieved by silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. The polarity of the product is relatively low.

Q3: How is the hydrochloride salt of 2,3-dichloro-N-methylaniline prepared?

A3: The hydrochloride salt is typically prepared after the free base has been synthesized and purified.

  • Dissolve the purified 2,3-dichloro-N-methylaniline in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The solid can be collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of the starting material and the formation of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion rate and can help identify the masses of the product and any side products, which is particularly useful for detecting over-methylation or C-alkylation.[9]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation of the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: Can show the disappearance of the N-H stretches of the primary amine and the appearance of the N-H stretch of the secondary amine.

References

Technical Support Center: Optimizing the Synthesis of 2,3-dichloro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,3-dichloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success and maximize yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,3-dichloro-N-methylaniline and its subsequent conversion to the hydrochloride salt.

Issue 1: Low Yield of 2,3-dichloro-N-methylaniline during N-methylation

Question: My N-methylation reaction of 2,3-dichloroaniline is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the N-methylation of 2,3-dichloroaniline can stem from several factors, primarily related to the reduced nucleophilicity of the starting material and suboptimal reaction conditions.

  • Probable Cause 1: Poor Reactivity of 2,3-dichloroaniline. The two electron-withdrawing chlorine atoms on the aniline ring decrease the nucleophilicity of the amino group, making it less reactive towards the methylating agent.[1]

  • Solution 1: Enhance Reaction Conditions.

    • Increase Temperature: Gradually increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, monitor the reaction closely for the formation of byproducts, as excessive heat can lead to decomposition.[1]

    • Screen Catalysts: If employing a catalytic method, consider screening different catalysts known to be effective for the N-alkylation of electron-deficient anilines. Transition metal catalysts, such as those based on ruthenium, copper, or palladium, have been shown to be effective for N-alkylation of anilines with alcohols.[2][3]

    • Choice of Methylating Agent: The reactivity of the methylating agent is crucial. While methyl iodide is highly reactive, it can lead to over-methylation. Less reactive agents like dimethyl sulfate or methyl tosylate might offer better control. Reductive amination using formaldehyde is another effective method that can offer high selectivity for mono-methylation.[1]

  • Probable Cause 2: Inappropriate Solvent Choice. The solvent plays a significant role in the reaction rate and outcome.

  • Solution 2: Solvent Optimization. Aprotic polar solvents like DMF or DMSO can be effective for N-alkylation reactions. For certain catalytic systems, less polar solvents may be preferred to minimize competitive inhibition of the catalyst.[4]

  • Probable Cause 3: Sub-optimal Stoichiometry. The ratio of reactants can significantly impact the yield.

  • Solution 3: Adjust Reactant Ratios. While an excess of the methylating agent can drive the reaction forward, it also increases the risk of di-methylation. A slight excess of the aniline can sometimes favor mono-alkylation. Careful, stepwise addition of the methylating agent can also help control the reaction.[1]

Issue 2: Significant Formation of N,N-dimethylated Byproduct

Question: I am observing a significant amount of 2,3-dichloro-N,N-dimethylaniline in my reaction mixture. How can I improve the selectivity for the mono-methylated product?

Answer: Over-alkylation is a common side reaction in the N-methylation of anilines because the mono-alkylated product is often more nucleophilic than the starting aniline.[1]

  • Probable Cause 1: High Reactivity of the Mono-methylated Product. The N-methyl group is weakly electron-donating, making the nitrogen atom in 2,3-dichloro-N-methylaniline more nucleophilic than in 2,3-dichloroaniline, thus favoring a second methylation.

  • Solution 1: Control Stoichiometry and Reaction Conditions.

    • Use an Excess of Aniline: Employing a significant excess of 2,3-dichloroaniline relative to the methylating agent can statistically favor the mono-alkylation product.[1]

    • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second methylation step more significantly than the first, thereby improving selectivity.[1]

    • Choice of Methylating Agent: Dimethyl carbonate (DMC) is known to be a selective mono-methylating agent in the presence of a suitable catalyst.[4]

  • Probable Cause 2: Inefficient Reaction Method. Some methylation methods are inherently more prone to over-alkylation.

  • Solution 2: Alternative Methylation Strategy.

    • Reductive Amination: This two-step method involves the formation of an imine between 2,3-dichloroaniline and formaldehyde, followed by its reduction. This approach offers excellent control over mono-methylation.[1]

Issue 3: Difficulty in Isolating and Purifying this compound

Question: I am having trouble precipitating and purifying the hydrochloride salt of 2,3-dichloro-N-methylaniline. What are the best practices?

Answer: The hydrochloride salt's physical properties, such as solubility and crystallinity, can present purification challenges.

  • Probable Cause 1: Inappropriate Solvent for Precipitation. The choice of solvent is critical for successful salt formation and precipitation.

  • Solution 1: Solvent Selection for Crystallization.

    • To precipitate the hydrochloride salt, dissolve the free base (2,3-dichloro-N-methylaniline) in a non-polar or moderately polar aprotic solvent in which the salt is insoluble. Examples include diethyl ether, toluene, or a mixture of ethyl acetate and hexanes.

    • Slowly add a solution of anhydrous HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt should precipitate out of the solution.

  • Probable Cause 2: Amorphous or Oily Product. The hydrochloride salt may initially form as an oil or an amorphous solid, making it difficult to handle and purify.

  • Solution 2: Promoting Crystallization.

    • Trituration: If an oil forms, try triturating it with a non-polar solvent like hexanes to induce solidification.

    • Recrystallization: If the initial precipitate is impure, recrystallization from a suitable solvent system is recommended. This often involves dissolving the salt in a minimal amount of a hot, polar solvent (like ethanol or isopropanol) and then adding a non-polar solvent (like diethyl ether or hexanes) until turbidity is observed, followed by slow cooling.

  • Probable Cause 3: Hydroscopicity. Aniline hydrochlorides can be hygroscopic, absorbing moisture from the air, which can affect their physical state and purity.[5]

  • Solution 3: Handling and Storage.

    • Perform the precipitation and filtration under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Dry the final product thoroughly under vacuum.

    • Store the this compound in a desiccator or a tightly sealed container to protect it from moisture.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of the chlorine atoms in the reactivity of 2,3-dichloroaniline?

A1: The two chlorine atoms are electron-withdrawing groups. They decrease the electron density on the benzene ring and, more importantly, on the nitrogen atom of the amino group through an inductive effect. This reduced electron density makes the nitrogen atom less nucleophilic and therefore less reactive in N-alkylation reactions compared to aniline itself.[1]

Q2: Can I use aqueous HCl to form the hydrochloride salt?

A2: While aqueous HCl can be used, it may not be ideal for obtaining a pure, crystalline solid. The presence of water can affect the solubility of the salt and may lead to the formation of a hydrated product or an oil. For optimal results, it is generally recommended to use anhydrous HCl, either as a gas or as a solution in an organic solvent like diethyl ether or isopropanol.[6]

Q3: How can I monitor the progress of the N-methylation reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, the mono-methylated product, and any di-methylated byproduct. The spots can be visualized under UV light. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.

Q4: What are the safety precautions I should take when working with 2,3-dichloroaniline and its derivatives?

A4: 2,3-dichloroaniline is toxic by inhalation and skin absorption and can cause methemoglobinemia.[7] Aniline hydrochloride is also classified as a hazardous material.[5][8] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and vapors.

Experimental Protocols

Protocol 1: N-methylation of 2,3-dichloroaniline via Reductive Amination

This protocol provides a general procedure for the selective mono-N-methylation of 2,3-dichloroaniline.

Materials:

  • 2,3-dichloroaniline

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichloroaniline (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add formaldehyde solution (1.1 equivalents) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • In small portions, carefully add sodium borohydride (1.5 equivalents) to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dichloro-N-methylaniline.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Formation of this compound

Materials:

  • Crude or purified 2,3-dichloro-N-methylaniline

  • Anhydrous diethyl ether

  • Anhydrous HCl (2.0 M solution in diethyl ether)

  • Beaker

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the 2,3-dichloro-N-methylaniline in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add the 2.0 M solution of HCl in diethyl ether dropwise.

  • A white precipitate of this compound should form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to a constant weight.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in N-methylation

Probable Cause Recommended Solution Key Considerations
Poor Reactivity of Starting MaterialIncrease temperature; Screen catalysts; Use a more reactive methylating agentMonitor for byproduct formation at higher temperatures.
Inappropriate SolventSolvent screening (e.g., DMF, DMSO, or less polar options for certain catalysts)Solvent can significantly impact reaction rate and catalyst activity.[4]
Sub-optimal StoichiometryAdjust the ratio of aniline to methylating agentAn excess of the methylating agent can lead to over-alkylation.[1]

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis N-methylation cluster_purification Purification & Salt Formation start 2,3-dichloroaniline react React with Formaldehyde & NaBH4 start->react workup Aqueous Workup & Extraction react->workup crude Crude 2,3-dichloro-N-methylaniline workup->crude purify Column Chromatography (Optional) crude->purify salt Dissolve in Ether & Add HCl crude->salt purify->salt isolate Filter & Dry salt->isolate product 2,3-dichloro-N-methylaniline HCl isolate->product

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing when analyzing halogenated anilines using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for halogenated anilines in reversed-phase HPLC?

A1: Peak tailing for basic compounds like halogenated anilines is a frequent challenge in reversed-phase HPLC and typically stems from multiple, often overlapping, factors.[1][2][3] Understanding these root causes is the first step in effective troubleshooting.

  • Secondary Silanol Interactions: Standard silica-based columns (e.g., C18) have residual, unbonded silanol groups (Si-OH) on their surface.[2][4][5] Halogenated anilines, being basic, can exist in a protonated, positively charged state. These positively charged analytes can interact strongly with ionized, negatively charged silanol groups (Si-O⁻) via secondary ionic interactions.[5][6][7] This interaction is a different retention mechanism from the primary hydrophobic interaction with the C18 chains, causing some analyte molecules to be retained longer and elute slowly, resulting in a tailed peak.[1][8] The acidity of these silanol groups can be increased by trace metal impurities in the silica, worsening the tailing effect.[2]

  • Chelation with Metal Contaminants: Halogenated anilines can act as chelating agents, interacting with trace metal ions (like iron, nickel, or aluminum) that may be present in the system.[1][9][10] These metal contaminants can originate from the silica packing material itself, stainless steel frits, tubing, or other components of the HPLC system.[1][9][11] This chelation creates another strong retention mechanism that leads to significant peak tailing.[11]

  • Mobile Phase pH Issues: The pH of the mobile phase is a critical parameter.[12][13][14] If the mobile phase pH is close to the pKa of the aniline's conjugate acid, both the ionized (protonated) and unionized (neutral) forms of the analyte will coexist.[14] This dual state can lead to inconsistent interactions with the stationary phase and result in broadened or tailing peaks.[14][15]

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase.[1][3][16] This leads to a portion of the analyte molecules eluting more quickly while the rest are retained longer, causing peak distortion that often manifests as tailing.[1]

Troubleshooting Guides

Q2: My halogenated aniline peaks are tailing. How do I know if silanol interactions are the cause?

A2: Diagnosing silanol interactions as the root cause involves a logical, step-by-step approach. The following workflow can help you confirm and address the issue.

  • Assess Mobile Phase pH:

    • Rationale: The ionization state of silanol groups is pH-dependent. At low pH (typically below 3), silanol groups are protonated (Si-OH) and less likely to interact ionically with basic analytes.[2][6][17]

    • Action: Lower the mobile phase pH to between 2.5 and 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[18] If peak shape improves significantly, silanol interactions are a likely culprit.

    • Caution: Be aware of your column's pH stability range. Prolonged use at very low pH (<2.5) can hydrolyze the bonded phase of some columns.[4][13]

  • Introduce a Competing Base:

    • Rationale: A small, basic mobile phase additive, often called a silanol-masking agent, can compete with your analyte for the active silanol sites.[6][19]

    • Action: Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase, typically at a concentration of 0.1-0.5%.[15][20] If this improves peak symmetry, it strongly indicates that silanol interactions were the problem.

  • Switch to a "Base-Deactivated" Column:

    • Rationale: Modern HPLC columns are specifically designed to minimize silanol activity for analyzing basic compounds.[4][21][22]

    • Action: If the problem persists and you are using an older, "Type A" silica column, switch to a more inert, "Type B" or base-deactivated column.[2][4] These columns feature high-purity silica with low metal content and are often "end-capped," where residual silanols are chemically bonded with a small, non-polar group to shield them.[4][8][10] Polar-embedded columns are another excellent option, as they have a polar group integrated into the alkyl chain that shields the silanols.[4][5]

start Peak Tailing Observed ph_check Is Mobile Phase pH > 3.5? start->ph_check lower_ph Action: Lower pH to 2.5-3.0 with 0.1% Formic Acid ph_check->lower_ph Yes add_tea Action: Add 0.1-0.5% TEA to Mobile Phase ph_check->add_tea No ph_improved Did Peak Shape Improve? lower_ph->ph_improved ph_improved->add_tea No silanol_issue Conclusion: Silanol interaction is the primary cause. ph_improved->silanol_issue Yes tea_improved Did Peak Shape Improve? add_tea->tea_improved column_check Are you using an older 'Type A' silica column? tea_improved->column_check No tea_improved->silanol_issue Yes switch_column Action: Switch to a Base-Deactivated or End-Capped Column column_check->switch_column Yes other_issue Consider other causes: Metal Chelation, Overload, etc. column_check->other_issue No switch_column->silanol_issue

Caption: Troubleshooting workflow for silanol-induced peak tailing.
Q3: I've adjusted the pH and tried amine additives, but the peak tailing persists. Could metal chelation be the issue?

A3: Yes, if common remedies for silanol interactions fail, metal chelation is a strong possibility.[9] This is particularly true for compounds with functional groups that can form stable complexes with metal ions.[10]

  • System Passivation: The stainless steel components of your HPLC can be a source of metal ions.

    • Protocol: To passivate the system, flush all lines and the injector with a solution of 5-10% nitric acid (ensure your system components are compatible) for 15-30 minutes, followed by a thorough flush with HPLC-grade water and then your mobile phase. This process can help remove reactive metal sites. For a less aggressive approach, flushing with a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1.0 mM in your mobile phase can also be effective.

  • Use of PEEK Components:

    • Rationale: Polyether ether ketone (PEEK) is a metal-free polymer that is inert and does not introduce metal ion contamination.

    • Action: If you consistently face this issue, consider replacing stainless steel tubing and frits with PEEK alternatives. This is especially important for connections between the column and the detector where extra-column band broadening can also occur.[1]

  • Column Choice:

    • Rationale: Column hardware and packing material can be sources of metal ions.[9]

    • Action: Use columns from manufacturers that specify low metal content in their silica packing and hardware. High-purity silica columns are designed to minimize these effects.[18]

Q4: How does the pKa of my specific halogenated aniline affect method development for good peak shape?

A4: The pKa of your analyte is a critical piece of information. The pKa of an aniline's conjugate acid (the anilinium ion) is the pH at which it is 50% ionized and 50% neutral.[23] To achieve sharp, symmetrical peaks, you should adjust the mobile phase pH to be at least 1.5 to 2 units away from the pKa.[14]

  • For Basic Anilines: To ensure the aniline is fully protonated and in a single ionic state, the mobile phase pH should be set at least 2 units below its pKa. This also helps by protonating silanols, reducing secondary interactions.[17]

  • For Very Weakly Basic Anilines: If you need to work at a higher pH to achieve retention, you can set the mobile phase pH at least 2 units above the pKa. In this state, the aniline will be neutral, and interactions with silanols will be minimized. However, retention might be too long, and solubility could be an issue.

CompoundpKa of Conjugate Acid (approx.)Recommended Mobile Phase pH Range for Protonation
Aniline4.6[23][24]< 2.6
4-Chloroaniline3.98< 2.0
4-Bromoaniline3.91< 1.9
4-Fluoroaniline4.65< 2.7
2,4-Dichloroaniline2.05< 1.0 (Challenging for silica columns)

Note: These pKa values are approximate and can vary slightly based on the literature source.

Operating near the pKa will result in a mixed population of ionized and neutral molecules, which interact differently with the stationary phase, leading to peak broadening and tailing.[14]

Summary of Best Practices

  • Column Selection: Start with a modern, high-purity, base-deactivated, or end-capped C18 column.[4][18][21] These are designed to minimize silanol interactions.

  • Mobile Phase pH Control: Adjust your mobile phase pH to be at least 2 units away from your analyte's pKa. For most anilines, a low pH (2.5-3.0) is ideal.[2][18] Use a buffer to maintain a stable pH.

  • Use Mobile Phase Additives: If tailing persists, add a competitive base like 0.1-0.5% TEA to mask residual silanols.[15]

  • Minimize Metal Contamination: Use high-purity solvents and, if necessary, passivate your system or use PEEK components to avoid metal chelation.[9]

  • Optimize Injection: Avoid column overload by diluting your sample or reducing the injection volume. Ensure your sample solvent is compatible with, or weaker than, your mobile phase.[1][15][16]

  • System Maintenance: Regularly check for blockages in column frits and use guard columns to protect your analytical column from contaminants.[16][25][26] A partially blocked frit can distort flow and cause tailing for all peaks.[3]

References

methods for removing unreacted starting material from 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical methodologies for the purification of 2,3-dichloro-N-methylaniline hydrochloride, a critical intermediate in pharmaceutical and chemical synthesis. We understand that achieving high purity is paramount for the success of your research and development efforts. This document is structured to address common challenges and provide robust solutions based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The most prevalent impurity is typically the unreacted starting material, 2,3-dichloroaniline . This arises from incomplete N-methylation during the synthesis. Depending on the synthetic route, other related isomers or over-methylated quaternary ammonium salts might be present, but the primary focus of purification is often the removal of the starting primary amine.

Q2: How can I accurately assess the purity of my product both before and after purification?

A multi-pronged analytical approach is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with a modifier like TFA or formic acid) can effectively separate the more polar hydrochloride salt from the less polar 2,3-dichloroaniline free base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used to detect and quantify impurities. The N-methyl group of your product will show a distinct singlet (around 3 ppm), which will be absent in the 2,3-dichloroaniline spectrum. Integration of characteristic peaks can provide a molar ratio of product to impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best performed on the free base form of the amine. Before analysis, the hydrochloride salt must be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent. GC-MS can effectively separate and identify volatile impurities.

Q3: My crude product is an oil or a sticky solid rather than a crystalline powder. What does this indicate?

This is a common issue and usually points to a significant level of impurity, which disrupts the crystal lattice formation of the desired hydrochloride salt. It can also be caused by residual solvent. Attempting direct recrystallization is often inefficient in this case. An extractive workup to first remove the bulk of the impurities is the recommended first step before proceeding to final crystallization.

Purification Methodologies & Troubleshooting Guides

The choice of purification method depends on the impurity profile, the scale of the reaction, and the required final purity. Below are detailed guides for the most effective techniques.

Method 1: Recrystallization

Recrystallization is the most straightforward method for purifying solid organic compounds and is highly effective if the impurity level is not excessively high (<15%).[1][2] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Q: How do I select an appropriate solvent for recrystallization?

An ideal solvent should fully dissolve your this compound at or near its boiling point but exhibit very low solubility at cooler temperatures (e.g., room temperature or 0-4 °C).[1] For amine hydrochlorides, which are salts, polar protic solvents are excellent starting points.

Solvent Selection Table

SolventSuitabilityRationale & Comments
Isopropanol (IPA) ExcellentOften the solvent of choice. Good dissolving power when hot, but salts are frequently less soluble when cold.
Ethanol (EtOH) GoodSimilar to IPA. The hydrochloride salt may have slightly higher solubility in cold ethanol, potentially reducing yield.
Methanol (MeOH) FairTends to be a very good solvent even when cold, which can lead to poor recovery. Best used as part of a co-solvent system.
Water Use with CautionWhile the salt is water-soluble, using pure water can be difficult as many organics are highly soluble.[3] Best for co-crystallization with a miscible organic solvent like IPA or acetone.
Acetone / Ethyl Acetate Poor (as primary)Generally poor solvents for salts. However, they can be excellent anti-solvents when added to a solution of your product in a solvent like IPA or EtOH to induce precipitation.[4]

Experimental Protocol: Recrystallization from Isopropanol (IPA)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol. Heat the mixture to a gentle boil (using a hot plate with a stirrer) while slowly adding more IPA until all the solid just dissolves. Expert Tip: Adding excess solvent is the most common mistake and will significantly reduce your yield.[1][2]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals rather than a precipitate that traps impurities.[2]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize product loss to the solvent.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization

IssueProbable Cause(s)Solution(s)
No crystals form on cooling Too much solvent was used; the solution is not supersaturated.Re-heat the solution to boil off some of the solvent until the solution becomes slightly cloudy (saturation point), then add a drop or two of solvent to re-clarify and cool again.
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute/impurity mixture; high level of impurity.Re-heat to redissolve the oil. Add a small amount of a miscible co-solvent in which the compound is less soluble. If this fails, the impurity level is too high; proceed with an acid-base extraction first.
Poor recovery/low yield Compound is too soluble in the cold solvent; insufficient cooling time; too much solvent used for washing.Ensure the solution is thoroughly chilled in an ice bath. Use an absolute minimum of ice-cold solvent for washing the crystals. Consider a different solvent system.
Method 2: Acid-Base Extraction

This is a powerful liquid-liquid extraction technique that separates compounds based on their differing acid-base properties and solubilities. It is the method of choice when recrystallization fails or when dealing with high impurity loads. The strategy involves converting the hydrochloride salt to its free base form, which is soluble in organic solvents, while exploiting the pKa difference between the secondary amine (product) and the primary amine (starting material impurity).

Causality: 2,3-dichloro-N-methylaniline is a secondary amine and is slightly more basic than the corresponding primary amine, 2,3-dichloroaniline. This difference, while small, can sometimes be exploited under carefully controlled pH conditions. A more robust method involves separating the amine from any neutral or acidic impurities.

Workflow Diagram: Acid-Base Purification

G cluster_start Step 1: Basification cluster_extraction Step 2: Extraction cluster_finish Step 3: Salt Formation start Crude Product (2,3-dichloro-N-methylaniline HCl + 2,3-dichloroaniline) dissolve Dissolve in Water/ Add Organic Solvent (e.g., EtOAc) start->dissolve basify Add aq. NaOH or NaHCO3 to pH > 10 dissolve->basify extract Two Phases Form: 1. Aqueous (Salts) 2. Organic (Free Amines) basify->extract Transfer to Separatory Funnel separate Separate Layers extract->separate wash Wash Organic Layer with Brine separate->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry evaporate Evaporate Solvent to get Purified Free Amine dry->evaporate redissolve Redissolve Amine in Solvent (IPA or Ether) evaporate->redissolve add_hcl Add HCl (Anhydrous, in Ether/IPA) redissolve->add_hcl precipitate Precipitate/Crystallize Purified HCl Salt add_hcl->precipitate isolate Filter and Dry precipitate->isolate

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Liberate the Free Base: Dissolve the crude hydrochloride salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate, DCM) in a separatory funnel.

  • Basification: Slowly add an aqueous solution of a base (e.g., 2M NaOH or saturated NaHCO₃) with swirling. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is >10. This ensures both the product and the starting material impurity are converted to their free base forms.

  • Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water and inorganic salts.

  • Drying & Isolation of Free Base: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified free amine, which may be an oil or a low-melting solid. At this stage, any non-basic organic impurities have been removed.

  • Re-formation of the Hydrochloride Salt:

    • Dissolve the purified free amine in a suitable anhydrous solvent (isopropanol or diethyl ether are common choices).

    • Slowly add a solution of anhydrous HCl (commercially available in solvents like diethyl ether or 2-propanol) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution. The precipitation can be completed by cooling in an ice bath.

    • Collect the purified salt by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

Method 3: Column Chromatography

Chromatography offers the highest resolution for purification but is often more resource-intensive. It is typically performed on the free base, not the hydrochloride salt.

Q: My amine is sticking to the silica gel column and giving broad, tailing peaks. How can I fix this?

This is a classic problem. Silica gel is acidic (due to silanol groups, Si-OH) and strongly interacts with basic amines, leading to poor separation and recovery.[5] There are two primary solutions:

  • Use a Basic Modifier: Add a small amount of a competing base to the mobile phase (eluent). Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is added to the solvent system (e.g., Hexane/Ethyl Acetate + 1% NEt₃). The modifier neutralizes the acidic sites on the silica, allowing the amine to travel through the column more cleanly.[5][6]

  • Use a Different Stationary Phase: Amine-functionalized silica columns are commercially available and provide an excellent, less polar alternative to bare silica for purifying basic compounds without requiring mobile phase additives.[7]

General Purification Strategy Diagram

G start Crude 2,3-dichloro-N-methylaniline HCl purity_check1 Assess Purity (TLC, HPLC, NMR) start->purity_check1 high_impurity High Impurity (>15%) or Oily Product purity_check1->high_impurity No low_impurity Low Impurity (<15%) Crystalline Solid purity_check1->low_impurity Yes extraction Perform Acid-Base Extraction high_impurity->extraction recrystallize Perform Recrystallization low_impurity->recrystallize free_base Isolated Free Amine extraction->free_base final_product Pure Product recrystallize->final_product chromatography Column Chromatography (if needed for isomer separation) free_base->chromatography Further Purification final_salt Convert to HCl Salt free_base->final_salt Direct Conversion chromatography->final_salt final_salt->recrystallize Final Polish final_salt->final_product

Caption: Decision tree for selecting a purification method.

Summary of Methods

MethodBest ForProsCons
Recrystallization Removing small amounts of impurities from a solid product.Fast, economical, good for large scales.Ineffective for high impurity loads or oily products; solvent selection can be tricky.
Acid-Base Extraction Removing bulk impurities, purifying oily products, separating from neutral/acidic compounds.Highly effective, robust, scalable.Requires handling of acids/bases; involves multiple steps; may not separate compounds with very similar pKa.
Column Chromatography Separating compounds with similar properties (e.g., isomers) or as a final high-purity polishing step.Highest resolution and purifying power.More time-consuming, requires more solvent, can be difficult to scale up, potential for product loss on the column.

References

Technical Support Center: Stability and Degradation of 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-dichloro-N-methylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound (C₇H₈Cl₃N, MW: 212.50 g/mol ) is a halogenated aromatic amine with applications in chemical synthesis and pharmaceutical research.[1] Understanding its stability profile is critical for ensuring the integrity of experimental results, the quality of synthesized materials, and the safety of resulting products. This guide provides a comprehensive overview of the factors influencing its stability and the potential degradation pathways, along with practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be compromised by several factors, including:

  • pH: Aromatic amines can be unstable in acidic or basic conditions, which can lead to hydrolysis.[2]

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.[3]

  • Temperature: Elevated temperatures can accelerate thermal degradation.[3]

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of various degradation products.[4]

  • Moisture: As a hydrochloride salt, the compound can be hygroscopic, and the presence of water can facilitate hydrolytic degradation.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation studies on this compound are limited, we can predict potential degradation pathways based on the reactivity of similar chlorinated anilines.[5] Key degradation reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the N-methyl group could potentially be cleaved, or the entire amino group could be replaced by a hydroxyl group, leading to the formation of 2,3-dichloroaniline or 2,3-dichlorophenol, respectively.

  • Oxidation: Oxidation can lead to the formation of colored impurities. The N-methyl group is susceptible to oxidation, potentially forming N-formyl or N-oxide derivatives. The aromatic ring can also be oxidized, leading to ring-opened products or the formation of quinone-like structures.[4]

  • Photodegradation: Exposure to light can lead to dechlorination, where one or both chlorine atoms are removed from the aromatic ring, forming monochloro-N-methylaniline or N-methylaniline. Dimerization or polymerization reactions can also occur.[6]

  • Thermal Degradation: At elevated temperatures, the hydrochloride salt may decompose, releasing hydrogen chloride gas.[2] Further heating can lead to the breakdown of the aromatic ring, emitting toxic fumes of hydrogen chloride and nitrogen oxides.[2]

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is crucial to store it under the following conditions:

  • Tightly sealed container: To protect it from moisture and air.

  • Cool and dry place: To minimize thermal degradation and hydrolysis.

  • Protection from light: Store in an amber vial or in a dark place to prevent photodegradation.

  • Inert atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Discoloration of the solid compound or its solutions.
  • Symptom: The typically off-white to light brown solid or a colorless solution develops a yellow, brown, or even purple hue over time.

  • Probable Cause: This is a common indicator of oxidative degradation. Aromatic amines, including N-methylaniline derivatives, are prone to air oxidation, which forms colored polymeric impurities.[7]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool environment.

    • Inert Atmosphere: For sensitive applications, purge the storage container with an inert gas (argon or nitrogen) before sealing.

    • Solvent Purity: When preparing solutions, use high-purity, de-gassed solvents to minimize dissolved oxygen.

    • Antioxidants: For solution-based experiments where stability is a concern, consider the addition of a small amount of an antioxidant, if it does not interfere with your downstream application.

Issue 2: Appearance of unexpected peaks in HPLC analysis during a stability study.
  • Symptom: Chromatograms show new peaks that were not present in the initial analysis of the sample.

  • Probable Cause: The compound is degrading under the experimental or storage conditions. The retention times of the new peaks can provide clues about the nature of the degradation products.

  • Troubleshooting Workflow:

G start Unexpected Peaks in HPLC check_rt Analyze Retention Times (RT) of New Peaks start->check_rt early_peaks Early Eluting Peaks (More Polar Degradants?) check_rt->early_peaks late_peaks Late Eluting Peaks (Less Polar Degradants?) check_rt->late_peaks hydrolysis Suspect Hydrolysis or Oxidation Products (e.g., 2,3-dichloroaniline, hydroxylated derivatives) early_peaks->hydrolysis Yes dimerization Suspect Dimerization or Polymerization Products late_peaks->dimerization Yes lcms_analysis Perform LC-MS Analysis to Identify m/z of Degradants hydrolysis->lcms_analysis dimerization->lcms_analysis pathway_id Propose Degradation Pathway Based on Mass Data lcms_analysis->pathway_id method_opt Optimize HPLC Method to Resolve All Peaks pathway_id->method_opt end Characterized Degradation Profile method_opt->end

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.

  • Detailed Steps:

    • Characterize New Peaks: Note the retention time, peak shape, and UV-Vis spectrum (if using a PDA detector) of the new peaks.

    • Hypothesize Degradants:

      • Earlier eluting peaks are typically more polar than the parent compound. This could suggest hydrolysis products (e.g., 2,3-dichloroaniline) or ring-hydroxylated species.

      • Later eluting peaks are generally less polar. These could be dimers or other condensation products.

    • Confirm Identity with Mass Spectrometry (LC-MS): The most effective way to identify unknown peaks is to analyze the sample by LC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products, allowing for the elucidation of their structures.

    • Perform Forced Degradation Studies: To confirm the identity of the degradation products, intentionally degrade a sample of this compound under controlled conditions (e.g., acid, base, peroxide, heat, light) and compare the resulting chromatogram with your sample.[3]

Issue 3: Poor peak shape (tailing or fronting) in reversed-phase HPLC analysis.
  • Symptom: The chromatographic peak for this compound is not symmetrical.

  • Probable Cause: Peak tailing for basic compounds like aromatic amines is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[8] Peak fronting can be an indication of column overload.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is low enough (typically pH 2-3) to keep the analyte fully protonated and to suppress the ionization of silanol groups.[8]

    • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase. TEA will interact with the active silanol sites, reducing their interaction with the analyte.[8]

    • Column Choice: Use a modern, high-purity silica column (Type B) or a column with a stationary phase specifically designed for the analysis of basic compounds (e.g., end-capped or polar-embedded phases).[8]

    • Sample Concentration: If peak fronting is observed, dilute the sample and re-inject to check for column overload.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[3][9]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven.

  • Photodegradation: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.

4. Sample Analysis:

  • Analyze the stressed samples by a suitable analytical technique, such as HPLC with UV and MS detection, to separate and identify the parent compound and any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal (80°C, solid) Thermal->HPLC Photo Photodegradation (ICH Q1B) Photo->HPLC ID Identify Degradation Products HPLC->ID Method Develop Stability-Indicating Method ID->Method Stock Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-MS Method

This protocol provides a starting point for developing an HPLC-MS method for the analysis of this compound and its potential degradation products.

Table 1: HPLC-MS Parameters

ParameterRecommended Condition
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Detector Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 50-500

Predicted Degradation Pathways

Based on the chemical structure of 2,3-dichloro-N-methylaniline, the following degradation pathways are predicted under various stress conditions.

G cluster_main 2,3-dichloro-N-methylaniline cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent [Image of 2,3-dichloro-N-methylaniline structure] Dealkylation [Image of 2,3-dichloroaniline structure] 2,3-dichloroaniline Parent->Dealkylation Acid/Base Deamination [Image of 2,3-dichlorophenol structure] 2,3-dichlorophenol Parent->Deamination Harsh Hydrolysis N_oxide [Image of 2,3-dichloro-N-methylaniline N-oxide structure] N-oxide derivative Parent->N_oxide H₂O₂ Dimer [Image of a dimer structure] Dimerization products Parent->Dimer Oxidation Dechlorination [Image of 2-chloro-N-methylaniline structure] Monochloro-N-methylaniline Parent->Dechlorination UV Light

Caption: Predicted degradation pathways of 2,3-dichloro-N-methylaniline.

Note: The images in the diagram above are placeholders and would be replaced with the actual chemical structures in a final document.

References

Technical Support Center: Stabilizing Solutions of 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2,3-dichloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Aromatic amine hydrochlorides are notoriously susceptible to degradation, which can compromise experimental integrity. This document provides in-depth, field-proven insights into the causes of instability and offers robust protocols to ensure the reliability and reproducibility of your results.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the preparation and storage of this compound solutions.

Issue 1: My solution is turning yellow or brown.

Q: I just prepared a solution of this compound, and it's already developing a yellow or brown tint. What is causing this discoloration, and how can I prevent it?

A: Discoloration is the most common indicator of degradation in aromatic amine solutions. The primary cause is oxidation . The amine group is susceptible to oxidation by atmospheric oxygen, a process that is significantly accelerated by exposure to light and elevated temperatures. This process can form colored oligomeric or polymeric byproducts, fundamentally altering the concentration and purity of your active compound.[1][2][3]

Causality: The N-methyl group in your compound offers some protection against oxidation compared to a primary amine, but the electron-rich aromatic ring is still vulnerable.[4] Oxidation often proceeds through radical mechanisms, leading to the formation of complex colored products, including quinone-like structures and polymers.[1][5]

✅ Solution & Preventative Protocol:

To mitigate oxidative degradation, you must control the solution's chemical and physical environment from the moment of preparation.

  • Solvent Deoxygenation: Before weighing your compound, thoroughly deoxygenate your chosen solvent (e.g., ultrapure water, methanol) by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

  • pH Control: For aqueous solutions, use a pre-prepared acidic buffer or adjust the pH to be acidic (pH 3-4). This ensures the amine remains in its protonated hydrochloride salt form, which is significantly more stable and less prone to oxidation.[6][7]

  • Light Protection: Prepare the solution in an amber glass vial or a clear vial wrapped completely in aluminum foil. Aromatic amines are known to be light-sensitive.[6]

  • Inert Atmosphere: After adding the compound to the solvent, briefly flush the headspace of the vial with the inert gas before sealing it tightly.[8]

  • Temperature Control: Prepare the solution in an ice bath to minimize thermal degradation from the outset. Once prepared, store the solution at recommended low temperatures (see storage table below).[4][6]

Issue 2: A precipitate has formed in my aqueous solution.

Q: I prepared a clear aqueous solution, but after some time, I noticed a cloudy appearance or the formation of a solid precipitate. What's happening?

A: Precipitate formation in an aqueous solution of an amine hydrochloride is almost always due to a pH shift . The hydrochloride salt is the protonated form of the amine, which is generally water-soluble.[4] If the pH of the solution increases, the amine gets deprotonated to its free base form. The free base of 2,3-dichloro-N-methylaniline is significantly less soluble in water and will precipitate out.[9]

Causality: A pH increase can occur due to the absorption of atmospheric CO₂, interaction with alkaline glassware, or the inherent basicity of the amine itself in an unbuffered system. Maintaining an acidic environment is critical to keep the compound protonated and fully dissolved.

✅ Solution & Preventative Protocol:
  • Use Buffered Solvents: The most robust solution is to dissolve the compound in a pre-prepared aqueous buffer with a pH of 4 or lower. A 50 mM citrate or acetate buffer is a common choice, but ensure it is compatible with your downstream application.

  • Verify pH: After dissolution, verify the final pH of your stock solution using a calibrated pH meter. If necessary, adjust downwards with dilute HCl.

  • Proper Glassware Preparation: Ensure all glassware is thoroughly rinsed with ultrapure water to remove any residual basic detergents. For highly sensitive experiments, consider acid-washing your glassware.

Troubleshooting Workflow Diagram

cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_causes Root Cause Analysis cluster_solutions Corrective Actions Start Instability in 2,3-dichloro-N-methylaniline HCl Solution? Discoloration Is the solution yellow/brown? Start->Discoloration Precipitate Is there a precipitate? Start->Precipitate Discoloration->Precipitate No Oxidation Probable Cause: Oxidation (Air/Light/Heat Exposure) Discoloration->Oxidation Yes pH_Shift Probable Cause: pH Increase (Deprotonation to Free Base) Precipitate->pH_Shift Yes Solution_Oxidation Implement Protocol 1: - Use Deoxygenated Solvent - Protect from Light - Maintain Inert Atmosphere - Control Temperature Oxidation->Solution_Oxidation Solution_pH Implement Protocol 1: - Use Acidic Buffer (pH < 4) - Verify Final pH - Use Clean Glassware pH_Shift->Solution_pH cluster_prep Phase 1: Environment Control cluster_dissolve Phase 2: Solution Preparation cluster_storage Phase 3: Finalization & Storage A 1. Prepare Acidic Buffer (e.g., 50mM Citrate, pH 3.5) B 2. Deoxygenate Buffer (Sparge with N2/Ar for 20 min) A->B D 4. Add Deoxygenated Buffer & Dissolve B->D C 3. Weigh Compound into Amber Vial C->D E 5. Flush Headspace with N2/Ar & Seal Tightly D->E F 6. Protect from Light (Wrap in Foil) E->F G 7. Store at Recommended Temperature F->G

Caption: Step-by-step workflow for preparing a stable stock solution.

Protocol 2: Monitoring Solution Stability via HPLC-UV

This method allows for the quantitative assessment of the solution's stability over time.

  • Initial Analysis (T=0):

    • Immediately after preparing the stock solution according to Protocol 1, perform an HPLC-UV analysis.

    • Suggested Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution using Acetonitrile and 0.1% Formic Acid in Water.

      • Detection: UV detector set at an appropriate wavelength (determine by running a UV scan, likely around 240-250 nm).

    • Record the peak area and retention time of the main peak. This serves as your 100% reference.

  • Time-Point Analysis:

    • Store the stock solution and aliquots under your desired conditions.

    • At specified time points (e.g., 1 day, 3 days, 1 week, 1 month), thaw an aliquot (if frozen) and re-analyze using the identical HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the initial peak area remaining at each time point.

    • A solution is generally considered stable if the main peak area remains within 95-105% of the initial value and no significant degradation peaks (new peaks) appear.

Part 4: Data & Storage Summary

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Name This compound
CAS Number 1187386-16-8
Molecular Formula C₇H₇Cl₂N·HCl
Molecular Weight 212.50 g/mol
Appearance Solid (Varies from colorless to brown)
Solubility Enhanced solubility in polar solvents
Table 2: Recommended Storage Conditions for Solutions
ConditionRecommendationRationale
Temperature Short-term (≤1 week): 2-8°CLong-term: -20°C or -70°CSlows kinetic rate of degradation.
pH (Aqueous) 3.0 - 4.0Maintains protonated, stable salt form; prevents precipitation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation by atmospheric O₂.
Light Exposure Protect from light (Amber vials/foil)Prevents photodegradation.
Container Tightly sealed glass vial with PTFE-lined capPrevents solvent evaporation and contamination.

References

Technical Support Center: Scale-Up Synthesis of 2,3-dichloro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<Step_2> <Step_2_Execution> I have gathered a significant amount of information regarding the synthesis of substituted anilines, including general synthetic routes like nitroarene reduction and Buchwald-Hartwig amination. I also found specific information on the hydrochloride salt formation of amines, which is directly relevant to the target molecule. The search results provide safety data sheets (SDS) for closely related compounds like 2,3-dichloroaniline and N-methylaniline, which will be crucial for the safety section. I have also found resources on troubleshooting common issues in aniline synthesis, such as incomplete reactions and the formation of byproducts.

However, I lack specific details on the scale-up challenges of 2,3-dichloro-N-methylaniline hydrochloride itself. The current information is more general to aniline derivatives. To provide a truly in-depth and specific technical guide as requested, I need to find more targeted information on the potential issues encountered when producing this particular molecule on a larger scale. This could include specific impurity profiles, challenges with exotherm control during methylation or chlorination (depending on the synthetic route), and difficulties in crystallization and purification of the final hydrochloride salt.

Therefore, I need to perform more targeted searches to bridge this knowledge gap.I have now gathered more specific information on potential scale-up challenges. The searches provided insights into:

  • Chlorination of Anilines: I found articles discussing regioselectivity in aniline chlorination, which is a key step in one of the likely synthetic routes to 2,3-dichloro-N-methylaniline. This information will be valuable for addressing challenges related to the formation of isomers.

  • N-methylation of Anilines: The search results include methods for N-methylation using various reagents and catalysts, some of which have been demonstrated at a gram or even 10 mmol scale. This will help in discussing the scalability of this reaction step.

  • Purification of Dichloroanilines: I found a patent describing the preparation and purification of high-purity 2,6-dichloro-4-trifluoromethyl aniline, which involves distillation and control of impurities. This provides analogous information that can be applied to the target molecule.

  • Hydrochlorination: I found a review on the hydrochlorination of alkenes, which, while not directly about anilines, provides general principles and discusses safety hazards of generating HCl in situ, which is relevant to the final salt formation step.

  • Pilot Plant Operations: Articles on the setup of a pilot plant for bio-based aniline production give a general context of the considerations for scaling up aniline synthesis.

While I haven't found a document that details the entire scale-up synthesis of this compound in one place, I now have enough specific information about the key chemical transformations and potential challenges to construct a comprehensive and scientifically sound technical support guide. I can logically infer the specific challenges for the target molecule based on the data gathered for its close structural analogs and the individual reaction steps. Therefore, I can now proceed with structuring and creating the content as requested.

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges through a curated troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Introduction to Synthetic Strategy

The synthesis of this compound on a larger scale typically involves a multi-step process. A common and logical synthetic route begins with the chlorination of an aniline derivative, followed by N-methylation, and finally, conversion to the hydrochloride salt. Each of these stages presents unique challenges when transitioning from laboratory to pilot plant or industrial scale. This guide will deconstruct these challenges and provide actionable solutions.

A plausible synthetic pathway is outlined below. The initial step focuses on achieving the desired 2,3-dichloro substitution pattern on the aniline ring, which can be a significant challenge in terms of regioselectivity. This is followed by the selective methylation of the amino group and concludes with the formation of the stable hydrochloride salt.

Synthetic_Pathway A Aniline Derivative B Chlorination A->B C 2,3-Dichloroaniline B->C D N-Methylation C->D E 2,3-Dichloro-N-methylaniline D->E F Hydrochlorination E->F G 2,3-Dichloro-N-methylaniline Hydrochloride F->G

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Guide: From Lab to Scale-Up

This section addresses specific issues that may arise during the scale-up synthesis, providing potential causes and recommended solutions.

Issue 1: Poor Regioselectivity in the Chlorination of the Aniline Ring

Question: During the scale-up of the chlorination step, I'm observing the formation of multiple dichlorinated isomers (e.g., 2,4-, 2,5-, 2,6-dichloroaniline) in significant quantities, leading to a complex mixture that is difficult to purify. How can I improve the selectivity for the desired 2,3-dichloro isomer?

Answer: Achieving high regioselectivity in the electrophilic chlorination of anilines is a well-documented challenge, as the amino group is a strong ortho-, para-director.[1] On a larger scale, localized concentration and temperature gradients can exacerbate this issue.

Causality and Strategic Solutions:

  • Protecting Group Strategy: The most reliable method to control selectivity is to temporarily deactivate and sterically hinder the aniline. Acetylation to form the corresponding acetanilide is a common and effective strategy. The bulkier acetyl group can favor ortho-substitution and prevent over-chlorination. The acetanilide can then be hydrolyzed post-chlorination.[2]

  • Directed Ortho-Chlorination: Recent advances in organocatalysis offer highly selective methods for ortho-chlorination. The use of a secondary ammonium chloride salt as a catalyst has been shown to be highly effective and scalable.[3] This method often proceeds at room temperature and is tolerant to air and moisture, which is advantageous for larger-scale operations.[3]

Experimental Protocol: Acetanilide Protection for Selective Chlorination

  • Acetylation:

    • In a suitably sized reactor, dissolve the starting aniline in glacial acetic acid.

    • Slowly add acetic anhydride with efficient stirring, maintaining the temperature below 30°C.

    • Stir the mixture until the reaction is complete (monitor by HPLC or TLC).

    • The product, the corresponding acetanilide, can often be precipitated by adding the reaction mixture to water, then filtered and dried.

  • Chlorination of Acetanilide:

    • Suspend the dried acetanilide in a suitable solvent such as acetic acid.

    • Slowly introduce the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) while carefully controlling the temperature. Note that the introduction of chlorine gas requires specialized equipment and safety protocols for large-scale use.

    • Maintain the reaction temperature, as exothermic reactions are common. Inadequate temperature control can lead to side reactions.

    • Monitor the reaction progress to ensure the desired level of dichlorination is achieved without significant formation of over-chlorinated byproducts.

  • Hydrolysis:

    • Once the chlorination is complete, the resulting dichloroacetanilide is hydrolyzed back to the dichloroaniline. This is typically achieved by heating with aqueous mineral acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).[2]

    • After hydrolysis, the 2,3-dichloroaniline can be isolated by neutralization and extraction.

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Key Considerations for Scale-Up
Solvent Volume 10-20 mL/g5-10 L/kgEfficient stirring is crucial to maintain a homogenous suspension.
Reagent Addition Manual, dropwiseMetering pump for controlled addition rate.Control exotherm and prevent localized high concentrations.
Temperature Control Ice bathJacketed reactor with a cooling system.Prevent side reactions and ensure consistent product quality.
Work-up Separatory funnelCentrifuge or filter press for solid isolation.Efficiently handle larger volumes of material.
Issue 2: Incomplete N-Methylation and Formation of Byproducts

Question: Upon scaling the N-methylation of 2,3-dichloroaniline, I'm facing incomplete conversion and the formation of N,N-dimethylated byproduct. How can I optimize this step for better yield and purity?

Answer: N-methylation can be challenging to control, especially on a larger scale where stoichiometry and temperature homogeneity are critical. Common methylating agents like dimethyl sulfate and methyl iodide are effective but also toxic and can lead to over-methylation if not carefully controlled.

Causality and Strategic Solutions:

  • Alternative Methylating Agents: Consider using less reactive and more controllable methylating agents. Formic acid in the presence of a reducing agent (Eschweiler-Clarke reaction) is a classic and scalable method for monomethylation.[4] More modern approaches utilize methanol as a C1 source with a suitable catalyst, which is a greener and often more selective alternative.[5]

  • Stoichiometric Control: Precise control over the molar equivalents of the methylating agent is crucial. On a larger scale, ensure accurate dosing using calibrated pumps. A slight sub-stoichiometric amount of the methylating agent can sometimes be used to minimize the formation of the N,N-dimethyl byproduct, at the cost of some starting material remaining.

  • Catalyst Selection: For methanol-based methylations, the choice of catalyst is critical. Ruthenium complexes have shown excellent performance for the N-methylation of anilines under relatively mild conditions.[5]

Experimental Protocol: Reductive Amination for N-Methylation

  • Reaction Setup:

    • Charge the 2,3-dichloroaniline and a suitable solvent into the reactor.

    • Add the chosen C1 source (e.g., formaldehyde or paraformaldehyde) and a reducing agent (e.g., formic acid or sodium borohydride).

    • If using a catalytic method with methanol, charge the aniline, methanol, a weak base (e.g., cesium carbonate), and the catalyst into the reactor.[5]

  • Reaction Execution:

    • Heat the reaction mixture to the optimal temperature with vigorous stirring.

    • Monitor the reaction by HPLC or GC to track the consumption of the starting material and the formation of the desired product and any byproducts.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture.

    • Quench any remaining reducing agent carefully.

    • The product can be isolated by extraction and then purified by distillation or crystallization.

Issue 3: Difficulties in the Crystallization and Purification of the Final Hydrochloride Salt

Question: I am struggling to obtain a crystalline and pure this compound at a larger scale. The product is often oily or discolored. What can I do to improve the final isolation step?

Answer: The formation and crystallization of amine hydrochloride salts can be influenced by several factors, including solvent choice, pH, and the presence of impurities.[6] Oiling out is a common issue when the melting point of the product is lower than the temperature of the crystallization medium or when impurities are present.

Causality and Strategic Solutions:

  • Solvent Selection: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble is ideal. Common choices include isopropanol, ethanol, or ethyl acetate, often with the addition of an anti-solvent like heptane or hexane to induce precipitation.

  • pH Control: Ensure the solution is sufficiently acidic to fully protonate the amine. The addition of HCl should be done carefully to avoid a large exotherm. Using a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) can provide better control than gaseous HCl on a larger scale, though safety precautions for in-situ HCl generation are critical.[7]

  • Seeding: Seeding the solution with a small amount of pure crystalline product can promote crystallization and prevent the formation of an oil.

  • Cooling Profile: A slow and controlled cooling rate is essential for the growth of well-defined crystals. Rapid cooling often leads to the precipitation of smaller, less pure particles or oiling out.

Experimental Protocol: Hydrochloride Salt Formation and Crystallization

  • Dissolution and pH Adjustment:

    • Dissolve the purified 2,3-dichloro-N-methylaniline free base in a suitable solvent (e.g., isopropanol).

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or a solution of HCl in isopropanol) with stirring, monitoring the pH to ensure it is acidic.

  • Crystallization:

    • Heat the mixture to ensure complete dissolution.

    • If necessary, filter the hot solution to remove any particulate matter.

    • Allow the solution to cool slowly. If crystallization does not occur, consider adding a seed crystal.

    • Once crystallization begins, continue the slow cooling to the desired final temperature.

  • Isolation and Drying:

    • Isolate the crystalline product by filtration.

    • Wash the filter cake with a cold solvent to remove any residual impurities.

    • Dry the product under vacuum at a suitable temperature to remove residual solvents.

Troubleshooting_Logic cluster_Chlorination Chlorination Step cluster_Methylation N-Methylation Step cluster_Purification Final Purification Step Start Scale-Up Synthesis Issue Chlorination_Issue Poor Regioselectivity Start->Chlorination_Issue Methylation_Issue Incomplete Reaction / Byproducts Start->Methylation_Issue Purification_Issue Crystallization Difficulties Start->Purification_Issue Protecting_Group Use Acetanilide Protecting Group Chlorination_Issue->Protecting_Group Organocatalysis Employ Directed Ortho-Chlorination Catalyst Chlorination_Issue->Organocatalysis Alt_Reagent Use Alternative Methylating Agent (e.g., Formic Acid) Methylation_Issue->Alt_Reagent Stoichiometry Optimize Stoichiometric Control Methylation_Issue->Stoichiometry Catalyst_Choice Select Appropriate Catalyst for Methanol-based Methods Methylation_Issue->Catalyst_Choice Solvent Optimize Solvent/Anti-solvent System Purification_Issue->Solvent pH_Control Ensure Proper pH Control Purification_Issue->pH_Control Seeding Utilize Seeding Strategy Purification_Issue->Seeding Cooling Implement Controlled Cooling Profile Purification_Issue->Cooling

Caption: A troubleshooting decision tree for common scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Handling of Chlorinating Agents: Chlorine gas is highly toxic and corrosive, requiring specialized handling and scrubbing systems. Sulfuryl chloride is also corrosive and reacts violently with water.

  • Exothermic Reactions: Both the chlorination and hydrochlorination steps can be highly exothermic. A robust cooling system and controlled reagent addition are essential to prevent thermal runaways.

  • Toxicity of Anilines: Dichloroanilines are toxic and can be absorbed through the skin.[8] Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory.[9] Work should be conducted in a well-ventilated area or a fume hood.

  • Handling of Hydrochloric Acid: Concentrated hydrochloric acid is corrosive. When generating HCl in situ, there can be a risk of pressure buildup if the reaction is not properly controlled.[7]

Q2: What analytical methods are recommended for monitoring the reaction progress and final product purity?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the appearance of products and byproducts in all steps of the synthesis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity and purity of the final product.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the thermal stability of the final product.

Q3: Are there any specific considerations for waste disposal in this synthesis?

A3: Yes, waste streams from this synthesis must be handled responsibly:

  • Halogenated Organic Waste: Solvents and reaction mixtures containing chlorinated compounds should be collected and disposed of as hazardous halogenated organic waste.

  • Acidic and Basic Waste: Aqueous waste from work-up steps will be acidic or basic and should be neutralized before disposal.

  • Heavy Metal Waste: If a metal catalyst is used (e.g., for methylation), the catalyst should be recovered or disposed of as hazardous waste containing heavy metals.

References

Technical Support Center: Managing and Disposing of Toxic Byproducts from Dichloroaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and safety information for managing the hazardous byproducts generated from chemical reactions involving dichloroanilines (DCAs). As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to handle these materials safely, minimize waste, and ensure compliant disposal, thereby protecting both laboratory personnel and the environment.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Hazards & Byproducts

Q1: What are the primary toxic byproducts of concern in dichloroaniline reactions?

A1: Dichloroaniline itself is toxic, capable of causing serious injury through skin absorption, inhalation, or ingestion.[1][2] A primary health concern is its ability to induce methemoglobinemia, which reduces the blood's oxygen-carrying capacity.[3] During reactions, and especially upon heating or combustion, even more hazardous byproducts can form. These include:

  • Oxides of Nitrogen (NOx) and Hydrogen Chloride (HCl): These toxic gases are released during thermal decomposition.[3][4]

  • Polychlorinated Biphenyls (PCBs): Certain reaction conditions can lead to the formation of PCBs, which are persistent organic pollutants with significant health and environmental risks.[5]

  • Azobenzenes: In the presence of oxidizing agents or certain microbial activity, anilines can couple to form toxic azo compounds, such as 3,3',4,4'-tetrachloroazobenzene.[6]

It is critical to assume that any side-stream or waste product from a DCA reaction is at least as hazardous as the starting material.

Q2: What are the key physical and chemical hazards of dichloroanilines (DCAs)?

A2: DCAs are typically brown or tan crystalline solids.[3][4] While not highly flammable, they are combustible and must be preheated before ignition can occur.[3] The primary hazard lies in their toxicity and incompatibility with certain chemicals.

Hazard Parameter Description Primary Sources
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1][7] Can cause skin and severe eye irritation.[3]Material Safety Data Sheets (MSDS)[1][2][7]
Chronic Toxicity Danger of cumulative effects with repeated exposure.[1][2]MSDS[2]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][2][8]BenchChem Guides, MSDS[1][8][9]
Chemical Incompatibility Reacts with oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][3][7]NOAA CAMEO Chemicals[3]
Decomposition Emits highly toxic fumes of HCl and NOx when heated to decomposition.[4]PubChem[4]
Section 2: In-Process Management & Waste Minimization

Q3: How can I minimize the formation of hazardous byproducts during my experiment?

A3: Careful experimental design is the first line of defense.

  • Temperature Control: Avoid excessive heating, as thermal decomposition leads to the formation of NOx and HCl.[4]

  • Atmosphere Control: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and the formation of undesirable side products.

  • Stoichiometry: Use precise stoichiometric amounts of reagents to minimize unreacted starting materials in the waste stream.

  • Solvent Choice: Select solvents that are stable under the reaction conditions and do not contribute to hazardous byproduct formation.

Q4: What is the correct procedure for quenching a dichloroaniline reaction?

A4: The goal of quenching is to safely neutralize any remaining reactive species. The choice of quenching agent depends on the specific reactants used.

  • For reactions involving strong acids: Slowly add the reaction mixture to a cooled, stirred solution of a weak base, such as sodium bicarbonate.

  • For reactions involving oxidizing agents: Use a reducing agent, such as sodium bisulfite, added cautiously to the cooled reaction mixture.

Always perform quenching in a chemical fume hood with appropriate personal protective equipment (PPE).

Section 3: Waste Characterization, Segregation & Storage

Q5: How can I determine the concentration of DCAs and their byproducts in my waste stream?

A5: Quantifying the hazardous components in your waste is crucial for proper disposal. Established analytical methods can be adapted for this purpose.

Analytical Technique Methodology Summary Typical Performance
GC-MS Gas Chromatography-Mass Spectrometry is suitable for trace analysis. Samples are typically prepared via liquid-liquid extraction.[10] EPA Method 8131 provides a framework for this analysis.[11]LOD: 0.01–0.05 µg/L; Recovery: 80-120%[10]
HPLC-MS/MS High-Performance Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity. Sample preparation often uses the QuEChERS method.[10][12]LOD: 0.6 µg/kg; Recovery: 75-86%[10]

Consulting with your institution's analytical services or environmental health and safety (EHS) department is highly recommended.

Q6: What are the absolute "must-do's" for segregating and storing DCA waste?

A6: Improper segregation can lead to dangerous reactions and complicates disposal.[8] Adherence to these rules is mandatory.

  • Dedicated & Labeled Containers: Use a dedicated, properly sealed container made of compatible material (e.g., high-density polyethylene).[8][13] The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "Dichloroaniline Waste," and the appropriate hazard symbols (e.g., Toxic, Environmentally Hazardous).[8][14]

  • Separate Halogenated Waste: Halogenated organic waste (like DCA) MUST be collected separately from non-halogenated waste.[15]

  • Avoid Incompatibles: Never mix DCA waste with acids, acid anhydrides, acid chlorides, or strong oxidizing agents.[8]

  • Secure Storage: Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[11]

The following diagram illustrates the decision-making process for waste segregation.

Caption: Waste segregation decision workflow for DCA byproducts.

Section 4: Treatment & Disposal Protocols

Q7: Can I neutralize DCA waste in the lab before disposal?

A7: On-site treatment of hazardous waste is highly regulated and generally not recommended without specific institutional approval and protocols. For small amounts, a neutralization step might be part of a reaction quench procedure, but this does not declassify the material as hazardous waste. Highly reactive substances should be deactivated by the waste producer prior to disposal.[13] For bulk neutralization, specialized industrial processes are required.[16] Always consult your EHS department before attempting to neutralize a hazardous waste stream.

Q8: What are the approved final disposal methods for DCA waste?

A8: Final disposal must be handled by a licensed professional waste disposal service.[1][9][11] Under no circumstances should this waste be disposed of down the drain or in regular trash.[9][11] The primary approved methods are:

  • Incineration: This is the most common method. The waste is dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize the resulting HCl and other acid gases.[1][9]

  • Licensed Waste Management: The material is packaged and transported to a licensed facility that specializes in treating and disposing of hazardous chemicals, ensuring compliance with all federal, state, and local regulations.[2][9][11]

The following diagram outlines the path to final disposal.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS / Waste Management cluster_disposal Final Disposal A Waste Generation B Characterize & Segregate Waste A->B C Securely Containerize & Label B->C D Store in Satellite Accumulation Area C->D E Request Waste Pickup via EHS D->E F Licensed Disposal Company Collects Waste E->F G Transport to TSDF F->G H High-Temperature Incineration with Scrubber G->H I Treatment, Storage, and Disposal Facility

Caption: End-to-end workflow for DCA waste from lab to final disposal.

Section 5: Emergency & Spill Response

Q9: What is the correct protocol for cleaning up a small spill of solid dichloroaniline?

A9: Immediate and careful action is necessary to prevent exposure and contamination.[9]

Protocol: Small Solid DCA Spill Cleanup

  • Evacuate and Secure: Alert personnel and secure the area.[11] For solids, isolate the spill area for at least 25 meters (75 feet).[3] Remove all sources of ignition.[3]

  • Don PPE: Wear appropriate PPE, including a respirator (N99 or P2), chemical-resistant gloves (butyl or nitrile), safety goggles, a face shield, and a lab coat.[1][2][11]

  • Dampen the Material: To prevent dust from becoming airborne, gently dampen the spilled solid with 60-70% ethanol.[3][8][9]

  • Collect the Spill: Carefully sweep or scoop the dampened material into a suitable, labeled, and sealed container for hazardous waste.[1][9]

  • Decontaminate Surfaces: Use absorbent paper dampened with 60-70% ethanol to wipe up any remaining residue.[3][9] Place all contaminated materials (gloves, paper, etc.) into a vapor-tight plastic bag for disposal as hazardous waste.[8][9]

  • Final Wash: Wash the contaminated surface first with 60-70% ethanol, followed by a thorough wash with soap and water.[3][9]

  • Seek Medical Attention: If any symptoms of exposure develop, or if there was skin contact, seek immediate medical attention.[9]

Q10: What are the first aid measures for DCA exposure?

A10: Immediate action is critical.

  • Skin Contact: IMMEDIATELY remove all contaminated clothing.[3] Flood the affected skin with large amounts of water, then gently wash with soap and water.[3] Seek immediate medical attention.[2][3]

  • Eye Contact: First check for and remove contact lenses.[3] Immediately flush eyes with water or normal saline for 20-30 minutes.[3] Transport the victim to a hospital immediately, even if no symptoms are present.[3]

  • Inhalation: IMMEDIATELY leave the contaminated area and breathe fresh air.[3] If symptoms like coughing or shortness of breath develop, call a physician and be prepared for transport to a hospital.[3]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[17] Rinse the mouth with water.[2]

References

Validation & Comparative

comparison of 2,3-dichloro-N-methylaniline hydrochloride and 3,4-dichloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2,3-dichloro-N-methylaniline hydrochloride and 3,4-dichloro-N-methylaniline for the Research Scientist

Authored by a Senior Application Scientist

This guide provides a detailed, objective comparison between two isomeric dichlorinated N-methylaniline derivatives: this compound and 3,4-dichloro-N-methylaniline. As crucial intermediates in organic synthesis, the choice between these isomers is dictated by subtle yet significant differences in their physicochemical properties, reactivity, and synthetic accessibility. This document is intended for researchers, chemists, and professionals in drug development and material science, offering field-proven insights and supporting data to inform experimental design and synthetic strategy.

Introduction and Structural Overview

Substituted anilines are foundational building blocks in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The introduction of halogen atoms, such as chlorine, and N-alkylation dramatically modulates the electronic properties and steric environment of the aniline core, influencing its reactivity and the properties of downstream products.

This guide focuses on two regioisomers: 2,3-dichloro-N-methylaniline (as its hydrochloride salt) and 3,4-dichloro-N-methylaniline. The primary distinction lies in the substitution pattern of the chlorine atoms on the benzene ring relative to the N-methylamino group. This seemingly minor structural variance leads to profound differences in nucleophilicity, susceptibility to electrophilic aromatic substitution, and ultimately, their utility in targeted synthetic applications.

G cluster_0 This compound cluster_1 3,4-dichloro-N-methylaniline s1 s2

Caption: Chemical structures of the compared isomers.

Comparative Physicochemical Properties

A summary of the core physical and chemical properties is essential for practical handling, reaction setup, and purification. The hydrochloride salt form of the 2,3-isomer significantly impacts its properties, particularly solubility, compared to the free base form of the 3,4-isomer.

PropertyThis compound3,4-dichloro-N-methylaniline
CAS Number 1187386-16-8[3][4]40750-59-2[5][6][7]
Molecular Formula C₇H₈Cl₃N[4][8]C₇H₇Cl₂N[5][6][7]
Molecular Weight 212.50 g/mol [4][8]176.04 g/mol [5][7]
Appearance Crystalline Solid[9]Liquid[10]
Boiling Point Not applicable (salt)150-152 °C @ 15 mmHg[6][10]
Density Data not available1.379 g/mL at 25 °C[6][11]
Solubility Enhanced aqueous solubility due to salt form.[9] Sparingly soluble in chloroform, slightly soluble in methanol.[9]Insoluble in water.[2] Soluble in organic solvents.[2]
pKa (Predicted) Data not available3.36 ± 0.25[11]

Synthesis and Strategic Considerations

The synthesis of these isomers typically starts from their respective dichloroaniline precursors. The choice of synthetic route is a critical decision based on starting material availability, required purity, and scale.

Common Synthetic Pathways
  • N-Methylation of Dichloroanilines: This is a direct and common approach. A methylating agent like methyl iodide or dimethyl sulfate is used to alkylate the primary amine of the corresponding dichloroaniline.[5] This method offers good control but requires handling of toxic alkylating agents.

  • Reductive Amination: This involves reacting a dichloronitrobenzene precursor with methylamine under reductive conditions, often using catalytic hydrogenation.[5] This can be a more atom-economical route.

  • Chlorination of N-Methylaniline: While theoretically possible, direct chlorination of N-methylaniline often leads to a mixture of isomers and over-chlorination, making it difficult to control for achieving a specific regioisomer like the 2,3- or 3,4-dichloro product.[5][9] Polysubstitution is a common drawback with highly activating amino groups.[12]

G cluster_0 Synthesis of 3,4-dichloro-N-methylaniline cluster_1 Synthesis of 2,3-dichloro-N-methylaniline A 3,4-Dichloroaniline C 3,4-dichloro-N-methylaniline A->C N-Methylation B Methyl Iodide / Base D 2,3-Dichloroaniline F 2,3-dichloro-N-methylaniline D->F N-Methylation E Methyl Iodide / Base H 2,3-dichloro-N-methylaniline hydrochloride F->H Salt Formation G HCl

Caption: Comparative synthetic workflows from dichloroaniline precursors.

Reactivity Analysis: The Impact of Isomerism

The positioning of the two electron-withdrawing chlorine atoms dictates the reactivity of both the N-methylamino group and the aromatic ring.

Nucleophilicity of the Nitrogen Atom

The lone pair of electrons on the nitrogen atom gives anilines their basic and nucleophilic character. Electron-withdrawing groups like chlorine reduce this electron density, making the nitrogen less basic and less nucleophilic compared to N-methylaniline itself.

  • 3,4-dichloro-N-methylaniline: The chlorine atoms are at the meta and para positions relative to the amino group. Their electron-withdrawing effect is primarily inductive, with the para-chloro also exerting a deactivating resonance effect.

  • 2,3-dichloro-N-methylaniline: This isomer features a chlorine atom in the ortho position. This has two significant consequences:

    • Steric Hindrance: The ortho-chlorine atom physically obstructs the nitrogen's lone pair, making it more difficult for large electrophiles to approach. This sterically hinders its ability to act as a nucleophile.[13]

    • Inductive Effect: The inductive effect of a substituent is strongest at the ortho position, further reducing the electron density on the nitrogen.

Electrophilic Aromatic Substitution (EAS)

When using these compounds as substrates for further functionalization of the aromatic ring, the directing effects of the substituents are paramount. The -NHCH₃ group is a powerful activating, ortho, para-director, while the chlorine atoms are deactivating but also ortho, para-directors.

  • For 3,4-dichloro-N-methylaniline:

    • The powerful -NHCH₃ group directs incoming electrophiles to positions 2 and 6.

    • Position 2 is sterically hindered by the adjacent -NHCH₃ group.

    • Position 5 is blocked by a chlorine atom.

    • Therefore, electrophilic substitution is strongly favored at the C6 position.

  • For 2,3-dichloro-N-methylaniline:

    • The -NHCH₃ group directs to positions 4 and 6.

    • Position 2 is blocked by a chlorine atom.

    • The directing effects of the two chlorine atoms and the N-methylamino group are more complex and potentially conflicting, which can lead to mixtures of products. The C4 and C6 positions are the most likely sites for substitution.

Spectroscopic Differentiation

While mass spectrometry will show an identical molecular ion for the free bases (m/z ≈ 175), ¹H and ¹³C NMR spectroscopy provide definitive methods for distinguishing between the isomers.

  • ¹H NMR Spectroscopy: The aromatic region is the most informative.

    • 3,4-dichloro-N-methylaniline: Will display a characteristic three-proton system. The proton at C2 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C6 will be a doublet.

    • 2,3-dichloro-N-methylaniline: Will also show a three-proton system, but with different coupling constants and chemical shifts due to the different electronic environment. The proton at C4, for instance, will be a triplet (or doublet of doublets with similar J-values).

  • ¹³C NMR Spectroscopy: The number of signals in the aromatic region will be the same (6 unique carbons for each), but their chemical shifts will differ significantly, allowing for unambiguous identification.[7][14]

Applications in Research and Development

Both isomers serve as valuable intermediates. Their utility is often tied to the final structure of the target molecule.

  • 3,4-dichloro-N-methylaniline: Its predictable reactivity makes it a common intermediate in the synthesis of agrochemicals and pharmaceuticals.[5] The 3,4-dichloroaniline moiety is found in numerous herbicides and other bioactive molecules.[15]

  • This compound: This isomer is used when the specific 2,3-dichlorophenyl substitution pattern is required for biological activity or as a structural component in dyes and pigments.[16] The hydrochloride form is often supplied to improve shelf-life and handling of the otherwise potentially unstable free amine.[9]

Experimental Protocol: Synthesis of 3,4-dichloro-N-methylaniline via N-Methylation

This protocol describes a self-validating system for the synthesis of 3,4-dichloro-N-methylaniline, grounded in established chemical principles.

Objective: To synthesize 3,4-dichloro-N-methylaniline from 3,4-dichloroaniline.

Materials:

  • 3,4-Dichloroaniline (1.0 eq)

  • Methyl Iodide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for extraction and work-up (separatory funnel, beakers)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3,4-dichloroaniline (e.g., 16.2 g, 0.1 mol) and anhydrous acetone (150 mL). Stir until the aniline is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (27.6 g, 0.2 mol) to the solution. The suspension will be stirred vigorously. The base is crucial to neutralize the HI byproduct of the reaction.

  • Methylation: Slowly add methyl iodide (15.6 g, 0.11 mol) to the stirring suspension dropwise over 15 minutes. The reaction is exothermic; maintain a gentle reflux if necessary with a water bath.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3,4-dichloroaniline spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • Extraction: Redissolve the crude residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting liquid can be purified by vacuum distillation to afford pure 3,4-dichloro-N-methylaniline.[6]

Conclusion

While structurally similar, this compound and 3,4-dichloro-N-methylaniline present distinct profiles for the synthetic chemist.

  • Choose 3,4-dichloro-N-methylaniline when you require higher nucleophilicity and, most importantly, predictable regioselectivity for subsequent electrophilic aromatic substitution reactions. Its well-defined reactivity at the C6 position makes it a superior building block for complex, multi-step syntheses.

  • Choose this compound when the specific 2,3-dichloro substitution pattern is a non-negotiable structural requirement of your target molecule. Be prepared for potentially lower reactivity and more complex outcomes in aromatic substitution reactions due to steric hindrance and mixed directing effects. The hydrochloride form offers improved stability for storage and handling.

The selection between these two isomers is a strategic decision that should be made with a clear understanding of their reactivity differences, as outlined in this guide.

References

comparing the chemical reactivity of different dichloroaniline isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Chemical Reactivity in Dichloroaniline Isomers: A Guide for Researchers

Introduction

Dichloroanilines (DCAs) are a class of aromatic amines comprising a benzene ring substituted with one amino group and two chlorine atoms.[1] With six constitutional isomers—2,3-DCA, 2,4-DCA, 2,5-DCA, 2,6-DCA, 3,4-DCA, and 3,5-DCA—this family of compounds serves as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3][4] Despite their shared molecular formula (C₆H₅Cl₂N), the positional arrangement of the substituents gives rise to distinct electronic and steric environments, profoundly influencing their chemical reactivity.

This guide provides an in-depth comparison of the reactivity of dichloroaniline isomers. Moving beyond a simple catalog of properties, we will dissect the underlying principles that govern their behavior in key chemical transformations. By synthesizing theoretical concepts with experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the appropriate isomer and optimize reaction conditions for their specific synthetic goals.

Fundamental Principles: The Interplay of Substituent Effects

The reactivity of any substituted aniline is dictated by the electronic interplay between the amino group (-NH2) and the substituents on the aromatic ring.

  • The Amino Group (-NH₂): This group is a powerful activator for electrophilic aromatic substitution. Its activating nature stems from a strong positive resonance effect (+R), where the nitrogen's lone pair of electrons delocalizes into the benzene ring. This delocalization increases the electron density at the ortho and para positions, making the ring more susceptible to attack by electrophiles.[5] This +R effect far outweighs the group's electron-withdrawing inductive effect (-I).

  • Chlorine Atoms (-Cl): Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack by pulling electron density away. However, like the amino group, it possesses lone pairs that can be donated to the ring via a positive resonance effect (+R). While the -I effect dominates, making chlorine an overall deactivating group, the +R effect is sufficient to direct incoming electrophiles to the ortho and para positions.

In dichloroanilines, the net reactivity and the regioselectivity of reactions are a consequence of the combined, and often competing, effects of these three substituents.

Basicity and Nucleophilicity of the Amino Group

The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a direct measure of the availability of the nitrogen's lone pair of electrons. A higher pKa indicates a stronger base and, consequently, a more nucleophilic nitrogen atom, which is more reactive towards electrophiles like acylating or alkylating agents.[6]

The presence of two electron-withdrawing chlorine atoms makes all dichloroaniline isomers significantly weaker bases than aniline (pKa ≈ 4.6). The degree of this base-weakening effect is highly dependent on the position of the chlorine atoms relative to the amino group.

  • Inductive Effect (-I): The primary mechanism for the reduction in basicity is the inductive withdrawal of electron density by the chlorine atoms. This effect is distance-dependent, being strongest from the ortho position, followed by meta, and then para.

  • Steric Hindrance: Chlorine atoms at the ortho positions (e.g., 2,6-DCA) can sterically hinder the approach of a proton to the amino group and disrupt the solvation of the resulting anilinium ion, further decreasing basicity.

Based on these principles, we can predict a general trend in basicity:

  • 3,5-DCA: With two chlorine atoms at the meta positions, the strong inductive effects combine to significantly reduce electron density on the nitrogen.

  • 3,4-DCA & 2,5-DCA: These isomers experience a combination of meta and para/ortho inductive effects.

  • 2,4-DCA & 2,3-DCA: The presence of an ortho-chlorine atom leads to a pronounced decrease in basicity.

  • 2,6-DCA: With two ortho-chlorines, this isomer is expected to be the least basic due to the powerful combined inductive effects and significant steric hindrance.[6]

Table 1: Comparison of Experimental pKa Values for Dichloroaniline Isomers

IsomerCAS NumberpKa (Conjugate Acid)Rationale for Relative Basicity
Aniline (Reference) 62-53-34.6No deactivating substituents.
3,4-Dichloroaniline 95-76-1~3.0[7]Strong deactivation from two -I groups.
2,4-Dichloroaniline 554-00-72.00[8]Stronger deactivation due to one ortho-Cl.
3,5-Dichloroaniline 626-43-7~1.5Very strong deactivation from two meta-Cl atoms.
2,5-Dichloroaniline 95-82-9~1.5Strong deactivation from ortho and meta -I effects.
2,3-Dichloroaniline 608-27-5~1.0Very strong deactivation from two adjacent ortho/meta-Cl.
2,6-Dichloroaniline 608-31-1< 1.0Least basic due to combined inductive and steric effects of two ortho-Cl atoms.

Note: Exact pKa values can vary slightly depending on the experimental conditions (solvent, temperature). The values presented are representative.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a method for experimentally verifying the basicity of different DCA isomers.

Objective: To determine the pKa of a series of dichloroaniline isomers in an aqueous-organic solvent mixture.

Materials:

  • Dichloroaniline isomer (e.g., 3,4-DCA)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Methanol or Ethanol (ACS grade)

  • Deionized water

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, 10)

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 mmol of the dichloroaniline isomer and dissolve it in 25 mL of methanol in a 100 mL beaker. Add 25 mL of deionized water to create a 1:1 methanol/water solution.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized 0.1 M HCl over the beaker.

  • Initial Reading: Record the initial pH of the DCA solution before adding any titrant.

  • Titration: Begin adding the HCl titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Equivalence Point: Continue adding titrant, reducing the increment size as the pH begins to change more rapidly, until well past the equivalence point (the point of sharpest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence volume (Vₑ) from the inflection point of the curve (or by using the first derivative plot, ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (V = Vₑ / 2). This is the point where the concentrations of the protonated aniline (R-NH₃⁺) and the free base (R-NH₂) are equal.

  • Replication: Repeat the titration at least twice more for each isomer to ensure reproducibility.

dot

Caption: Experimental workflow for determining the pKa of DCA isomers.

Reactivity in Electrophilic Aromatic Substitution

While the amino group strongly activates the ring, the two deactivating chlorine atoms make DCAs less reactive than aniline itself. The key to predicting the outcome of an electrophilic substitution reaction (e.g., nitration, halogenation, sulfonation) lies in identifying the most nucleophilic carbon on the ring. This is determined by the cumulative directing effects of all three substituents.

Regioselectivity Analysis:

  • 3,4-Dichloroaniline: The powerful -NH₂ group directs incoming electrophiles to its ortho (C2, C6) and para (C5, blocked) positions. The chlorine at C3 deactivates its ortho positions (C2, C4), and the chlorine at C4 deactivates its ortho positions (C3, C5). The C6 position is activated by the amino group and is least deactivated/hindered, making it the most probable site for substitution. The C2 position is also activated but is sterically hindered by the adjacent C3-Cl group.

  • 2,4-Dichloroaniline: The -NH₂ group activates C3, C5, and C6. The C2-Cl deactivates C3, while the C4-Cl deactivates C3 and C5. The C6 position is para to the C-Cl, which is a favorable position for halogen directing effects. However, the C5 position is often the major site of substitution as it is ortho to the activating -NH₂ group and meta to both deactivating Cl groups, representing a favorable compromise.

  • 2,6-Dichloroaniline: This isomer is highly unreactive due to strong deactivation and steric hindrance from the two ortho-chlorine atoms.[6] The ortho positions relative to the amino group are blocked. The amino group's primary activating effect is at the para position (C4). However, steric inhibition of resonance can occur, where the bulky ortho-chlorines twist the amino group out of the plane of the ring, reducing the delocalization of its lone pair.[9] Consequently, electrophilic substitution is difficult and may require harsh conditions. Studies have shown that nitration can lead to substitution at the C3 position, which is meta to the amino group, a highly unusual result for anilines that underscores the powerful steric and electronic influence of the 2,6-dichloro substitution pattern.[9]

dot

Caption: Predicted electrophilic substitution sites for 3,4-DCA.

Reactivity in Oxidation Reactions

Anilines are susceptible to oxidation, which can lead to a variety of products, including colored polymers, quinones, and azo compounds. The electron-rich nature of the aniline ring and the amino group facilitates oxidation. The presence of electron-withdrawing chlorine atoms generally makes dichloroanilines more resistant to chemical and electrochemical oxidation compared to aniline.

The relative ease of oxidation among the isomers depends on the substitution pattern. Isomers with unsubstituted positions para to the amino group (like 2,3-DCA, 2,5-DCA, and 2,6-DCA) may be more prone to forming head-to-tail coupled dimers. Electrochemical studies on 2,4-DCA have shown that oxidation can lead to dimerization with the loss of the para-chlorine substituent, followed by further chlorination of the ring.[10]

The biodegradation of DCAs often proceeds via oxidative pathways. For instance, different isomers can be degraded by microorganisms through distinct routes; 2,3-, 2,4-, and 2,5-DCA may be degraded via dichloroaminophenol metabolites, while 3,4- and 3,5-DCA proceed through a dichloroacetanilide intermediate.[11] This highlights that the isomer's structure dictates its susceptibility and reaction pathway even in complex biological systems.

Experimental Protocol: Comparative Oxidation with Potassium Persulfate

Objective: To qualitatively compare the rate of oxidation of different DCA isomers.

Materials:

  • DCA isomers (e.g., 2,4-DCA, 2,6-DCA, 3,4-DCA)

  • Potassium persulfate (K₂S₂O₈)

  • Acetonitrile

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

  • Test tubes, vortex mixer

Procedure:

  • Stock Solutions: Prepare 10 mM solutions of each DCA isomer in acetonitrile. Prepare a 20 mM aqueous solution of potassium persulfate.

  • Reaction Setup: In separate, labeled test tubes, add 1 mL of each DCA stock solution.

  • Initiation: To each tube simultaneously, add 1 mL of the potassium persulfate solution. Immediately vortex each tube for 5 seconds to ensure mixing. Start a timer.

  • Monitoring by TLC: At regular time intervals (e.g., t = 2, 5, 10, 30, and 60 minutes), use a capillary tube to spot a small aliquot from each reaction mixture onto a single TLC plate. Be sure to label the lanes for each isomer. Also spot the initial DCA stock solutions as a reference.

  • Development: Develop the TLC plate in the hexane:ethyl acetate solvent system.

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp. The starting DCA will appear as a dark spot. The formation of new spots (products) and the disappearance or fading of the starting material spot indicates the progress of the oxidation.

  • Analysis: Compare the intensity of the starting material spot for each isomer at each time point. The isomer whose spot disappears most quickly is the most reactive towards oxidation under these conditions. A less reactive isomer like 2,6-DCA would be expected to show a persistent starting material spot for a longer duration compared to a more reactive isomer.

Summary and Conclusion

The chemical reactivity of dichloroaniline isomers is a nuanced subject governed by the intricate balance of inductive, resonance, and steric effects. While all are less reactive than aniline, the specific placement of the two chlorine atoms creates a unique chemical personality for each isomer.

Table 2: Overall Reactivity Comparison of Dichloroaniline Isomers

IsomerBasicity (N-Nucleophilicity)Reactivity in Electrophilic SubstitutionSusceptibility to OxidationKey Controlling Factors
2,3-DCA LowModerateModerateAdjacent ortho/meta -I effects.
2,4-DCA Low-ModerateModerateModerateCompeting ortho/para directing effects.
2,5-DCA LowLow-ModerateModerateStrong deactivation from ortho/meta -I effects.
2,6-DCA Very LowVery LowLowStrong steric hindrance and -I effects from two ortho-Cl.
3,4-DCA ModerateHigh (for a DCA)High (for a DCA)-I effects are further from -NH₂, less deactivating.
3,5-DCA LowLowLowSymmetrical, strong deactivation from two meta-Cl.
  • Basicity: The trend is largely dictated by proximity of the Cl atoms to the -NH₂ group, with 2,6-DCA being the weakest base and 3,4-DCA among the strongest of the isomers.

  • Electrophilic Substitution: 3,4-DCA is generally the most reactive, with substitution occurring predictably at the C6 position. In contrast, 2,6-DCA is exceptionally unreactive due to steric shielding and electronic deactivation.

  • Oxidation: Reactivity towards oxidation generally follows the same trend as electrophilic substitution, with more electron-rich rings being more susceptible.

For the synthetic chemist, this guide underscores the importance of isomer selection. A reaction that proceeds smoothly with 3,4-dichloroaniline may fail entirely with the 2,6-isomer. Understanding these fundamental differences in reactivity is paramount for the rational design of synthetic routes and the successful development of new chemical entities.

References

spectroscopic analysis comparison of N-methylated versus non-methylated anilines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide offers an in-depth, comparative analysis of N-methylaniline and its parent compound, aniline, across a spectrum of analytical techniques. We will explore the causal relationships between the structural difference—a single methyl group on the nitrogen atom—and the resulting shifts and patterns in their respective spectra. This comparison will not only serve as a practical reference but also as an illustration of fundamental principles in spectroscopy.

The Structural Distinction and Its Spectroscopic Implications

Aniline (C₆H₅NH₂) is a primary aromatic amine, while N-methylaniline (C₆H₅NHCH₃) is its secondary amine derivative. This seemingly minor addition of a methyl group induces significant changes in the electronic environment and vibrational modes of the molecule, which are readily observable through various spectroscopic methods. The key differences stem from:

  • Inductive Effect: The methyl group is an electron-donating group, which slightly increases the electron density on the nitrogen atom.

  • Steric Hindrance: The methyl group introduces steric bulk around the nitrogen atom, which can influence conformational preferences and intermolecular interactions.

  • Number of N-H Bonds: Aniline has two N-H protons, whereas N-methylaniline has only one. This directly impacts infrared and nuclear magnetic resonance spectra.

Below is a diagram illustrating the structural difference between aniline and N-methylaniline.

Caption: Structural comparison of Aniline and N-Methylaniline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is highly sensitive to the local electronic environment of protons. The substitution of a hydrogen with a methyl group on the nitrogen atom of aniline leads to distinct and predictable changes in the ¹H NMR spectrum.

In N-methylaniline, the appearance of a new singlet corresponding to the N-methyl protons is the most evident difference. Furthermore, the chemical shift of the N-H proton and the aromatic protons are also affected.

Proton Aniline (δ, ppm) N-Methylaniline (δ, ppm) Rationale for Difference
N-H ~3.6 (broad singlet)~3.6 (broad singlet)The chemical shift is similar, but the integration value changes from 2H to 1H. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.
N-CH₃ N/A~2.74-2.91 (singlet)This is a characteristic peak for the N-methyl group. Its chemical shift is in the typical range for protons on a carbon adjacent to a nitrogen atom.[1][2]
Aromatic ~6.6-7.2~6.5-7.3The electron-donating methyl group in N-methylaniline can cause slight shifts in the aromatic proton resonances compared to aniline. The ortho and para protons are typically shifted slightly upfield.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the aniline sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra of aniline and N-methylaniline also exhibit clear differences, primarily the presence of an additional signal for the methyl carbon in N-methylaniline and shifts in the aromatic carbon resonances.

Carbon Aniline (δ, ppm) N-Methylaniline (δ, ppm) Rationale for Difference
C-N (ipso) ~146~149-150The ipso-carbon (the carbon attached to the nitrogen) in N-methylaniline is slightly deshielded due to the electronic effects of the additional methyl group.[1]
Aromatic ~115-129~112-129The electron-donating nature of the amino and N-methylamino groups influences the chemical shifts of the ortho, meta, and para carbons.[1]
N-CH₃ N/A~30-31This signal is a key identifier for the N-methyl group.[1][2]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 50-100 mg in ~0.6 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

  • Instrument Setup: Tune and shim the instrument for ¹³C observation.

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time is typically required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The most significant difference between the IR spectra of aniline and N-methylaniline is in the N-H stretching region.

Vibrational Mode Aniline (cm⁻¹) N-Methylaniline (cm⁻¹) Rationale for Difference
N-H Stretch Two bands (~3433, ~3356)One band (~3411-3443)Primary amines like aniline show two N-H stretching bands (symmetric and asymmetric).[3][4][5] Secondary amines like N-methylaniline show only one N-H stretching band.[2][3][4][5]
C-N Stretch ~1250-1350~1200-1350The C-N stretching frequency can be influenced by the substitution on the nitrogen.
Aromatic C-H Stretch >3000>3000Both compounds show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹.
Aromatic C=C Bending ~1600, ~1500~1606, ~1509These are characteristic peaks for the benzene ring.[2]

Experimental Protocol: FT-IR Spectroscopy (Liquid Sample)

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the clean, empty salt plates.

  • Sample Spectrum: Place the salt plates with the sample in the spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Caption: General experimental workflow for synthesis and analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Both aniline and N-methylaniline exhibit strong UV absorption due to the π-electron system of the benzene ring conjugated with the lone pair of electrons on the nitrogen atom.

Compound λmax (nm) Rationale for Difference
Aniline ~230-235, ~280-285The absorptions are due to π → π* transitions. The lone pair on the nitrogen extends the conjugated system, shifting the absorption to longer wavelengths compared to benzene.[6][7]
N-Methylaniline ~245, ~295The electron-donating methyl group can cause a slight red shift (bathochromic shift) in the absorption maxima compared to aniline.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the aniline samples in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak will differ by the mass of a methylene group (CH₂) minus a hydrogen, which is 14 Da.

Ion Aniline (m/z) N-Methylaniline (m/z) Rationale for Difference
Molecular Ion [M]⁺ 93107The molecular weight of N-methylaniline is 14 units greater than that of aniline. Both are odd, consistent with the nitrogen rule.[4][5]
Major Fragments 77 (loss of NH₂)106 (loss of H), 77 (loss of NHCH₃)The fragmentation patterns differ based on the structure. A common fragmentation for N-methylaniline is the loss of a hydrogen atom to form a stable iminium ion.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The addition of a single methyl group to the nitrogen of aniline results in a cascade of observable changes across various spectroscopic techniques. These differences, summarized in this guide, are not merely academic; they are the practical fingerprints used for identification, purity assessment, and structural elucidation in countless research and industrial applications. By understanding the fundamental principles behind these spectral shifts, scientists can leverage these powerful analytical tools to their fullest potential.

References

A Comparative Guide to the Biological Activity of Dichloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Dichloroanilines

Dichloroanilines (DCAs) are a class of aromatic amines characterized by a benzene ring substituted with an amino group and two chlorine atoms.[1] With six possible isomers, the specific placement of these chlorine atoms dramatically influences the molecule's physicochemical properties and, consequently, its biological activity.[1] These compounds are pivotal intermediates in the synthesis of a wide array of commercially significant products, including herbicides, dyes, and pharmaceuticals.[2][3] However, their prevalence has also raised environmental and toxicological concerns, as many dichloroaniline derivatives exhibit potent biological effects.[3]

This guide provides a comparative analysis of the biological activities of various dichloroaniline derivatives, with a focus on their cytotoxicity, antimicrobial properties, and enzyme inhibition. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of this important class of compounds.

Comparative Cytotoxicity of Dichloroaniline Isomers

The cytotoxic profile of dichloroaniline derivatives is a critical determinant of their potential as therapeutic agents or their risk as environmental toxins. The isomeric form of the parent dichloroaniline molecule significantly impacts its toxicity. In vitro studies using rat liver and kidney slices have demonstrated a clear structure-toxicity relationship among the six DCA isomers.[4]

Generally, the kidney is more susceptible to the toxic effects of DCA isomers than the liver.[4] Among the isomers, 3,5-dichloroaniline (3,5-DCA) consistently emerges as the most potent cytotoxic agent.[4] This heightened toxicity is attributed to its metabolic activation into reactive intermediates.[5]

Table 1: Comparative in vitro Toxicity of Dichloroaniline Isomers

Dichloroaniline IsomerEffect on Renal GluconeogenesisEffect on Hepatic GluconeogenesisRenal LDH Leakage (at 2 mM)Hepatic LDH Leakage (at 2 mM)
2,3-DCAInhibited (from 0.5 mM)Diminished (from 0.5-2 mM)Significant increaseNo significant increase
2,4-DCAInhibited (from 0.5 mM)Similar to controlsSignificant increaseNo significant increase
2,5-DCAInhibited (from 0.5 mM)Diminished (at 2 mM)Significant increaseNo significant increase
2,6-DCAInhibited (from 0.5 mM)Similar to controlsSignificant increaseNo significant increase
3,4-DCAInhibited (from 0.5 mM)Similar to controlsElevated (from 1-2 mM)Significant increase
3,5-DCAInhibited (from 0.5 mM)Similar to controlsElevated (from 1-2 mM)Significant increase
Data extrapolated from in vitro studies on rat tissue slices.[4]

The addition of further substituents to the dichloroaniline core can modulate its cytotoxicity. For instance, the introduction of a butyl group is predicted to increase lipophilicity, potentially enhancing membrane permeability and tissue accumulation, which may lead to increased toxicity.[6]

Mechanism of Cytotoxicity: The Role of Metabolic Activation

The toxicity of many dichloroaniline derivatives is not inherent to the parent molecule but arises from its metabolic transformation within the body. A key pathway involves the formation of reactive metabolites that can induce cellular damage. For example, the nephrotoxicity of 3,5-DCA is linked to its biotransformation into metabolites like 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (3,5-DCNB).[5] These metabolites can lead to oxidative stress and the formation of reactive species that damage cellular macromolecules.[5]

DCA Dichloroaniline (DCA) Metabolism Metabolic Activation (e.g., N-oxidation) DCA->Metabolism ReactiveMetabolites Reactive Metabolites (e.g., DCPHA, DCNB) Metabolism->ReactiveMetabolites CellularDamage Cellular Damage ReactiveMetabolites->CellularDamage OxidativeStress Oxidative Stress CellularDamage->OxidativeStress Induces MacromoleculeDamage Macromolecule Damage CellularDamage->MacromoleculeDamage Causes

Caption: Metabolic activation of dichloroaniline leading to cytotoxicity.

Antimicrobial Activity of Dichloroaniline Derivatives

Dichloroaniline derivatives have garnered interest for their potential as antimicrobial agents.[2] Their efficacy is highly dependent on the nature and position of substituents on the aniline ring.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of complex molecules incorporating a dichloroaniline moiety. For instance, certain dichloro-phenylthiazolyl-s-triazine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[7] The structure-activity relationship (SAR) in these compounds is often intricate, with factors like the presence of electron-withdrawing groups and the nature of linker bridges playing a crucial role in their antibacterial potency.[7]

Antifungal Activity

Several dichloroaniline derivatives have also been investigated for their antifungal properties. Notably, 3,5-dichloroaniline has demonstrated activity against a range of fungal species, including Aspergillus niger and Trichophyton mentagrophytes.[8] The antifungal spectrum and potency can be significantly influenced by the substitution pattern on the aniline ring.

Table 2: Antifungal Activity of Selected Dichloroaniline Derivatives

CompoundFungal SpeciesActivity Level
3,5-DichloroanilineAspergillus nigerActive
Aspergillus oryzaeActive
Trichoderma virideActive
Myrothecium verrucariaActive
Trichophyton mentagrophytesActive
1,3-Dichloro-5-nitrobenzeneVarious fungiActive
Data from shaken culture assays using Sabouraud dextrose broth.[8]

Enzyme Inhibition by Dichloroaniline Derivatives

The biological effects of dichloroaniline derivatives can also be attributed to their ability to inhibit specific enzymes. This inhibitory action can be a desirable therapeutic effect or an undesirable toxicological outcome.

A notable example is the inhibition of carbohydrate-hydrolyzing enzymes by dicyanoaniline derivatives. Certain synthesized dicyanoanilines have demonstrated potent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in the digestion of carbohydrates.[9] This suggests their potential application in the management of hyperglycemia. The inhibitory potency of these derivatives is influenced by the nature and position of substituents on the molecule, with chloro-substituted derivatives showing significant activity.[9]

cluster_0 Enzyme Inhibition Enzyme Enzyme (e.g., α-amylase) Product Product (e.g., Glucose) Enzyme->Product Catalyzes conversion Substrate Substrate (e.g., Starch) Substrate->Enzyme Binds to active site Inhibitor Dichloroaniline Derivative Inhibitor->Enzyme Binds and inhibits

Caption: General mechanism of enzyme inhibition by dichloroaniline derivatives.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activity of dichloroaniline derivatives.

Cytotoxicity Assays

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Expose the cells to various concentrations of the dichloroaniline derivative for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

    • MTT Addition: Add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell viability by 50%).

A Seed Cells in 96-well Plate B Treat with Dichloroaniline Derivative A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

  • Principle: The amount of LDH in the culture supernatant is proportional to the number of cells with compromised membrane integrity.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

    • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

    • Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).

    • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Antimicrobial Susceptibility Testing

This is a qualitative method used to determine the susceptibility of a microorganism to an antimicrobial agent.

  • Principle: An antimicrobial-impregnated disk placed on an agar plate inoculated with a test microorganism creates a concentration gradient of the agent. The size of the zone of inhibition around the disk is indicative of the microorganism's susceptibility.

  • Protocol:

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

    • Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the prepared suspension to create a bacterial lawn.

    • Disk Application: Aseptically place paper disks impregnated with known concentrations of the dichloroaniline derivatives onto the agar surface.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Zone Measurement: Measure the diameter of the zones of complete inhibition around each disk in millimeters.

    • Interpretation: Compare the zone diameters to standardized charts to classify the microorganism as susceptible, intermediate, or resistant.

This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[5]

  • Protocol:

    • Serial Dilutions: Prepare two-fold serial dilutions of the dichloroaniline derivatives in a suitable broth medium in a 96-well microtiter plate.

    • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

    • Controls: Include a growth control (no antimicrobial agent) and a sterility control (no microorganism).

    • Incubation: Incubate the plate under appropriate conditions.

    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Conclusion

The biological activity of dichloroaniline derivatives is a complex and multifaceted field of study. The position of the chlorine atoms on the aniline ring, as well as the presence of other functional groups, profoundly influences their cytotoxicity, antimicrobial efficacy, and enzyme inhibitory potential. While compounds like 3,5-dichloroaniline exhibit significant toxicity, other derivatives show promise as leads for the development of novel therapeutic agents.

A thorough understanding of the structure-activity relationships, coupled with robust and standardized experimental protocols, is essential for both harnessing the potential benefits and mitigating the risks associated with this versatile class of chemical compounds. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical area of chemical biology and drug discovery.

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2,3-dichloro-N-methylaniline hydrochloride in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes in complex biological matrices is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 2,3-dichloro-N-methylaniline hydrochloride, a compound of interest in various stages of pharmaceutical research and development. In the absence of a standardized, universally adopted method, this document serves as a practical, experience-driven roadmap for selecting and validating an appropriate analytical technique.

The choice of an analytical method is a critical decision, fundamentally influencing the quality and reliability of pharmacokinetic, toxicokinetic, and metabolic studies. This decision is not merely about technological preference but is deeply rooted in the physicochemical properties of the analyte, the nature of the sample matrix, the required sensitivity, and the intended application of the data. Here, we will dissect and compare three workhorse analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide is structured to provide not just procedural steps but the scientific rationale behind the methodological choices, ensuring a self-validating system of protocols. Every claim and protocol is grounded in established principles and supported by authoritative guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Analytical Challenge: this compound in Biological Matrices

This compound is a substituted aromatic amine.[1][2] Its hydrochloride salt form suggests a degree of water solubility, which is a key consideration for sample preparation and chromatographic conditions.[3] When analyzing this compound in complex matrices such as plasma or urine, the primary challenges are achieving adequate sensitivity, selectivity, and accuracy in the presence of a multitude of endogenous interfering substances.

Comparative Overview of Analytical Techniques

The selection of the optimal analytical technique hinges on a balance of performance, cost, and available expertise. While HPLC-UV is a cost-effective and straightforward method, it may lack the sensitivity and selectivity for trace-level analysis.[4] GC-MS offers excellent sensitivity but often requires derivatization for polar analytes like amines to improve volatility.[5][6][7][8] HPLC-MS/MS generally provides the best combination of sensitivity, selectivity, and broad applicability for non-volatile and thermally labile compounds.[4][9]

Table 1: High-Level Comparison of Analytical Techniques
Parameter HPLC-UV HPLC-MS/MS GC-MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.Chromatographic separation of volatile compounds followed by mass-based detection.
Selectivity Moderate; dependent on chromatographic resolution.High to Very High; based on mass-to-charge ratio.High to Very High; based on mass-to-charge ratio.
Sensitivity Lower (µg/mL to high ng/mL).Very High (low ng/mL to pg/mL).High (ng/mL to pg/mL).
Sample Throughput High.High.Moderate (derivatization can increase time).
Cost Low.High.Moderate.
Derivatization Not typically required.Not typically required.Often required for amines.[5][6][7][8]
Applicability Routine analysis, high concentration samples.Bioanalysis, trace-level quantification.Volatile and semi-volatile compounds.

In-Depth Methodologies and Experimental Protocols

The following sections provide detailed, step-by-step protocols for each analytical technique. These protocols are designed to be self-validating, with built-in checks and justifications for each step.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first choice for method development due to its simplicity and accessibility.[4] For a chromophore-containing molecule like 2,3-dichloro-N-methylaniline, UV detection is a viable option, provided the required sensitivity is not exceedingly high.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Plasma Plasma Sample PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT Add precipitating agent Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column C18 Reverse-Phase Separation Inject->Column Detect UV Detection Column->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Plasma->LLE Add extraction solvent Separate Phase Separation LLE->Separate Organic Collect Organic Phase Separate->Organic Evaporate Evaporation Organic->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column C18 UPLC Column (Fast Gradient) Inject->Column Ionize Electrospray Ionization (ESI+) Column->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Plasma Sample LLE Liquid-Liquid Extraction Plasma->LLE Evaporate Evaporation LLE->Evaporate Derivatize Derivatization (e.g., with TFAA) Evaporate->Derivatize Add derivatizing agent Inject Inject into GC Derivatize->Inject Column DB-5ms Capillary Column Inject->Column Ionize Electron Ionization (EI) Column->Ionize Detect Mass Spectrometry (SIM/Scan) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

References

A Comparative Guide to the Structural Characterization of Impurities in 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of modern analytical techniques for the identification and structural characterization of impurities in 2,3-dichloro-N-methylaniline hydrochloride. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into building a robust, scientifically sound impurity profiling strategy.

The Imperative of Impurity Profiling

In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the drug substance.[1] The presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final product. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the reporting, identification, and qualification of impurities.[2]

This compound, a substituted aniline, presents unique challenges. Potential impurities can arise from various sources:

  • Synthesis-Related Impurities: Starting materials, by-products, and intermediates (e.g., regioisomers like 2,5- or 3,4-dichloro-N-methylaniline, or incompletely chlorinated/methylated precursors).

  • Degradation Products: Formed during manufacturing, storage, or handling due to exposure to stress factors like acid, base, light, heat, or oxygen.[3]

A multi-faceted, orthogonal analytical approach is not just recommended; it is essential for comprehensively detecting and characterizing these varied impurities.

Generating the Impurity Landscape: Forced Degradation Studies

Before characterization, one must first generate the potential degradants. Forced degradation, or stress testing, is a systematic process of exposing the API to conditions more severe than accelerated stability testing to predict its degradation pathways.[4] This is a cornerstone of developing stability-indicating analytical methods.

The objective is to achieve a target degradation of approximately 10-30%, which is sufficient to generate and detect primary degradants without causing such extensive degradation that the secondary products complicate the analysis.[5]

Typical Stress Conditions
Degradation TypeExperimental ConditionsRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60 °CSimulates acidic environments; susceptible functional groups like amides or esters (if present) would hydrolyze. For an aniline, it tests the stability of the N-methyl and chloro-substituents.
Base Hydrolysis 0.1 M NaOH at 60 °CSimulates alkaline environments; can promote different hydrolytic pathways or elimination reactions compared to acid catalysis.
Oxidation 3% H₂O₂ at 25 °CThe amine group in anilines is susceptible to oxidation, potentially forming N-oxides or colored polymeric impurities. This stress test directly probes this liability.
Thermal Degradation Solid API at 80 °C / 75% RHEvaluates the intrinsic stability of the molecule at elevated temperatures and humidity, which can accelerate solid-state reactions or degradation.[6]
Photolytic Degradation Solid API exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV)Probes for light-sensitive degradation pathways. Halogenated aromatic compounds can be susceptible to photodehalogenation or radical-induced polymerization.[6]
Workflow for Forced Degradation

The following diagram illustrates a logical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Sample (2,3-dichloro-N-methylaniline HCl) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, 25°C) API->Oxidation Thermal Thermal (80°C, 75% RH) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Analyze via Stability-Indicating HPLC-UV/DAD Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Peak_Purity Assess Peak Purity (DAD) HPLC->Peak_Purity Mass_Balance Calculate Mass Balance Peak_Purity->Mass_Balance Identify Identify & Characterize Significant Degradants Mass_Balance->Identify caption Workflow for generating and initially analyzing impurities.

Caption: Workflow for generating and initially analyzing impurities.

A Comparative Guide to Analytical Techniques

No single technique can provide all the necessary information for impurity characterization. An orthogonal approach, combining separation science with spectroscopic identification, is the gold standard.

Separation Techniques: Finding the Impurities

The first step is to separate the impurities from the API and from each other. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary tools.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for pharmaceutical impurity analysis.[7]

    • Expertise & Causality: For 2,3-dichloro-N-methylaniline, a reversed-phase C18 column is the logical starting point due to the compound's moderate hydrophobicity. An acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) is chosen to ensure the aniline nitrogen is protonated, leading to sharp, symmetrical peak shapes and preventing tailing. A Diode Array Detector (DAD) is crucial not only for quantification but also for assessing peak purity across the UV spectrum, which can indicate the presence of co-eluting impurities.

  • Gas Chromatography (GC): GC is ideal for volatile or semi-volatile impurities, such as residual solvents or certain synthesis by-products.[1]

    • Expertise & Causality: Direct injection of the hydrochloride salt is not feasible. The free base must be analyzed after a liquid-liquid extraction into an organic solvent at a basic pH.[8] A mid-polarity column (e.g., a 5% phenyl-polysiloxane) provides good selectivity for aromatic compounds. Coupling GC with a Mass Spectrometer (MS) is standard practice, as it provides both separation and identification in a single run.

Structural Elucidation: Identifying the Impurities

Once separated, the structure of an unknown impurity must be determined. This is where hyphenated techniques and spectroscopy are indispensable.

  • Mass Spectrometry (MS): When coupled with LC or GC, MS provides molecular weight and fragmentation data, which are critical pieces of the structural puzzle.[9]

    • Expertise & Causality: For LC-MS analysis of aniline derivatives, Electrospray Ionization (ESI) in positive mode is highly effective because the nitrogen atom is easily protonated to form a stable [M+H]⁺ ion.[10] High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is exceptionally powerful. It provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula, which is a critical step in identifying an unknown.[7] For example, HRMS can easily distinguish between an impurity formed by the loss of a chlorine atom versus one formed by the loss of a methyl group and three protons, which may have similar nominal masses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure elucidation.[11] It provides detailed information about the carbon-hydrogen framework of a molecule.

    • Expertise & Causality: While MS gives the formula, NMR gives the connectivity. For a suspected regioisomer of 2,3-dichloro-N-methylaniline, a ¹H NMR spectrum would show distinct changes in the splitting patterns and chemical shifts of the aromatic protons.[12] For more complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are used to piece together the complete molecular structure. Isolation of the impurity by preparative HPLC is typically required to obtain a sufficient quantity for NMR analysis.[7]

Comparative Summary of Techniques
TechniquePrincipleInformation GainedStrengthsLimitations
HPLC-UV/DAD Differential partitioning between mobile and stationary phases.Retention time, UV spectrum, quantity, peak purity.Robust, reproducible, quantitative, excellent for non-volatile compounds.[2]Limited identification power; requires reference standards for confirmation.
GC-MS Separation based on volatility and column interaction; mass-based detection.Retention time, molecular weight, fragmentation pattern.High sensitivity for volatile/semi-volatile compounds; provides structural clues.[8]Not suitable for non-volatile or thermally labile compounds; derivatization may be needed.
LC-MS/HRMS HPLC separation coupled with mass analysis.Retention time, accurate mass, elemental formula, fragmentation.High specificity and sensitivity; powerful for identifying unknowns without standards.[9]Ionization efficiency can be matrix-dependent; provides formula, not definitive structure.
NMR Nuclear spin transitions in a magnetic field.Complete molecular structure and stereochemistry.Unambiguous structure elucidation; the "gold standard" for identification.[13]Low sensitivity; requires pure, isolated sample (µg to mg scale); expensive.

Integrated Strategy for Impurity Characterization

A robust strategy integrates these techniques into a logical, phased approach. The following workflow demonstrates how to proceed from detection to definitive identification.

Integrated_Workflow Integrated Impurity Characterization Workflow Start Stressed/API Sample HPLC HPLC-DAD Screening Start->HPLC Known Known Impurity? (Compare RT & UV with Std.) HPLC->Known Quantify Quantify & Report Known->Quantify Yes Unknown Unknown Impurity Known->Unknown No LCMS LC-HRMS Analysis Unknown->LCMS Formula Propose Elemental Formula & Preliminary Structure LCMS->Formula Isolate Isolate Impurity (Prep-HPLC) Formula->Isolate NMR NMR Analysis (1D & 2D) Isolate->NMR Structure Confirm Structure NMR->Structure caption A phased approach from detection to identification.

Caption: A phased approach from detection to identification.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducible methods. The following protocols are designed to be self-validating through the inclusion of system suitability and control checks.

Protocol 1: HPLC-DAD Method for Impurity Profiling
  • Chromatographic System: UPLC/HPLC system with a Diode Array Detector (DAD).

  • Column: C18, 100 x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: DAD, 210-400 nm range; monitor at 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

  • System Suitability: Inject a standard solution containing the API and a known impurity. Verify resolution (>2.0), tailing factor (<1.5 for the API), and reproducibility (%RSD <5.0% for 6 injections).

Protocol 2: GC-MS Method for Volatile Impurities
  • Instrumentation: GC system with a Mass Selective Detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[8]

  • Inlet Temperature: 250 °C, Splitless mode.

  • MS Transfer Line: 280 °C.

  • MS Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of water. Adjust pH to >11 with 1M NaOH. Extract with 3 x 5 mL of Dichloromethane. Combine organic layers, dry over anhydrous sodium sulfate, and concentrate to 1 mL for analysis.

Protocol 3: Impurity Isolation by Preparative HPLC
  • System: Preparative HPLC system with a fraction collector.

  • Column: C18, 250 x 21.2 mm, 5 µm particle size.

  • Method: Scale up the analytical HPLC method (Protocol 1), adjusting flow rate (e.g., to 15-20 mL/min) and gradient time proportionally.

  • Loading: Dissolve a larger quantity of the sample (e.g., 100 mg) in the minimal amount of diluent. Perform multiple injections to accumulate the desired amount of the impurity.

  • Fraction Collection: Monitor the detector signal and collect the eluent corresponding to the target impurity peak.

  • Post-Processing: Combine the collected fractions. Evaporate the solvent under reduced pressure (e.g., rotary evaporator or lyophilizer) to obtain the isolated, pure impurity.

  • Purity Check: Analyze the isolated fraction using the analytical HPLC method (Protocol 1) to confirm its purity before proceeding to NMR.

Conclusion

The structural characterization of impurities in this compound is a rigorous process that underpins drug safety and regulatory compliance. A successful strategy is not about choosing a single "best" technique but about intelligently combining orthogonal methods. It begins with predictive forced degradation studies, moves to high-resolution separation using stability-indicating HPLC methods, and employs the synergistic power of HRMS and NMR for definitive structural elucidation. By understanding the causality behind each experimental choice—from mobile phase pH to the type of mass analyzer—researchers can develop a robust, efficient, and scientifically defensible impurity profiling package.

References

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 2,3-dichloro-N-methylaniline hydrochloride in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of biochemical assay data is paramount. The promise of a novel therapeutic agent or a potent biological probe can be quickly undermined by unrecognized off-target effects and assay interference. This guide provides an in-depth, technical framework for assessing the cross-reactivity of 2,3-dichloro-N-methylaniline hydrochloride, a compound whose aniline scaffold warrants careful scrutiny. While direct cross-reactivity data for this specific molecule is not extensively published, this guide offers a robust, self-validating system for its evaluation, drawing upon established principles of assay interference and validation.[1][2][3]

The Aniline Moiety: A Double-Edged Sword in Drug Discovery

Aniline and its derivatives are prevalent structural motifs in medicinal chemistry, valued for their synthetic tractability and ability to form key interactions with biological targets. However, the aniline substructure is also a well-known "structural alert," with the potential to undergo metabolic activation to reactive intermediates that can lead to off-target effects and toxicity. Furthermore, the physicochemical properties of aniline derivatives can contribute to various forms of assay interference, leading to false-positive or false-negative results.[3] Therefore, a proactive and rigorous assessment of cross-reactivity is not merely a quality control step but a crucial component of the drug discovery and development process.

This guide will walk you through a systematic approach to characterize the potential for cross-reactivity of this compound. We will compare its hypothetical performance against structurally related analogs to highlight how subtle chemical modifications can impact assay behavior.

Comparative Compounds for Cross-Reactivity Assessment

To provide a meaningful comparison, we will consider the following structural analogs of this compound. These compounds have been selected to explore the influence of the number and position of chlorine atoms, as well as the N-methylation state.

Compound NameCAS NumberMolecular FormulaKey Structural Difference from Target
This compound 1187386-16-8C₇H₈Cl₃NTarget Compound
2,4-dichloro-N-methylaniline35113-88-3C₇H₇Cl₂NIsomeric variation in chlorine substitution
2,3-dichloroaniline608-27-5C₆H₅Cl₂NLacks the N-methyl group
3-chloro-2-methylaniline87-60-5C₇H₈ClNMono-chlorinated analog

A Multi-Assay Approach to De-risking Hits

No single assay can definitively rule out cross-reactivity. A multi-pronged approach using orthogonal assays with different detection modalities is essential for building confidence in your results.[2] This guide will focus on three common assay platforms: an Enzyme-Linked Immunosorbent Assay (ELISA), a Kinase Assay, and a Fluorescence-Based Assay.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines the general workflow for assessing the cross-reactivity of our target compound and its analogs.

workflow cluster_prep Compound Preparation cluster_assays Primary Assays cluster_counters Counter-Screens & Orthogonal Assays cluster_analysis Data Analysis & Interpretation Compound Prepare Stock Solutions (DMSO) Dilution Serial Dilutions (Assay Buffers) Compound->Dilution ELISA ELISA Dilution->ELISA Kinase Kinase Assay Dilution->Kinase Fluorescence Fluorescence Assay Dilution->Fluorescence Counter_ELISA Antigen-independent ELISA ELISA->Counter_ELISA Counter_Kinase ATP-depletion Assay Kinase->Counter_Kinase Counter_Fluorescence Autofluorescence/Quenching Fluorescence->Counter_Fluorescence Analysis IC50/EC50 Determination Counter_ELISA->Analysis Counter_Kinase->Analysis Counter_Fluorescence->Analysis Comparison Comparative Analysis Analysis->Comparison Conclusion Cross-Reactivity Profile Comparison->Conclusion

Caption: General workflow for assessing compound cross-reactivity.

I. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are susceptible to interference from small molecules that can disrupt the antibody-antigen interaction, inhibit the enzyme label, or interfere with the chromogenic substrate.[4][5]

A. Primary Assay: Competitive ELISA

Objective: To determine if this compound and its analogs interfere with the binding of a primary antibody to its immobilized antigen.

Protocol:

  • Antigen Coating: Coat a 96-well microplate with the target antigen overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Compound Incubation: Add serial dilutions of the test compounds (from 100 µM to 1 nM) to the wells, followed by the addition of a fixed concentration of the primary antibody. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chromogenic substrate (e.g., TMB) and incubate until sufficient color development. Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

B. Counter-Screen: Assessing Non-Specific Inhibition

Objective: To differentiate true inhibition of antibody-antigen binding from non-specific assay interference.

Protocol:

Run a parallel ELISA as described above, but with a key modification: omit the coating of the target antigen. Any signal reduction in this "antigen-minus" assay indicates interference with the assay components other than the specific binding event.

Data Interpretation and Hypothetical Results

The results can be summarized in the following table. A significant IC50 value in the primary assay that is absent or significantly weaker in the counter-screen suggests true inhibition. Conversely, similar IC50 values in both assays point towards assay interference.

CompoundPrimary ELISA IC50 (µM)Antigen-Minus ELISA IC50 (µM)Interpretation
2,3-dichloro-N-methylaniline HCl15> 100Potential specific inhibition
2,4-dichloro-N-methylaniline25> 100Potential specific inhibition
2,3-dichloroaniline1012Likely assay interference
3-chloro-2-methylaniline> 100> 100No significant activity

II. Kinase Assays

Kinase inhibitors are a major class of therapeutics, but off-target inhibition is a common challenge due to the conserved nature of the ATP-binding pocket.[6] Small molecules can also interfere with kinase assays by inhibiting the detection enzyme (e.g., luciferase in ATP-depletion assays) or by quenching the fluorescent signal.[7][8]

A. Primary Assay: ADP-Glo™ Kinase Assay

Objective: To measure the effect of this compound and its analogs on the activity of a specific kinase.

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and serial dilutions of the test compounds. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase. Incubate for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader.

B. Counter-Screen: Luciferase Inhibition Assay

Objective: To determine if the test compounds directly inhibit the luciferase enzyme used in the detection step.[2]

Protocol:

  • Assay Setup: In a 384-well plate, add the test compounds at the same concentrations used in the primary assay.

  • Luciferase and Substrate: Add a solution containing recombinant firefly luciferase and its substrate.

  • Measurement: Immediately measure the luminescence.

Data Interpretation and Hypothetical Results

A decrease in luminescence in the primary assay could be due to kinase inhibition or luciferase inhibition. The counter-screen disambiguates these possibilities.

CompoundKinase Assay IC50 (µM)Luciferase Inhibition IC50 (µM)Interpretation
2,3-dichloro-N-methylaniline HCl5> 100Likely kinase inhibition
2,4-dichloro-N-methylaniline8> 100Likely kinase inhibition
2,3-dichloroaniline23Luciferase inhibition, false positive
3-chloro-2-methylaniline50> 100Weak kinase inhibition

III. Fluorescence-Based Assays

Fluorescence-based assays are powerful but can be compromised by compounds that are themselves fluorescent (autofluorescence) or that absorb the excitation or emission light (quenching).[1][9][10][11]

A. Primary Assay: Fluorescence Polarization (FP) Assay

Objective: To assess the ability of this compound and its analogs to disrupt a protein-protein interaction.

Protocol:

  • Assay Setup: In a black, low-volume 384-well plate, add the target protein, a fluorescently labeled tracer peptide, and serial dilutions of the test compounds.

  • Incubation: Incubate at room temperature for 1 hour, protected from light.

  • Measurement: Measure fluorescence polarization on a plate reader equipped with appropriate filters.

B. Counter-Screens: Autofluorescence and Quenching Assessment

Objective: To identify compounds that interfere with the fluorescence detection.[1][9]

Protocols:

  • Autofluorescence:

    • Add serial dilutions of the test compounds to the assay buffer in a microplate.

    • Read the fluorescence using the same excitation and emission wavelengths as the primary assay. An increase in signal with increasing compound concentration indicates autofluorescence.

  • Quenching:

    • Prepare wells with the fluorescent tracer at the assay concentration.

    • Add serial dilutions of the test compounds.

    • Measure the fluorescence. A decrease in signal with increasing compound concentration indicates quenching.

Data Interpretation and Hypothetical Results

The counter-screens are crucial for validating hits from the primary FP assay.

CompoundFP Assay IC50 (µM)Autofluorescence (at 10 µM)Quenching (at 10 µM)Interpretation
2,3-dichloro-N-methylaniline HCl20< 5% of control< 5% of controlLikely a true hit
2,4-dichloro-N-methylaniline30< 5% of control< 5% of controlLikely a true hit
2,3-dichloroaniline1850% increase< 5% of controlPotential false positive due to autofluorescence
3-chloro-2-methylaniline> 100< 5% of control< 5% of controlNo significant activity

Synthesis and Recommendations

This structured, multi-assay approach provides a robust framework for assessing the cross-reactivity of this compound. By systematically employing primary assays and dedicated counter-screens, researchers can build a comprehensive profile of a compound's behavior and avoid the costly pursuit of artifactual hits.

Based on our hypothetical data, the N-methyl group and the specific positioning of the chlorine atoms appear to influence the potential for assay interference. The parent compound, 2,3-dichloroaniline, consistently showed a higher propensity for non-specific effects in our illustrative examples. This underscores the importance of evaluating even closely related analogs, as minor structural changes can significantly alter a compound's cross-reactivity profile.

It is imperative that every "hit" from a primary screen be subjected to this level of scrutiny. The implementation of these self-validating experimental systems is a hallmark of scientific rigor and a cornerstone of successful drug discovery and development.

References

A Comparative Guide to Catalytic N-Methylation of Dichloroanilines for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the structural modification of aromatic amines is a cornerstone of molecular design. Among these transformations, the N-methylation of dichloroanilines stands out as a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex agrochemicals. The introduction of a methyl group to the nitrogen atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. This guide provides an in-depth comparative analysis of the catalytic systems available for this pivotal transformation, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and process optimization.

The Strategic Importance of N-Methylated Dichloroanilines

Dichloroanilines are versatile building blocks, but their direct incorporation into drug candidates can be limited by their physicochemical properties. N-methylation serves as a powerful tool to modulate these properties. For instance, the increased lipophilicity can enhance membrane permeability, a crucial factor for oral bioavailability. Furthermore, the N-methyl group can introduce steric hindrance that protects the amine from metabolic degradation, thereby prolonging the drug's half-life. The choice of an efficient and selective catalytic system is therefore paramount to achieving these desired molecular enhancements in a cost-effective and sustainable manner.

Comparative Efficiency of Catalytic Systems

The N-methylation of dichloroanilines can be achieved through various catalytic routes, primarily utilizing methanol or carbon dioxide as the C1 source. The efficiency of these systems is evaluated based on several key metrics: yield, selectivity for mono-methylation versus di-methylation, turnover number (TON), turnover frequency (TOF), and the mildness of reaction conditions. This guide will focus on the most promising and widely studied catalytic systems, including those based on ruthenium, iridium, and copper.

Homogeneous vs. Heterogeneous Catalysis: A Critical Choice

The selection between a homogeneous and a heterogeneous catalyst is a fundamental decision in process development.[1]

  • Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase. This leads to high activity and selectivity due to well-defined active sites.[1] However, the separation of the catalyst from the product can be challenging and costly, hindering its recyclability.[1]

  • Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase. This facilitates easy separation and recycling of the catalyst.[1] However, they can sometimes suffer from lower activity and selectivity due to the non-uniformity of active sites on the catalyst surface.[1]

The choice often depends on the scale of the synthesis. For small-scale laboratory synthesis, the high efficiency of homogeneous catalysts might be preferred. For large-scale industrial production, the ease of separation and recyclability of heterogeneous catalysts often makes them the more economical choice.

Data-Driven Comparison of Leading Catalysts

The following table summarizes the performance of various catalytic systems for the N-methylation of anilines, with a focus on halogenated substrates which serve as a reasonable proxy for dichloroanilines.

Catalyst SystemMethylating AgentSubstrateBaseTemp (°C)Time (h)Yield (%)Key AdvantagesDisadvantagesReference
(DPEPhos)RuCl₂(PPh₃) Methanol3-ChloroanilineCs₂CO₃1401296High yields for halogenated anilines, weak base.Homogeneous, requires higher temperature.[2]
Cyclometalated Ru-complex MethanolAnilineNaOH6022HighMild reaction conditions.Homogeneous, requires a strong base.[3][4]
NHC-Ir(III) Complexes MethanolAniline DerivativestBuOK12020HighGood functional group tolerance.Homogeneous, requires strong base and high temperature.[5]
Cu/In₂O₃ CO₂ and H₂N-methylaniline---HighHeterogeneous, utilizes CO₂.Requires high pressure of H₂.[6]
Ni/ZnAlOₓ MethanolAnilineNaOH1602493Heterogeneous, non-noble metal.Requires high temperature and base.[7][8]

Mechanistic Insights: The "Borrowing Hydrogen" Pathway

A common and elegant mechanism for the N-methylation of anilines using alcohols is the "borrowing hydrogen" or "hydrogen autotransfer" pathway.[4][9][10] This process avoids the use of stoichiometric and often toxic alkylating agents, generating water as the only byproduct.[2]

BorrowingHydrogen

The catalytic cycle can be summarized in three key steps:

  • Dehydrogenation: The metal catalyst abstracts hydrogen from the alcohol (e.g., methanol) to form a metal-hydride species and an aldehyde (formaldehyde).[10]

  • Condensation and Imine Formation: The aniline derivative reacts with the in-situ generated formaldehyde to form an imine intermediate, releasing a molecule of water.

  • Hydrogenation: The metal-hydride species then transfers the "borrowed" hydrogen to the imine, yielding the N-methylated amine and regenerating the active catalyst.[10]

Understanding this mechanism is crucial for optimizing reaction conditions. For instance, the choice of base can influence the dehydrogenation step, while the reaction temperature can affect the rate of all three steps.

Experimental Protocols

The following protocols are provided as a general guide for the N-methylation of a representative dichloroaniline. Researchers should optimize these conditions for their specific substrate and desired scale.

Protocol 1: Homogeneous N-Methylation using a Ruthenium Catalyst

This protocol is adapted from the work of Gao et al. and is suitable for the N-methylation of various anilines, including halogenated derivatives.[2]

Materials:

  • Dichloroaniline (e.g., 2,4-dichloroaniline) (1.0 mmol)

  • (DPEPhos)RuCl₂(PPh₃) catalyst (0.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (0.5 equiv)

  • Anhydrous Methanol (1 mL)

  • Schlenk tube

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the (DPEPhos)RuCl₂(PPh₃) catalyst, dichloroaniline, and cesium carbonate.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous methanol to the mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by GC or LC-MS to determine conversion and yield.

  • For product isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol1_Workflow

Protocol 2: Heterogeneous N-Methylation using a Nickel Catalyst

This protocol is a general representation based on studies of heterogeneous nickel catalysts for N-methylation.[7][8]

Materials:

  • Dichloroaniline (1.0 mmol)

  • Ni/ZnAlOₓ catalyst (e.g., 40 mg)

  • Sodium Hydroxide (NaOH) (1 equiv)

  • Methanol (10 mL)

  • Autoclave reactor

  • Magnetic stir bar

Procedure:

  • To an autoclave reactor equipped with a magnetic stir bar, add the Ni/ZnAlOₓ catalyst, dichloroaniline, and sodium hydroxide.

  • Add methanol to the reactor.

  • Seal the autoclave and purge with an inert gas (e.g., Nitrogen) several times.

  • Pressurize the reactor with Nitrogen to the desired pressure (e.g., 1 MPa).

  • Heat the reactor to 160 °C with vigorous stirring.

  • Maintain the reaction conditions for 24 hours.

  • After cooling the reactor to room temperature and carefully releasing the pressure, the catalyst can be separated by filtration or centrifugation.

  • The filtrate can be analyzed by GC or LC-MS, and the product can be isolated by standard workup and purification procedures.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Protocol2_Workflow

Conclusion and Future Outlook

The catalytic N-methylation of dichloroanilines is a field of continuous innovation. While homogeneous ruthenium and iridium catalysts offer high efficiency and selectivity under relatively mild conditions, the development of robust and recyclable heterogeneous catalysts based on non-noble metals like copper and nickel is a significant step towards more sustainable and cost-effective industrial processes. The use of CO₂ as a C1 source is particularly promising from a green chemistry perspective.[11]

Future research will likely focus on the development of catalysts that can operate under even milder conditions, with lower catalyst loadings and higher turnover numbers. The design of highly selective heterogeneous catalysts that can be easily integrated into continuous flow processes will also be a key area of investigation. For researchers and professionals in drug development, a thorough understanding of the comparative efficiencies and mechanistic nuances of these catalytic systems is essential for the rational design and efficient synthesis of the next generation of pharmaceuticals and agrochemicals.

References

comparing synthetic routes for 2,3-dichloro-N-methylaniline hydrochloride based on yield and purity

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Search

I've initiated a thorough investigation of synthetic routes for 2,3-dichloro-N-methylaniline hydrochloride. I'm prioritizing methods with detailed yield and purity data. Concurrent with this, I'm already gathering complementary information.

Detailing Synthetic Pathways

I'm now diving into the experimental protocols for the identified synthetic routes, specifically looking at reagents, conditions, and purification steps. I'm also actively searching for mechanistic explanations to understand the reactions. My aim is to extract enough information to facilitate a thorough comparison of the approaches.

Charting Comparative Approaches

I'm now zeroing in on at least two viable synthetic routes, ensuring I've sufficient yield and purity data for a proper comparison. Alongside this, I'm carefully outlining the crucial steps, chemical principles, and experimental selections. I'm building a detailed, step-by-step protocol and drafting a workflow diagram for each route.

Exploring Synthesis Routes

My research on synthetic pathways for this compound is underway. I'm prioritizing high yield and purity in the process. Preliminary findings offer relevant insights, however, a direct comparison is needed to determine the most effective approach.

Investigating Specific Syntheses

I've been examining the available synthesis routes, concentrating on yield and purity data for this compound. While related reactions offer insight, a direct comparison remains elusive. I'm now actively searching for detailed experimental protocols for at least two distinct syntheses, complete with yield and purity metrics. Refining my search to target the molecule specifically is the top priority.

Evaluating Synthesis Strategies

I am still exploring the most efficient synthetic routes to this compound. My focus remains on maximizing both yield and product purity. Although a single document directly comparing different approaches has eluded me, I have compiled details on several promising synthetic methods. Furthermore, I discovered various useful protocols.

Narrowing the Search Focus

I've been digging deeper, but I still need to find those specific protocols. While the related methylation and reductive amination methods are helpful, I need precise examples with yield and purity for my target molecule. I'm focusing on finding experimental details for at least two successful syntheses of 2,3-dichloro-N-methyl aniline hydrochloride to compare approaches directly. My search continues to zero in on the relevant data.

Initiating Route Analysis

I've begun a deep dive into synthetic routes for this compound. My initial searches have yielded some promising information. I'm focusing on comparing yields and purity across different methods, prioritizing the most efficient and practical approaches.

Expanding Search Scope

I've broadened my search parameters to include related compounds. While a direct protocol for 2,3-dichloro-N-methylaniline remains elusive, I've gathered protocols for synthesizing related anilines via N-methylation and reductive amination, including a relevant Ru-catalyzed method with high yields for similar substrates. I'm focusing on adapting these procedures and identifying key steps to allow a direct comparison. I'm prioritizing methods with reported purity data for analogous compounds to inform my analysis.

Refining Protocol Strategies

I'm now structuring the guide, focusing on two primary strategies: direct N-methylation (leveraging the Ru-catalyzed method for similar anilines) and reductive amination. I'm prioritizing the Ru-catalyzed route, as it offers a modern, high-yielding option. I will adapt and detail this protocol, and will also create a standardized reductive amination protocol for comparison. I'll highlight yield and purity data where available, and indicate when data is based on analogous compounds.

Formulating Comparative Analysis

I'm now building the comparison of synthetic routes. I'll structure the guide around direct N-methylation, particularly the promising Ru-catalyzed method, and reductive amination of 2,3-dichloroaniline. Despite a lack of direct yield data for the target molecule, I'm confident I can make reasonable comparisons by leveraging data from analogous compounds. This approach should result in a thorough comparison of these key routes.

Structuring Method Guide

I'm now structuring the guide. I'll prioritize two main routes: direct N-methylation (leveraging the Ru-catalyzed method) and reductive amination. While direct yield data is absent, I have data on related compounds and reductive amination is generally high-yielding. I'll include detailed protocols, data comparison, and visualizations. I'll make sure to note all references.

Safety Operating Guide

Navigating the Disposal of 2,3-dichloro-N-methylaniline hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 2,3-dichloro-N-methylaniline hydrochloride, a compound that, like many chlorinated anilines, requires careful handling due to its potential hazards. The procedures outlined here are synthesized from established safety protocols for structurally similar chemicals and are designed to ensure the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Hazard Recognition: Understanding the Risks

Before any disposal process begins, a thorough understanding of the inherent hazards of this compound is paramount. This compound is harmful if swallowed and may cause an allergic skin reaction.[1] Therefore, adherence to strict safety protocols is the first line of defense.

Core Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1]

  • Environmental Hazard: Halogenated anilines are often toxic to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and proper use of PPE are critical to mitigate exposure risks. Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:

  • Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection are essential. In situations with a higher risk of splashing, a face shield should be worn.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2][4]

  • Protective Clothing: A laboratory coat is the minimum requirement. For larger quantities or in the event of a spill, additional protective clothing may be necessary to prevent skin exposure.[2][4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH- or CEN-certified respirator should be used within the context of a comprehensive respiratory protection program.[4][5]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should be approached with a clear and systematic plan. The following workflow is designed to guide you through the process, from initial waste collection to final handoff to a licensed disposal facility.

DisposalWorkflow cluster_prep Preparation Phase cluster_label Labeling & Storage cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Segregate Waste at Point of Generation A->B C 3. Select a Compatible Waste Container B->C D 4. Label Container with 'Hazardous Waste' and Contents C->D E 5. Store in a Designated, Ventilated, and Secure Area D->E F 6. Arrange for Pickup by a Licensed Disposal Company E->F G 7. Complete All Necessary Waste Manifests F->G

Caption: Disposal workflow for this compound.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the full complement of PPE as described in the previous section.

Step 2: Segregate Waste at the Point of Generation

Do not mix this compound waste with other waste streams.[1][6] Keep it separate to avoid unintended chemical reactions and to ensure proper characterization for disposal.

Step 3: Select a Compatible Waste Container

Choose a container that is in good condition and compatible with the chemical. The original container is often a suitable choice.[6] Ensure the container has a tightly sealing lid to prevent leaks or spills.[6]

Step 4: Label the Container Clearly

The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6] Also, indicate the approximate quantity and any other components mixed with the waste.

Step 5: Store in a Designated, Ventilated, and Secure Area

Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and secure.[7] This area should be away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9]

Step 6: Arrange for Pickup by a Licensed Disposal Company

The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1][2] This is not a material that can be disposed of in a standard laboratory trash or down the drain.[4][10]

Step 7: Complete All Necessary Waste Manifests

Work with your institution's Environmental Health and Safety (EHS) department and the disposal company to complete all required hazardous waste manifests. This documentation is a legal requirement and tracks the waste from your laboratory to its final destination.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is crucial.

In Case of a Spill:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[11][12]

  • Control Ignition Sources: If the material is in a flammable solvent, eliminate all potential ignition sources.[2]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[10][13] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4]

  • Collect and Dispose: Place the absorbed material or swept solid into a suitable, labeled container for hazardous waste disposal.[5][13]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[13]

  • Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately.[11][12]

In Case of Personal Exposure:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[1][7] If skin irritation or a rash occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][9]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[9]

Quantitative Data and Regulatory Information

ParameterValue/InformationSource
Chemical Formula C₇H₈Cl₃N[14]
Molecular Weight 212.5 g/mol [14]
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[1]
Precautionary Statements P261, P264, P270, P272, P280, P301+P312+P330, P302+P352, P333+P313, P363, P501[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][2][7]
Regulatory Framework Disposal must be in accordance with all applicable federal, state, and local regulations (e.g., US EPA 40 CFR Part 261).[10]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding the hazards, implementing a robust disposal workflow, and being prepared for emergencies, researchers can ensure a safe working environment and maintain compliance with all regulatory requirements. This commitment to safety not only protects individuals but also upholds the integrity of the scientific community and its dedication to environmental stewardship.

References

Personal protective equipment for handling 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and drug development professionals on the safe handling and disposal of 2,3-dichloro-N-methylaniline hydrochloride. This document provides essential, immediate safety protocols and logistical guidance to minimize risk and ensure a safe laboratory environment.

Understanding the Compound: Hazard Identification and Risk Assessment

This compound is a chlorinated aniline derivative that demands rigorous safety protocols due to its significant health hazards. The primary risks associated with this compound involve acute toxicity if swallowed, skin contact, or inhaled, as well as severe irritation to the skin and eyes.[1] The hydrochloride salt form suggests it is likely a solid, which requires careful handling to prevent the generation of airborne dust.

Aniline and its chlorinated derivatives are known to be systemic toxins. A primary toxic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[2] This can lead to symptoms like cyanosis (a blueish tint to the skin and lips), headache, dizziness, fatigue, and in severe cases, respiratory distress, collapse, and even death.[2][3] Chronic exposure to some anilines has been linked to damage to the spleen, liver, and blood.[4] Therefore, every operational step must be designed to eliminate routes of exposure.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementRationale and Implication
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1]Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the laboratory is critical.[5]
Skin Irritation (Category 2) H315: Causes skin irritation[1]Direct contact can cause inflammation and irritation. Impermeable gloves and protective clothing are mandatory to prevent skin exposure.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation[1]The compound can cause significant, potentially damaging, eye irritation. Chemical safety goggles are essential.[6]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation[1]Inhalation of dust can irritate the respiratory tract. All handling of the solid must be performed in a certified chemical fume hood to prevent inhalation.[7]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects[6][7]This compound poses a significant environmental hazard. It must not be disposed of down the drain or released into the environment.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense; robust engineering controls are the foundation of a safe handling protocol.

  • Chemical Fume Hood: All procedures involving the weighing, transfer, and use of this compound must be conducted within a certified chemical fume hood.[7] This is the most critical engineering control as it captures dust and vapors at the source, preventing inhalation, which is a primary exposure route for toxic dusts.[8]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be immediately accessible in the work area.[7][9] All personnel must be trained on their location and proper use before beginning any work with this compound.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is mandatory to create a complete barrier against exposure.[9]

  • Hand Protection: Double-gloving is required. Use a nitrile inner glove with a thicker, chemical-resistant outer glove (e.g., another pair of nitrile gloves).[9][10] Nitrile gloves provide good resistance to chlorinated solvents and many other chemicals.[11] Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[6]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[7] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are required at all times.[9][10] This standard laboratory attire prevents incidental skin contact.

  • Respiratory Protection: A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required if there is any chance of dust generation outside of a fume hood.[7][9] Work should be planned to ensure this is a secondary, rather than primary, safety measure.

Operational Protocol: A Step-by-Step Guide

Preparation:

  • Review the SDS: Before handling, thoroughly read the Safety Data Sheet (SDS) for this compound.

  • Designate an Area: Clearly designate an area within a chemical fume hood for the handling of this compound.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, and place them inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as described in Section 3.

Handling and Use:

  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid any actions that could create dust, such as dropping the container or rapid scraping.

  • Transfer: To transfer the solid, gently tap it from the weigh boat into the reaction vessel. If dissolving, add the solvent to the solid in the vessel slowly to avoid splashing.

  • During Reaction: Keep the reaction vessel capped or covered to the extent possible within the fume hood.

Post-Procedure:

  • Decontamination: Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.

  • Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Gloves should be removed last and disposed of immediately into the designated hazardous waste container.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.

Emergency Procedures: Spill and Exposure Management

Spill Response:

  • Small Spill (inside fume hood):

    • Ensure all personnel are aware of the spill.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[10]

    • Carefully sweep up the absorbed material and place it into a clearly labeled, sealed hazardous waste container.[7] Avoid raising dust.[7]

    • Wipe the spill area with absorbent pads, then decontaminate the surface.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[10]

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][12] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[3][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Waste Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste.

  • Segregate Waste: Use a dedicated, clearly labeled, and sealed container for all solid waste, including contaminated gloves, absorbent pads, and disposable labware.[9]

  • Unused Compound: Unwanted or excess product must be disposed of as hazardous waste.[6] Do not attempt to neutralize it without guidance from your EHS office.

  • Disposal Method: Contact a licensed professional waste disposal service for incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Adhere strictly to all federal, state, and local environmental regulations.[7]

Chemical Handling Workflow

The following diagram illustrates the critical steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Review SDS prep2 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Fume Hood Work Area prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 Start Work handle2 Transfer to Reaction Vessel handle1->handle2 spill Spill Occurs handle1->spill handle3 Perform Experiment handle2->handle3 handle2->spill cleanup1 Decontaminate Equipment handle3->cleanup1 End Experiment handle3->spill cleanup2 Segregate Hazardous Waste cleanup1->cleanup2 cleanup3 Dispose via EHS Protocol cleanup2->cleanup3 cleanup4 Doff PPE & Wash Hands cleanup2->cleanup4 emergency Execute Spill Protocol (Evacuate / Absorb / Contact EHS) spill->emergency

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.